molecular formula C47H40N2O6 B1595154 2',5'-Bis-O-(triphenylMethyl)uridine CAS No. 6554-11-6

2',5'-Bis-O-(triphenylMethyl)uridine

カタログ番号: B1595154
CAS番号: 6554-11-6
分子量: 728.8 g/mol
InChIキー: DHKUAWARIDEGPI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

2',5'-Bis-O-(triphenylMethyl)uridine is a useful research compound. Its molecular formula is C47H40N2O6 and its molecular weight is 728.8 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[4-Hydroxy-3-trityloxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 94674. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

1-[4-hydroxy-3-trityloxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H40N2O6/c50-41-31-32-49(45(52)48-41)44-43(55-47(37-25-13-4-14-26-37,38-27-15-5-16-28-38)39-29-17-6-18-30-39)42(51)40(54-44)33-53-46(34-19-7-1-8-20-34,35-21-9-2-10-22-35)36-23-11-3-12-24-36/h1-32,40,42-44,51H,33H2,(H,48,50,52)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHKUAWARIDEGPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(C(C(O4)N5C=CC(=O)NC5=O)OC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H40N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20984131
Record name 1-[2,5-Bis-O-(triphenylmethyl)pentofuranosyl]-4-hydroxypyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20984131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

728.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6554-11-6
Record name NSC94674
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94674
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-[2,5-Bis-O-(triphenylmethyl)pentofuranosyl]-4-hydroxypyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20984131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 2',5'-Bis-O-(triphenylmethyl)uridine

This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable protected nucleoside for various applications in nucleic acid chemistry and drug development. The document outlines a detailed experimental protocol, presents key quantitative data, and illustrates the experimental workflow.

Introduction

This compound is a derivative of uridine in which the hydroxyl groups at the 2' and 5' positions of the ribose sugar are protected by bulky triphenylmethyl (trityl) groups. This protection strategy is crucial in the chemical synthesis of oligonucleotides and modified nucleosides, as it allows for selective reactions at other positions of the nucleoside. The trityl group is stable under basic conditions and can be readily removed with mild acid treatment[1].

Synthesis of this compound

The synthesis of this compound is typically achieved through the direct tritylation of uridine using trityl chloride. The reaction is generally carried out in a pyridine solvent, which acts as a base to neutralize the hydrochloric acid byproduct[1]. To favor the formation of the di-substituted product over the mono-substituted one, an excess of trityl chloride is used. The primary hydroxyl group at the 5' position is the most reactive, followed by the secondary hydroxyl groups.

Overall Reaction Scheme

cluster_0 Overall Reaction Uridine Uridine Product This compound Uridine->Product TrCl 2x Trityl Chloride (Pyridine) TrCl->Product

Caption: Overall reaction for the synthesis of this compound.

Experimental Protocol

This protocol is based on established methods for the tritylation of nucleosides[1][2].

Materials:

  • Uridine

  • Trityl chloride (TrCl)

  • Anhydrous pyridine

  • Methanol

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., chloroform and ethyl acetate)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve uridine in anhydrous pyridine.

  • Addition of Trityl Chloride: To the stirred solution, add at least 2.2 equivalents of trityl chloride in portions at room temperature.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction may take several hours to proceed towards the di-substituted product.

  • Quenching the Reaction: Once the reaction is complete, cool the flask in an ice bath and slowly add methanol to quench the excess trityl chloride.

  • Work-up:

    • Remove the pyridine by evaporation under reduced pressure.

    • Dissolve the residue in dichloromethane (DCM).

    • Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent and concentrate the solution under reduced pressure.

    • Purify the crude product by silica gel column chromatography. A gradient of ethyl acetate in chloroform can be used as the eluent to separate the desired product from mono-tritylated byproducts and unreacted starting material.

  • Product Isolation:

    • Collect the fractions containing the pure this compound.

    • Evaporate the solvent to obtain the product as a solid.

    • Dry the product under vacuum.

Quantitative Data

The following table summarizes key quantitative data for this compound and its precursors.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State
UridineC₉H₁₂N₂O₆244.20White solid
Trityl ChlorideC₁₉H₁₅Cl278.77White solid
This compoundC₄₇H₄₀N₂O₆728.83Solid

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

G start Start dissolve Dissolve Uridine in Pyridine start->dissolve add_trcl Add Trityl Chloride dissolve->add_trcl react Stir at Room Temperature (Monitor by TLC) add_trcl->react quench Quench with Methanol react->quench evaporate Evaporate Pyridine quench->evaporate extract Dissolve in DCM Wash with NaHCO3 evaporate->extract dry Dry with Na2SO4 extract->dry purify Column Chromatography dry->purify isolate Isolate and Dry Product purify->isolate end End isolate->end

Caption: Workflow for the synthesis of this compound.

Characterization

The structure and purity of the synthesized this compound can be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the presence of the two trityl groups and the uridine scaffold. The deshielding of the H-2' and H-5' protons compared to uridine is a key indicator of successful tritylation at these positions.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the addition of two trityl groups.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to identify the functional groups present in the molecule.

While a specific ¹H-NMR spectrum for the 2',5'-bis-tritylated product is not detailed in the provided search results, for a related 2',3'-di-O-trityl analog, the H-2' and H-3' protons were observed to be deshielded to around 5.4 ppm from their original values of approximately 4.0 ppm[3]. A similar downfield shift would be expected for the H-2' and H-5' protons in the target molecule.

References

An In-depth Technical Guide on the Structure Elucidation of 2',5'-Ditrityl Uridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 2',5'-ditrityl uridine, a protected nucleoside analog of significant interest in synthetic organic chemistry and drug discovery. The strategic placement of bulky trityl protecting groups at the 2' and 5' hydroxyl positions of the ribose sugar is a key step in the synthesis of modified oligonucleotides, allowing for regioselective reactions at the 3' position. The unambiguous confirmation of this substitution pattern is critical for ensuring the quality and efficacy of subsequent synthetic transformations.

This document details the application of modern analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), to confirm the precise chemical structure of 2',5'-ditrityl uridine. It includes representative data, detailed experimental protocols, and a logical workflow to guide researchers through the process of structure verification.

Synthesis and Purification

The synthesis of 2',5'-ditrityl uridine is typically achieved through the reaction of uridine with an excess of trityl chloride in a suitable solvent, often pyridine, which also acts as a base.[1] The reaction mixture is then purified using column chromatography to isolate the desired product from unreacted starting materials and other regioisomers.

Spectroscopic Data and Interpretation

The structural confirmation of 2',5'-ditrityl uridine relies on the detailed analysis of its spectroscopic data. Below are representative tables of expected NMR and MS data, derived from the principles of spectroscopic analysis of protected nucleosides.

Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data for 2',5'-Ditrityl Uridine

Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Key Correlations (COSY, HSQC)
Uracil
H-5~5.3~102.5Correlates with H-6
H-6~7.9~141.0Correlates with H-5
N-H~11.4-
C-2-~151.0
C-4-~163.5
Ribose
H-1'~6.1~90.0Correlates with H-2'
H-2'~4.5~83.0Correlates with H-1' and H-3'
H-3'~4.3~72.0Correlates with H-2' and H-4'
H-4'~4.1~87.0Correlates with H-3' and H-5'
H-5'a, H-5'b~3.5~64.0Correlates with H-4'
Trityl Groups
Phenyl-H7.2 - 7.5127.0 - 144.0
Quaternary-C-~87.0

Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions. The deshielding of H-2' and H-5' protons compared to unprotected uridine is a key indicator of tritylation at these positions.

Table 2: Representative ESI-MS Fragmentation Data for 2',5'-Ditrityl Uridine

m/z (amu) Proposed Fragment Ion Formula
729.28[M+H]⁺C₄₇H₄₁N₂O₆⁺
751.26[M+Na]⁺C₄₇H₄₀N₂O₆Na⁺
487.18[M - Trityl]⁺C₂₈H₂₇N₂O₆⁺
243.12[Trityl]⁺C₁₉H₁₅⁺
112.04[Uracil+H]⁺C₄H₅N₂O₂⁺

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible data for structure elucidation.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

    • Dissolve 5-10 mg of purified 2',5'-ditrityl uridine in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire a one-dimensional ¹H NMR spectrum using a 400 MHz or higher spectrometer.

    • Typical parameters: spectral width of 12-15 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.

    • Process the data by applying a Fourier transform, phase correction, and baseline correction.

  • ¹³C NMR Spectroscopy:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Typical parameters: spectral width of 200-220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

    • Process the data similarly to the ¹H spectrum.

  • 2D NMR Spectroscopy (COSY and HSQC):

    • Acquire a 2D Correlation Spectroscopy (COSY) experiment to establish proton-proton couplings.

    • Acquire a 2D Heteronuclear Single Quantum Coherence (HSQC) experiment to correlate directly bonded protons and carbons.

    • Process the 2D data with appropriate window functions and referencing.

3.2. Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation:

    • Prepare a stock solution of 2',5'-ditrityl uridine at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

  • Instrumentation and Analysis:

    • Use an ESI-MS system equipped with a time-of-flight (TOF) or quadrupole mass analyzer.

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire the mass spectrum in positive ion mode over a mass range of m/z 100-1000.

    • For fragmentation analysis (MS/MS), select the parent ion of interest and apply collision-induced dissociation (CID).

Workflow and Visualization

The following diagrams illustrate the logical workflow for the structure elucidation of 2',5'-ditrityl uridine and the key structural features.

structure_elucidation_workflow cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation synthesis Synthesis of 2',5'-Ditrityl Uridine purification Column Chromatography synthesis->purification nmr NMR Spectroscopy (1H, 13C, COSY, HSQC) purification->nmr ms Mass Spectrometry (ESI-MS, MS/MS) purification->ms data_analysis Data Analysis and Interpretation nmr->data_analysis ms->data_analysis structure_confirmation Structure Confirmation data_analysis->structure_confirmation

A logical workflow for the structure elucidation of 2',5'-ditrityl uridine.

Chemical structure of 2',5'-ditrityl uridine with key features highlighted.

Conclusion

The structural elucidation of 2',5'-ditrityl uridine is a critical quality control step in the synthesis of modified nucleosides and oligonucleotides. A combination of one- and two-dimensional NMR spectroscopy provides detailed information about the connectivity and spatial arrangement of atoms, while mass spectrometry confirms the molecular weight and provides insights into the fragmentation patterns. The methodologies and representative data presented in this guide offer a robust framework for the unambiguous characterization of this important synthetic intermediate, ensuring the integrity of subsequent research and development efforts in the field of nucleic acid chemistry.

References

The Gatekeeper of Nucleoside Chemistry: A Technical Guide to the Role of Trityl Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of nucleoside chemistry, the precise construction of oligonucleotides is paramount. This endeavor hinges on the strategic use of protecting groups to shield reactive functionalities and direct the course of synthesis. Among these, the trityl group and its derivatives have emerged as indispensable tools, acting as stalwart guardians of the primary 5'-hydroxyl group of nucleosides. Their unique combination of stability under various reaction conditions and facile, selective removal under acidic conditions has cemented their central role in the automated solid-phase synthesis of DNA and RNA, a cornerstone of modern molecular biology and drug development. This in-depth technical guide elucidates the core principles of trityl group chemistry, provides detailed experimental protocols, and presents quantitative data to empower researchers in their synthetic endeavors.

The Trityl Group Family: A Spectrum of Acid Lability

The parent triphenylmethyl (trityl, Tr) group and its methoxy-substituted derivatives—monomethoxytrityl (MMT), dimethoxytrityl (DMT), and trimethoxytrityl (TMT)—form a tunable system of protecting groups. The addition of electron-donating methoxy groups to the phenyl rings significantly influences the stability of the trityl cation formed during acidic cleavage, thereby modulating the acid lability of the protecting group.[1][2] This graded lability is a key feature that allows for their selective removal in the presence of other acid-sensitive groups, a crucial aspect of orthogonal protection strategies in complex organic synthesis.[3][4][5]

The dimethoxytrityl (DMT) group is the most widely used protecting group for the 5'-hydroxyl of nucleosides in the highly successful phosphoramidite approach to oligonucleotide synthesis.[6][7] Its popularity stems from a finely tuned balance: it is stable to the basic conditions of the coupling and oxidation steps, yet it is readily cleaved by mild acids like 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in a non-aqueous solvent.[8][9]

Protecting GroupStructureRelative Rate of Acid Hydrolysis (approx.)Typical Deprotection Conditions
Trityl (Tr) (C₆H₅)₃C-110-50% Trifluoroacetic Acid (TFA)[1]
Monomethoxytrityl (MMT) (p-CH₃OC₆H₄)(C₆H₅)₂C-100.5-1% Trifluoroacetic Acid (TFA)[1]
Dimethoxytrityl (DMT) (p-CH₃OC₆H₄)₂ (C₆H₅)C-1003% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in CH₂Cl₂[8][9]
Trimethoxytrityl (TMT) (p-CH₃OC₆H₄)₃C-1000Very mild acidic conditions

Table 1: Comparison of commonly used trityl protecting groups in nucleoside chemistry. The relative rates of acid hydrolysis are approximate and can vary depending on the specific substrate and reaction conditions.

The Cornerstone of Oligonucleotide Synthesis: The Phosphoramidite Method

The automated solid-phase synthesis of oligonucleotides via the phosphoramidite method is a cyclical process, with each cycle resulting in the addition of a single nucleotide to the growing chain. The trityl group, typically DMT, plays a pivotal role in this process.

Oligonucleotide_Synthesis_Cycle cluster_workflow Solid-Phase Oligonucleotide Synthesis Cycle cluster_reagents Key Reagents Detritylation 1. Detritylation (DMT Removal) Coupling 2. Coupling Detritylation->Coupling Exposes 5'-OH group Capping 3. Capping Coupling->Capping Forms new phosphite triester linkage Oxidation 4. Oxidation Capping->Oxidation Blocks unreacted 5'-OH groups Oxidation->Detritylation Stabilizes phosphate backbone (for next cycle) Acid 3% TCA or DCA in CH₂Cl₂ Acid->Detritylation Phosphoramidite DMT-N-acyl-dN-phosphoramidite + Activator (e.g., Tetrazole) Phosphoramidite->Coupling Capping_Reagent Acetic Anhydride + N-Methylimidazole Capping_Reagent->Capping Oxidizing_Agent I₂ in THF/Pyridine/H₂O Oxidizing_Agent->Oxidation

Figure 1. The four-step cycle of solid-phase oligonucleotide synthesis using the phosphoramidite method.

A significant advantage of using the DMT group is the ability to monitor the efficiency of each coupling step. Upon cleavage with acid, the released dimethoxytrityl cation forms a stable, bright orange-colored species with a strong absorbance at 498 nm.[10] By measuring the absorbance of the solution collected after the detritylation step, the yield of the preceding coupling reaction can be accurately determined in real-time.[10][11] This immediate feedback allows for the early detection of any issues in the synthesis process.

Experimental Protocols

The following sections provide detailed methodologies for the key steps involving trityl groups in nucleoside chemistry.

Protocol 1: 5'-O-Dimethoxytritylation of a 2'-Deoxyribonucleoside

This protocol describes the general procedure for the protection of the 5'-hydroxyl group of a base-protected 2'-deoxyribonucleoside with dimethoxytrityl chloride (DMT-Cl).

Materials:

  • N-acyl-2'-deoxyribonucleoside

  • Anhydrous pyridine

  • Dimethoxytrityl chloride (DMT-Cl)

  • Methanol

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., dichloromethane/methanol or ethyl acetate/hexanes)

Procedure:

  • Dissolve the N-acyl-2'-deoxyribonucleoside (1 equivalent) in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add DMT-Cl (1.1-1.3 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a small amount of methanol to consume any excess DMT-Cl.

  • Remove the pyridine by rotary evaporation.

  • Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system to afford the 5'-O-DMT-N-acyl-2'-deoxyribonucleoside.

Expected Yield: 80-95%

Protocol 2: Solid-Phase Detritylation of an Oligonucleotide

This protocol outlines the detritylation step during automated solid-phase oligonucleotide synthesis.

Materials:

  • Controlled pore glass (CPG) solid support with the growing oligonucleotide chain (DMT-on)

  • Deblocking solution: 3% Trichloroacetic Acid (TCA) or 3% Dichloroacetic Acid (DCA) in anhydrous dichloromethane (CH₂Cl₂)[8][9]

  • Anhydrous acetonitrile

Procedure (as performed on an automated DNA synthesizer):

  • Wash the solid support in the synthesis column with anhydrous acetonitrile to remove any residual reagents from the previous cycle.

  • Pass the deblocking solution (3% TCA or DCA in CH₂Cl₂) through the column for a specified time (typically 60-180 seconds).[12] The eluent, containing the orange DMT cation, can be collected for spectrophotometric analysis to determine coupling efficiency.[10]

  • Thoroughly wash the column with anhydrous acetonitrile to remove all traces of acid and the cleaved DMT group, preparing the support-bound oligonucleotide for the subsequent coupling step.

Protocol 3: Post-Synthesis Detritylation of a Purified Oligonucleotide

This protocol is for the removal of the 5'-DMT group from an oligonucleotide that has been cleaved from the solid support and purified with the DMT group intact ("DMT-on" purification).

Materials:

  • Dried, purified DMT-on oligonucleotide

  • 80% aqueous acetic acid[11]

  • Ethanol

  • 3 M Sodium acetate solution

Procedure:

  • Dissolve the dried DMT-on oligonucleotide in 80% aqueous acetic acid.

  • Incubate the solution at room temperature for 20-30 minutes.[11]

  • Add one-tenth volume of 3 M sodium acetate to neutralize the acetic acid.

  • Precipitate the detritylated oligonucleotide by adding 3 volumes of cold ethanol.

  • Centrifuge the mixture to pellet the oligonucleotide.

  • Carefully decant the supernatant.

  • Wash the pellet with 70% ethanol and centrifuge again.

  • Dry the oligonucleotide pellet under vacuum.

Logical Relationships and Orthogonal Strategies

The successful synthesis of complex modified oligonucleotides often requires the use of multiple protecting groups that can be removed under different conditions. This is known as an orthogonal protection strategy.[3][4][5] The acid-labile trityl groups are orthogonal to base-labile protecting groups commonly used for the exocyclic amines of the nucleobases (e.g., benzoyl, isobutyryl) and for the phosphate groups (e.g., β-cyanoethyl).

Orthogonal_Protection cluster_synthesis Oligonucleotide Synthesis cluster_deprotection Selective Deprotection Steps cluster_cleaved Deprotected Groups Protected_Nucleoside Fully Protected Nucleoside (on solid support) Acid_Deprotection Mild Acid (e.g., 3% TCA) Protected_Nucleoside->Acid_Deprotection removes Base_Deprotection Base (e.g., NH₄OH) Protected_Nucleoside->Base_Deprotection removes Trityl 5'-Trityl Group Acid_Deprotection->Trityl Base_Protecting Nucleobase Protecting Groups Base_Deprotection->Base_Protecting Phosphate_Protecting Phosphate Protecting Groups Base_Deprotection->Phosphate_Protecting

Figure 2. Orthogonal deprotection strategy in oligonucleotide synthesis.

This orthogonality ensures that the 5'-hydroxyl group can be selectively deprotected at each synthesis cycle without premature removal of the other essential protecting groups.

Conclusion

The trityl group and its derivatives are fundamental to modern nucleoside chemistry, enabling the precise and efficient synthesis of oligonucleotides. Their tunable acid lability, coupled with the ability to monitor reaction progress, has made them the protecting group of choice for the 5'-hydroxyl function. A thorough understanding of their properties, as well as the associated experimental protocols, is essential for any researcher working in the field of nucleic acid synthesis and its applications in biotechnology and drug discovery. The continued development of novel trityl-based reagents and methodologies promises to further enhance our ability to construct complex and modified nucleic acid structures for a wide range of scientific and therapeutic purposes.

References

Solubility of 2',5'-Bis-O-(triphenylmethyl)uridine in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2',5'-Bis-O-(triphenylmethyl)uridine, a key protected nucleoside used in the chemical synthesis of oligonucleotides. A comprehensive review of publicly available literature reveals a lack of specific quantitative solubility data for this compound across a range of common organic solvents. This guide, therefore, provides a detailed experimental protocol for determining the solubility of this compound, enabling researchers to generate this critical data in their own laboratory settings. Furthermore, this document outlines the significance of solubility for this compound, particularly in the context of its application in solid-phase oligonucleotide synthesis. A generalized workflow for this synthetic process is also presented.

Introduction

This compound is a derivative of uridine in which the 2' and 5' hydroxyl groups are protected by bulky triphenylmethyl (trityl) groups. This protection strategy is fundamental in synthetic organic chemistry, particularly in the assembly of RNA oligomers. The trityl groups prevent unwanted side reactions at these positions during the phosphoramidite coupling steps of solid-phase oligonucleotide synthesis. The solubility of this protected nucleoside in various organic solvents is a critical parameter for its effective use, influencing reaction conditions, purification methods, and overall yield and purity of the final oligonucleotide product.

Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in a range of organic solvents has not been formally published. Researchers are encouraged to use the experimental protocol provided in this guide to determine these values. The following table is provided as a template for recording experimentally determined solubility data.

Table 1: Experimentally Determined Solubility of this compound in Various Organic Solvents at 25 °C

SolventDielectric Constant (ε) at 20°CSolubility (mg/mL)Solubility (mol/L)Observations
Dichloromethane (DCM)9.1
Chloroform4.8
Tetrahydrofuran (THF)7.5
Ethyl acetate6.0
Acetone21
Acetonitrile37.5
Methanol33
Ethanol24.6
N,N-Dimethylformamide (DMF)37
Dimethyl sulfoxide (DMSO)47

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in a given organic solvent. This protocol is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.

Materials:

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Small volume vials with screw caps (e.g., 2 mL glass vials)

  • Magnetic stirrer and stir bars or a vortex mixer

  • Thermostatically controlled shaker or water bath

  • Analytical balance (readable to at least 0.1 mg)

  • Micropipettes

  • Syringe filters (0.2 µm, compatible with the organic solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a vial. The exact amount should be enough to ensure that undissolved solid remains after equilibration.

    • Pipette a known volume of the chosen organic solvent (e.g., 1.0 mL) into the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to reach equilibrium (e.g., 24 hours). A visual inspection showing the continued presence of undissolved solid indicates that a saturated solution has been formed.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vial to stand undisturbed for a short time to let the excess solid settle.

    • Carefully draw a known volume of the supernatant (the clear, saturated solution) using a micropipette.

    • Filter the collected supernatant through a 0.2 µm syringe filter to remove any remaining solid particles. This step is crucial to avoid overestimation of the solubility.

  • Quantification of Solute Concentration:

    • Using HPLC:

      • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

      • Inject the filtered, saturated solution and the standard solutions onto the HPLC system.

      • Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.

      • Determine the concentration of the saturated solution by interpolating its peak area on the calibration curve.

    • Using UV-Vis Spectrophotometry:

      • Determine the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent.

      • Prepare a series of standard solutions and measure their absorbance at λmax to create a calibration curve according to the Beer-Lambert law.

      • Dilute the filtered, saturated solution with a known factor to bring its absorbance within the linear range of the calibration curve.

      • Measure the absorbance of the diluted sample and calculate the concentration of the original saturated solution.

  • Data Reporting:

    • Express the solubility in mg/mL and mol/L.

    • Record the temperature at which the solubility was determined.

    • Note any relevant observations, such as the color of the solution or any difficulties in dissolving the compound.

Visualizations

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_sampling Sampling cluster_quant Quantification cluster_result Result A Add excess 2',5'-Bis-O- (triphenylmethyl)uridine to vial B Add known volume of organic solvent A->B C Seal vial and equilibrate (e.g., 24h at 25°C with agitation) B->C D Allow excess solid to settle C->D E Withdraw supernatant D->E F Filter through 0.2 µm syringe filter E->F H Analyze standards and sample (HPLC or UV-Vis) F->H G Prepare standard solutions of known concentrations G->H I Generate calibration curve J Determine concentration of saturated solution H->J I->J K Calculate solubility (mg/mL and mol/L) J->K

Caption: Workflow for determining the solubility of a solid compound in an organic solvent.

Generalized Workflow for Solid-Phase Oligonucleotide Synthesis

G cluster_synthesis Synthesis Cycle (Repeated) cluster_final Final Steps A 1. Detritylation: Removal of 5'-DMT group B 2. Coupling: Addition of phosphoramidite (e.g., protected uridine) A->B C 3. Capping: Acetylation of unreacted 5'-hydroxyl groups B->C D 4. Oxidation: Conversion of phosphite triester to phosphate triester C->D D->A Next Cycle E Cleavage from Solid Support D->E F Deprotection of Nucleobases and Phosphate E->F G Purification (e.g., HPLC) F->G End Final Oligonucleotide G->End Start Start: Solid Support with first nucleoside Start->A

Caption: Generalized workflow for solid-phase synthesis of oligonucleotides.

Conclusion

The solubility of this compound is a fundamental property that dictates its handling and application in oligonucleotide synthesis. This guide provides a comprehensive experimental protocol to empower researchers to determine this data for a range of organic solvents. The provided table template can be used to systematically record these findings. Understanding the solubility characteristics of this and other protected nucleosides is essential for optimizing synthetic protocols and achieving high-quality oligonucleotide products for research, diagnostic, and therapeutic applications.

The Blueprint of Life's Messenger: A Technical Guide to the Starting Materials for Modified RNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of messenger RNA (mRNA) therapeutics and vaccines has revolutionized the landscape of modern medicine. At the heart of this transformative technology lies the ability to synthesize modified RNA molecules with enhanced stability, increased translational efficiency, and reduced immunogenicity. This in-depth technical guide serves as a comprehensive resource on the core starting materials required for the synthesis of modified RNA, providing a foundation for researchers, scientists, and drug development professionals to navigate this intricate and rapidly evolving field.

Core Starting Materials: The Building Blocks of Therapeutic RNA

The synthesis of high-quality modified RNA through in vitro transcription (IVT) hinges on the careful selection and use of several key starting materials. These components collectively dictate the yield, purity, and ultimate functionality of the final RNA product. The primary starting materials include a DNA template, nucleotide triphosphates (NTPs), including modified versions, and a 5' cap analog.

DNA Template: The Architectural Plan

The DNA template is the blueprint from which the RNA molecule is transcribed. It must contain a bacteriophage promoter sequence (e.g., T7, SP6, or T3) upstream of the desired RNA coding sequence.[1][2][3] The quality and design of the DNA template are critical for efficient transcription. Linearized plasmids or polymerase chain reaction (PCR) products are commonly used as templates.[3][4][5]

  • Linearized Plasmids: Plasmids are circular DNA molecules that can be engineered to contain the necessary promoter and the gene of interest. Prior to transcription, the plasmid must be linearized with a restriction enzyme at a site downstream of the desired RNA sequence to ensure the synthesis of run-off transcripts of a defined length.[3][4]

  • PCR Products: PCR amplification offers a rapid and flexible method for generating linear DNA templates.[5][6] This approach allows for the easy addition of promoter sequences and poly(A) tail-encoding sequences through primer design.[6] The fidelity of the DNA polymerase used for PCR is crucial to prevent the introduction of errors into the template sequence.

Nucleotide Triphosphates (NTPs): The Raw Materials

NTPs are the fundamental building blocks that are incorporated into the growing RNA chain by the RNA polymerase. A standard IVT reaction contains adenosine triphosphate (ATP), guanosine triphosphate (GTP), cytidine triphosphate (CTP), and uridine triphosphate (UTP). To generate modified RNA, one or more of these standard NTPs are partially or fully replaced with chemically modified analogs.[7][]

The incorporation of modified nucleotides is a key strategy to enhance the therapeutic properties of mRNA.[7][][9] These modifications can:

  • Reduce Immunogenicity: Unmodified single-stranded RNA can be recognized by innate immune receptors, such as Toll-like receptors (TLRs), leading to an inflammatory response.[7] Modified nucleotides, such as pseudouridine (Ψ) and N1-methylpseudouridine (m1Ψ), can dampen this immune activation.[7][]

  • Increase Stability: Modifications can protect the RNA molecule from degradation by cellular nucleases, thereby extending its half-life and increasing the duration of protein expression.[7][]

  • Enhance Translation Efficiency: Certain modifications can improve the efficiency of protein translation from the mRNA template.[]

Commonly used modified nucleotides include:

  • Pseudouridine (Ψ): An isomer of uridine that reduces immune recognition.[7][]

  • N1-methylpseudouridine (m1Ψ): Offers further reduced immunogenicity and improved translation efficiency compared to pseudouridine.[]

  • 5-methylcytidine (m5C): Can enhance mRNA stability and reduce immune recognition.[]

  • 2-thiouridine (s2U): Modulates innate immune pathways and can boost protein expression.[]

Modified NucleotideAbbreviationKey Benefits
PseudouridineΨReduced immunogenicity[7][]
N1-methylpseudouridinem1ΨSignificantly reduced immunogenicity, enhanced translation[]
5-methylcytidinem5CEnhanced mRNA stability, reduced TLR recognition[]
2-thiouridines2UModulation of innate immune pathways, increased expression[]
N6-methyladenosinem6ARegulation of mRNA stability, splicing, and translation[]
5' Cap Analog: The Initiation Signal for Translation

Eukaryotic mRNAs possess a 5' cap structure, typically a 7-methylguanosine (m7G) linked to the first nucleotide of the RNA chain via a 5'-5' triphosphate bridge.[][11][12] This cap structure is crucial for mRNA stability, protection from exonucleases, and, most importantly, for the initiation of translation.[][11] In IVT, a 5' cap can be added co-transcriptionally by including a cap analog in the reaction mixture or post-transcriptionally using capping enzymes.[4]

Co-transcriptional capping involves the use of synthetic cap analogs that are incorporated as the first nucleotide of the transcript.[][13]

  • Standard Cap Analog (m7GpppG): This was one of the first cap analogs used. However, it can be incorporated in both the correct (forward) and incorrect (reverse) orientation, with only the forward orientation being functional for translation.[][14]

  • Anti-Reverse Cap Analogs (ARCAs): To overcome the issue of orientation, ARCAs were developed. These analogs are modified to ensure their incorporation only in the correct, functional orientation, leading to a higher proportion of translatable mRNA.[][13]

  • Trinucleotide Cap Analogs: More recent advancements include trinucleotide cap analogs, such as CleanCap® Reagent AG, which can lead to higher capping efficiencies and increased protein expression.[4][15]

Cap Analog TypeExampleKey Features
Standardm7GpppGCan be incorporated in forward or reverse orientation[][14]
Anti-Reverse (ARCA)m2(7,3'-O)GpppGEnsures incorporation in the correct orientation[][11][13]
TrinucleotideCleanCap® Reagent AGHigh capping efficiency and protein expression[4][15]

Experimental Protocols

DNA Template Preparation (PCR Method)

This protocol describes the generation of a linear DNA template for in vitro transcription using PCR.

Materials:

  • High-fidelity DNA polymerase

  • Forward primer containing a T7 promoter sequence upstream of the gene of interest

  • Reverse primer containing a poly(T) sequence for encoding the poly(A) tail

  • Plasmid DNA containing the gene of interest

  • dNTPs

  • PCR buffer

  • Nuclease-free water

  • PCR purification kit

Procedure:

  • PCR Reaction Setup: Assemble the PCR reaction mixture in a sterile, nuclease-free tube as described in the table below.[6]

    Component Volume Final Concentration
    5x High-Fidelity PCR Buffer 10 µL 1x
    10 mM dNTPs 1 µL 0.2 mM
    10 µM Forward Primer 2.5 µL 0.5 µM
    10 µM Reverse Primer 2.5 µL 0.5 µM
    Plasmid Template (10 ng/µL) 1 µL 10 ng
    High-Fidelity DNA Polymerase 0.5 µL -

    | Nuclease-free water | to 50 µL | - |

  • PCR Cycling: Perform PCR using an appropriate cycling protocol. An example is provided below.[6]

    Step Temperature Time Cycles
    Initial Denaturation 98°C 30 sec 1
    Denaturation 98°C 10 sec 30
    Annealing 55-65°C 30 sec 30
    Extension 72°C 30 sec/kb 30
    Final Extension 72°C 5 min 1

    | Hold | 4°C | ∞ | 1 |

  • PCR Product Analysis: Analyze a small aliquot of the PCR product on an agarose gel to confirm the correct size and purity.[6]

  • Purification: Purify the remaining PCR product using a PCR purification kit according to the manufacturer's instructions.[6] Elute the purified DNA in nuclease-free water.

  • Quantification: Determine the concentration of the purified DNA template using a spectrophotometer.

In Vitro Transcription of Modified RNA

This protocol outlines the synthesis of modified RNA using a DNA template, modified NTPs, and a cap analog.

Materials:

  • Purified linear DNA template (1 µg)

  • T7 RNA Polymerase Mix

  • 10x Reaction Buffer

  • ATP, GTP, CTP solution (e.g., 75 mM each)

  • N1-methylpseudouridine-5'-triphosphate (m1ΨTP) solution (e.g., 75 mM)

  • Cap Analog (e.g., CleanCap® Reagent AG, 30 mM)

  • RNase Inhibitor

  • Nuclease-free water

  • DNase I

  • RNA purification kit

Procedure:

  • Reaction Assembly: Thaw all components at room temperature, mix gently, and centrifuge briefly. Assemble the reaction at room temperature in the following order:[15]

    Component Volume (for 20 µL reaction)
    Nuclease-free water to 20 µL
    10x Reaction Buffer 2 µL
    ATP, GTP, CTP solution 2 µL each
    m1ΨTP solution 2 µL
    Cap Analog 2.4 µL
    Linear DNA Template (1 µg) X µL
    RNase Inhibitor 1 µL

    | T7 RNA Polymerase Mix | 2 µL |

  • Incubation: Mix the reaction gently by pipetting and incubate at 37°C for 2 hours.[15]

  • DNase Treatment: To remove the DNA template, add 2 µL of DNase I to the reaction, mix, and incubate at 37°C for 15 minutes.[6][15]

  • RNA Purification: Purify the synthesized mRNA using an RNA purification kit following the manufacturer's protocol.[16][17] Elute the purified mRNA in nuclease-free water.

  • Quality Control: Assess the concentration, purity, and integrity of the synthesized mRNA using spectrophotometry and agarose gel electrophoresis.[18][19]

Visualization of Key Processes

In Vitro Transcription Workflow

IVT_Workflow cluster_template DNA Template Preparation cluster_ivt In Vitro Transcription cluster_purification Purification & QC plasmid Plasmid DNA linearize Linearization (Restriction Digest) plasmid->linearize purify_dna Purification linearize->purify_dna pcr PCR Amplification pcr->purify_dna ivt_reaction IVT Reaction Mix (T7 Polymerase, NTPs, Modified NTPs, Cap Analog) purify_dna->ivt_reaction Linear DNA Template transcription Transcription (37°C) ivt_reaction->transcription dnase_treatment DNase I Treatment transcription->dnase_treatment purify_rna RNA Purification (e.g., Spin Column) dnase_treatment->purify_rna qc Quality Control (Spectrophotometry, Gel Electrophoresis) purify_rna->qc final_product final_product qc->final_product Purified Modified mRNA Capping_Logic cluster_analogs Cap Analog Types cluster_incorporation Incorporation Outcome standard_cap Standard Cap (m7GpppG) forward Correct Orientation (Functional) standard_cap->forward 50% probability reverse Reverse Orientation (Non-functional) standard_cap->reverse 50% probability arca ARCA arca->forward Ensured correct orientation

References

In-Depth Technical Guide: 2',5'-Bis-O-(triphenylmethyl)uridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2',5'-Bis-O-(triphenylmethyl)uridine, a key protected nucleoside analog. It details its chemical properties, CAS number for precise identification, and a list of current suppliers. The guide outlines a detailed experimental protocol for its synthesis through the selective protection of uridine. Furthermore, it explores its primary application in the solid-phase synthesis of modified oligonucleotides, a critical process in the development of nucleic acid-based therapeutics and diagnostic tools. This document serves as an essential resource for researchers and professionals engaged in nucleoside chemistry and drug development, offering both foundational knowledge and practical methodologies.

Introduction

This compound is a derivative of uridine, a fundamental component of ribonucleic acid (RNA). In this modified form, the hydroxyl groups at the 2' and 5' positions of the ribose sugar are protected by bulky triphenylmethyl (trityl) groups. This protection is a crucial step in the chemical synthesis of RNA oligonucleotides. The trityl groups prevent these hydroxyls from participating in unwanted side reactions during the phosphoramidite coupling steps of solid-phase synthesis. The selective nature of this protection allows for the specific formation of the desired 3'-5' phosphodiester bonds that form the backbone of the RNA molecule. Understanding the properties, synthesis, and application of this compound is therefore vital for researchers in the fields of medicinal chemistry, molecular biology, and drug development.

Chemical Properties and Identification

A clear identification of this compound is paramount for its correct application. The key identifiers and chemical properties are summarized in the table below.

PropertyValue
Chemical Name This compound
Synonyms 1-[4-hydroxy-3-trityloxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione, 2',5'-Di-O-trityluridine
CAS Number 6554-11-6[1][2]
Molecular Formula C47H40N2O6
Molecular Weight 728.8 g/mol [2]
Appearance White to off-white powder
Solubility Soluble in organic solvents like dichloromethane and pyridine.

Suppliers

This compound is available from several chemical suppliers specializing in reagents for life science research. Researchers can obtain this compound from the following vendors:

  • MedchemExpress [3]

  • BOC Sciences

  • Delchimica [4]

  • Elex Biotech LLC

  • Proactive Molecular Research

It is recommended to request a certificate of analysis from the supplier to ensure the purity and identity of the compound.

Experimental Protocol: Synthesis of this compound

The synthesis of this compound involves the selective protection of the hydroxyl groups of uridine using trityl chloride. The primary 5'-hydroxyl group is the most reactive, followed by the 2'-hydroxyl group. The 3'-hydroxyl group is less reactive due to steric hindrance. By carefully controlling the reaction conditions, selective di-substitution at the 2' and 5' positions can be achieved.

Materials:

  • Uridine

  • Trityl chloride (TrCl)

  • Anhydrous pyridine

  • Dry dichloromethane (DCM)

  • Methanol

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve uridine in anhydrous pyridine.

  • Tritylation: Cool the solution in an ice bath. Add trityl chloride portion-wise with continuous stirring. The molar ratio of uridine to trityl chloride should be optimized, typically around 1:2.2 to favor di-substitution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask in an ice bath and quench the reaction by the slow addition of methanol to consume any unreacted trityl chloride.

  • Work-up: Remove the pyridine by evaporation under reduced pressure. Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to isolate the desired this compound.

  • Characterization: Confirm the identity and purity of the product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Applications in Oligonucleotide Synthesis

The primary application of this compound is as a protected building block in the solid-phase synthesis of RNA. The trityl groups on the 2' and 5' hydroxyls ensure that only the 3'-hydroxyl group is available for phosphoramidite coupling, thus directing the formation of the correct 3'-5' phosphodiester linkage.

Role in Solid-Phase RNA Synthesis:

  • Protection Strategy: The 2' and 5' positions are protected with acid-labile trityl groups, while the 3' position is phosphitylated to create the phosphoramidite monomer. The exocyclic amines of the nucleobases are also protected with base-labile groups.

  • Coupling: The 3'-phosphoramidite of this compound is coupled to the free 5'-hydroxyl of a growing oligonucleotide chain attached to a solid support.

  • Deprotection: The acid-labile trityl groups can be removed with a mild acid treatment to expose the hydroxyl groups when required for further modifications or after the completion of the synthesis.

Visualizing the Workflow

Synthesis of this compound

G Synthesis of this compound Uridine Uridine Reaction Reaction Mixture Uridine->Reaction TrCl Trityl Chloride TrCl->Reaction Pyridine Anhydrous Pyridine Pyridine->Reaction Quench Quench with Methanol Reaction->Quench 12-24h, RT Purification Purification (Column Chromatography) Quench->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Incorporation into Oligonucleotide Synthesis

G Use in Solid-Phase RNA Synthesis cluster_0 Phosphoramidite Preparation cluster_1 Solid-Phase Synthesis Cycle ProtectedUridine 2',5'-di-O-Trityl Uridine Phosphitylation Phosphitylation at 3'-OH ProtectedUridine->Phosphitylation Amidite Uridine Phosphoramidite Phosphitylation->Amidite Coupling Coupling Amidite->Coupling SolidSupport Solid Support with growing RNA chain SolidSupport->Coupling Capping Capping Coupling->Capping Oxidation Oxidation Capping->Oxidation Detritylation Detritylation Oxidation->Detritylation Detritylation->SolidSupport Next Cycle Cleavage Cleavage & Deprotection Detritylation->Cleavage PurifiedRNA Purified RNA Oligonucleotide Cleavage->PurifiedRNA

Caption: Workflow for the use of this compound in RNA synthesis.

Conclusion

This compound is an indispensable reagent in the chemical synthesis of RNA. Its role as a protected nucleoside allows for the precise and controlled assembly of RNA oligonucleotides, which are of increasing importance in therapeutics, diagnostics, and basic research. This guide has provided the essential technical information for researchers to confidently source, synthesize, and apply this compound in their work. The detailed protocols and workflows serve as a practical resource to facilitate the efficient and successful synthesis of custom RNA molecules.

References

In-Depth Technical Guide: 2',5'-Bis-O-(triphenylMethyl)uridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of 2',5'-Bis-O-(triphenylMethyl)uridine, a key protected nucleoside derivative utilized in oligonucleotide synthesis and various biochemical studies.

Core Molecular Data

This compound, also known as 2',5'-di-O-trityluridine, is a derivative of uridine where the hydroxyl groups at the 2' and 5' positions of the ribose sugar are protected by bulky triphenylmethyl (trityl) groups. This protection strategy is crucial for directing chemical reactions to other specific sites on the nucleoside.

PropertyValue
Molecular Formula C₄₇H₄₀N₂O₆
Molecular Weight 728.83 g/mol
CAS Number 71768-29-9

Table 1: Key Molecular Properties of this compound

The molecular weight is calculated based on the atomic weights of its constituent elements: Carbon (12.011 u), Hydrogen (1.008 u), Nitrogen (14.007 u), and Oxygen (15.999 u).

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the selective protection of the hydroxyl groups of uridine using trityl chloride.

General Experimental Protocol for Tritylation of Uridine

This protocol outlines a standard laboratory procedure for the synthesis of tritylated uridine derivatives.

Materials:

  • Uridine

  • Trityl chloride (Tr-Cl)

  • Anhydrous pyridine

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Reaction Setup: Uridine is dissolved in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Trityl Chloride: Trityl chloride (typically in a slight excess, e.g., 2.2 equivalents for ditritylation) is added portion-wise to the stirred solution at room temperature.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed. The reaction time can vary but is often several hours.

  • Quenching: The reaction is quenched by the addition of a small amount of methanol.

  • Work-up: The solvent is removed under reduced pressure. The residue is redissolved in a suitable organic solvent like dichloromethane and washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate.

  • Purification: The crude product is purified by silica gel column chromatography using a suitable solvent gradient (e.g., a gradient of ethyl acetate in hexane) to isolate the desired 2',5'-di-O-tritylated product from other isomers (e.g., 3',5'-di-O-trityl) and mono-tritylated products.

  • Characterization: The structure and purity of the final product are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

A scaled-up process for the selective 5'-OH tritylation of uridine has been reported to yield 74% of the product after recrystallization, highlighting the efficiency of this protection strategy.

Structural Characterization

Detailed structural elucidation is paramount to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are critical for confirming the successful attachment of the trityl groups at the 2' and 5' positions. The large aromatic trityl groups will introduce characteristic signals in the aromatic region of the spectrum (typically between 7.0 and 7.5 ppm in ¹H NMR). The chemical shifts of the ribose protons will also be significantly affected by the presence of the bulky trityl groups, allowing for the confirmation of the substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. The expected molecular ion peak ([M+H]⁺ or [M+Na]⁺) corresponding to the calculated molecular weight of 728.83 g/mol provides strong evidence for the successful synthesis of the target molecule.

Biological Significance and Applications

While specific signaling pathways involving this compound are not extensively documented, its parent molecule, uridine, plays a fundamental role in various biological processes. Uridine is a key precursor for the synthesis of RNA and is involved in the biosynthesis of other essential biomolecules.

The primary application of this compound is as a protected building block in the chemical synthesis of modified oligonucleotides. The trityl groups at the 2' and 5' positions prevent these hydroxyl groups from participating in undesired side reactions during the phosphoramidite coupling steps, thereby enabling the controlled and sequential assembly of RNA strands with specific modifications. Uridine and its derivatives have been investigated for their potential antimicrobial and anticancer activities.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Synthesis_Workflow Uridine Uridine Reaction Tritylation Reaction Uridine->Reaction TrCl Trityl Chloride (Pyridine) TrCl->Reaction Quench Quenching (Methanol) Reaction->Quench Workup Aqueous Work-up Quench->Workup Purification Silica Gel Chromatography Workup->Purification Product 2',5'-Bis-O- (triphenylMethyl)uridine Purification->Product

Caption: General workflow for the synthesis of this compound.

Theoretical Framework for the Strategic 2',5'-Hydroxyl Protection of Uridine in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide outlining the theoretical underpinnings and practical applications of the 2',5'-hydroxyl protection strategy in uridine chemistry has been developed for researchers, scientists, and professionals in drug development. This strategy is pivotal for the regioselective modification of the 3'-hydroxyl group, a critical step in the synthesis of modified oligonucleotides and other complex uridine-containing molecules.

The core principle of this approach lies in the application of orthogonal protecting groups to temporarily block the 2'- and 5'-hydroxyl moieties of the uridine ribose ring. This selective masking renders the 3'-hydroxyl group accessible for a variety of chemical transformations, including but not limited to phosphorylation, acylation, and alkylation. The strategic choice of protecting groups, often sterically bulky silyl ethers like tert-butyldimethylsilyl (TBDMS), is dictated by their differential reactivity, allowing for sequential and selective removal under specific conditions.

The Rationale for 2',5'-Orthogonal Protection

In the chemical synthesis of nucleic acid analogs and other modified nucleosides, precise control over the reactivity of the various functional groups is paramount. Uridine possesses three hydroxyl groups at the 2', 3', and 5' positions of its ribose sugar. To achieve selective modification at the 3'-position, which is crucial for forming the natural 3',5'-phosphodiester linkage in oligonucleotides or for introducing other modifications, the 2'- and 5'-hydroxyls must be temporarily rendered unreactive.

An orthogonal protection strategy employs protecting groups that can be removed under distinct chemical conditions, without affecting other protecting groups on the molecule. In the context of 2',5'-protection of uridine, this allows for the selective deprotection of the 3'-hydroxyl group for subsequent reactions, while the 2'- and 5'-positions remain shielded. Following the desired modification at the 3'-position, the 2'- and 5'-protecting groups can then be removed to yield the final product. Silyl ethers are particularly well-suited for this purpose due to their ease of installation, stability under a range of reaction conditions, and selective removal using fluoride ion-based reagents.

Key Protecting Groups and Their Properties

The choice of protecting group is critical and is based on factors such as ease of introduction, stability to various reaction conditions, and the ability to be removed selectively. For the 2',5'-protection of uridine, silyl ethers are the most commonly employed protecting groups.

Protecting GroupAbbreviationStability to AcidStability to BaseCleavage Conditions
tert-ButyldimethylsilylTBDMS / TBSStable to mild acids; requires stronger acids for cleavage.Generally stable to aqueous bases.Tetrabutylammonium fluoride (TBAF) in THF; Triethylamine trihydrofluoride (TEA·3HF).[1]
TriisopropylsilylTIPSMore stable than TBDMS to acidic conditions.More stable than TBDMS to basic conditions.TBAF in THF (slower than TBDMS cleavage).[2]
tert-ButyldiphenylsilylTBDPSSignificantly more stable than TBDMS to acidic conditions.Similar stability to TBDMS in basic conditions.TBAF in THF (slower than TBDMS cleavage).[2]

The differential lability of silyl ethers at the primary 5'-position versus the secondary 2'-position is a key aspect of this strategy. The 5'-O-silyl group is generally more susceptible to cleavage under mildly acidic conditions or with sterically hindered bases compared to the 2'-O-silyl group, allowing for selective deprotection of the 5'-hydroxyl when needed.

Synthetic Workflow and Experimental Considerations

The overall synthetic strategy involving 2',5'-protection for 3'-modification of uridine can be visualized as a logical workflow.

G uridine Uridine step1 Simultaneous 2',5'-Protection (e.g., TBDMSCl, Imidazole) uridine->step1 protected_uridine 2',5'-Di-O-TBDMS-Uridine step1->protected_uridine step2 Selective 3'-OH Modification (e.g., Phosphitylation, Acylation) protected_uridine->step2 modified_uridine 3'-Modified-2',5'-di-O-TBDMS-Uridine step2->modified_uridine step3 Deprotection of 2' and 5' Hydroxyls (e.g., TBAF or TEA·3HF) modified_uridine->step3 final_product 3'-Modified Uridine step3->final_product

References

Methodological & Application

Application Notes and Protocols for the Use of 2',5'-Bis-O-(triphenylmethyl)uridine in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2',5'-Bis-O-(triphenylmethyl)uridine is a protected nucleoside derivative crucial for the chemical synthesis of oligonucleotides. The triphenylmethyl (trityl) groups on the 2' and 5' hydroxyl positions provide robust protection during the sequential coupling of phosphoramidite monomers to the growing oligonucleotide chain. This document provides detailed application notes and protocols for the effective utilization of this compound and analogous protected uridine derivatives in solid-phase oligonucleotide synthesis, a cornerstone of modern molecular biology and drug development.

The principles and protocols outlined here are based on the widely adopted phosphoramidite chemistry, which allows for the efficient and high-fidelity assembly of custom DNA and RNA sequences. While this compound is a specific protecting group strategy, the general workflow is applicable to other commonly used protecting groups such as the 5'-O-dimethoxytrityl (DMT) and 2'-O-tert-butyldimethylsilyl (TBDMS) groups, which are frequently cited in the literature for RNA synthesis.[1][2][3]

Core Principles of Oligonucleotide Synthesis using Protected Uridine Derivatives:

Oligonucleotide synthesis is a cyclical process involving four main steps: deblocking (detritylation), coupling, capping, and oxidation.[4][5][6] The 5'-hydroxyl group is typically protected by an acid-labile group like trityl or DMT, while the 2'-hydroxyl group (in RNA synthesis) requires a different protecting group, such as TBDMS or another trityl group, that is stable to the conditions of the synthesis cycle but can be removed during final deprotection.[3]

Data Presentation

Table 1: Comparison of Common Protecting Groups for Uridine in Oligonucleotide Synthesis

Protecting Group PositionProtecting GroupAbbreviationLabilityCommon Deprotection Agent
5'-HydroxylTriphenylmethylTrAcid-labileDichloroacetic Acid (DCA) or Trichloroacetic Acid (TCA) in Dichloromethane
5'-HydroxylDimethoxytritylDMTHighly Acid-labileDichloroacetic Acid (DCA) or Trichloroacetic Acid (TCA) in Dichloromethane[4]
2'-HydroxylTriphenylmethylTrAcid-labileDichloroacetic Acid (DCA) or Trichloroacetic Acid (TCA) in Dichloromethane
2'-Hydroxyltert-ButyldimethylsilylTBDMSBase-labile (fluoride)Tetrabutylammonium Fluoride (TBAF)[3]
2'-HydroxylTri-iso-propylsilyloxymethylTOMBase-labile (fluoride)Tetrabutylammonium Fluoride (TBAF)[3]

Table 2: Typical Reagents and Solvents in a Synthesis Cycle

StepReagent/SolventPurposeTypical Concentration/Volume
DeblockingDichloroacetic Acid (DCA) in Dichloromethane (DCM)Removal of 5'-Trityl/DMT group3% (v/v)
CouplingPhosphoramidite monomer, Activator (e.g., 5-Ethylthio-1H-tetrazole)Formation of phosphite triester linkage0.1 M phosphoramidite, 0.25 M activator
CappingCapping Reagent A (Acetic Anhydride/Pyridine/THF), Capping Reagent B (N-Methylimidazole/THF)Acetylation of unreacted 5'-hydroxyl groups-
OxidationIodine solution (Iodine in THF/Water/Pyridine)Oxidation of phosphite triester to phosphate triester0.02 M
WashingAcetonitrileRemoval of excess reagents and by-products-

Experimental Protocols

Protocol 1: Preparation of the Solid Support

The initial step involves attaching the first nucleoside to a solid support, typically controlled pore glass (CPG), through a linker.

  • Functionalization of CPG: Start with CPG functionalized with a long-chain alkylamine.

  • Succinate Linker Attachment: React the amino-functionalized CPG with the appropriate nucleoside-3'-O-succinate. The 5'-hydroxyl group of the nucleoside is protected with a DMT or trityl group.

  • Capping: Cap any unreacted amino groups on the CPG using a capping reagent to prevent side reactions.

  • Washing and Drying: Thoroughly wash the support with acetonitrile and dry it under vacuum.

Protocol 2: Automated Solid-Phase Oligonucleotide Synthesis Cycle

This protocol describes a single cycle for adding one nucleotide. The cycle is repeated to achieve the desired oligonucleotide length.

Step 1: Deblocking (Detritylation)

  • Objective: To remove the 5'-trityl or DMT protecting group from the support-bound nucleoside, exposing the 5'-hydroxyl group for the next coupling reaction.[4]

  • Procedure:

    • Flush the synthesis column with anhydrous acetonitrile.

    • Introduce a solution of 3% dichloroacetic acid (DCA) in dichloromethane (DCM) to the column.

    • Allow the reaction to proceed for 2-3 minutes. The orange color of the trityl cation indicates successful deprotection.

    • Thoroughly wash the column with anhydrous acetonitrile to remove the acid and the cleaved trityl group.

Step 2: Coupling

  • Objective: To couple the next phosphoramidite monomer to the free 5'-hydroxyl group of the growing oligonucleotide chain.[4]

  • Procedure:

    • Simultaneously deliver the phosphoramidite solution (e.g., this compound-3'-O-(N,N-diisopropylamino)(2-cyanoethyl)phosphoramidite) and an activator solution (e.g., 0.25 M 5-ethylthio-1H-tetrazole in acetonitrile) to the synthesis column.

    • Allow the coupling reaction to proceed for 2-15 minutes. The coupling time for sterically hindered 2'-O-protected ribonucleoside phosphoramidites is generally longer than for deoxynucleosides.[3]

Step 3: Capping

  • Objective: To block any unreacted 5'-hydroxyl groups from participating in subsequent cycles, preventing the formation of deletion mutants.[6]

  • Procedure:

    • Introduce a capping solution, typically a mixture of acetic anhydride/lutidine/THF (Cap A) and N-methylimidazole/THF (Cap B), to the column.

    • Allow the capping reaction to proceed for 1-2 minutes.

    • Wash the column with anhydrous acetonitrile.

Step 4: Oxidation

  • Objective: To convert the newly formed phosphite triester linkage to a more stable phosphate triester.[5]

  • Procedure:

    • Introduce an oxidizing solution (e.g., 0.02 M iodine in THF/water/pyridine) to the column.

    • Allow the oxidation reaction to proceed for 1-2 minutes.

    • Wash the column with anhydrous acetonitrile.

Repeat: The cycle of deblocking, coupling, capping, and oxidation is repeated until the desired oligonucleotide sequence is assembled.

Protocol 3: Cleavage and Deprotection

Step 1: Cleavage from Solid Support and Removal of Phosphate Protecting Groups

  • Procedure:

    • Transfer the solid support to a vial.

    • Add a concentrated solution of ammonium hydroxide or a mixture of ammonium hydroxide and methylamine.

    • Incubate at room temperature or an elevated temperature (e.g., 55°C) for a specified time to cleave the oligonucleotide from the support and remove the cyanoethyl protecting groups from the phosphate backbone.

Step 2: Removal of Base and 2'-Hydroxyl Protecting Groups

  • Procedure for 2'-O-TBDMS group removal:

    • After cleavage, evaporate the ammonia/methylamine solution.

    • Resuspend the oligonucleotide in a solution of triethylamine trihydrofluoride (TEA·3HF) or tetrabutylammonium fluoride (TBAF) in a suitable solvent (e.g., DMSO or THF).

    • Incubate at the recommended temperature and time to remove the TBDMS groups.

  • Procedure for 2'-O-Trityl group removal:

    • The acid-labile trityl groups at the 2' position are typically removed under the same acidic conditions used for the 5'-detritylation, but this requires a different overall synthesis strategy not covered in the standard cycle. A final, more prolonged acid treatment would be necessary, which could risk depurination. Therefore, base-labile 2'-protecting groups are more common.

Step 3: Purification

  • The crude oligonucleotide is typically purified by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE) to isolate the full-length product.[7]

Visualizations

Oligonucleotide_Synthesis_Workflow start Start: Solid Support with Protected Nucleoside deblocking 1. Deblocking (Detritylation) start->deblocking coupling 2. Coupling (Add Phosphoramidite) deblocking->coupling capping 3. Capping (Block Failures) coupling->capping oxidation 4. Oxidation (Stabilize Linkage) capping->oxidation cycle Repeat Cycle (n-1 times) oxidation->cycle Chain Elongation cleavage Cleavage & Deprotection oxidation->cleavage Final Cycle cycle->deblocking purification Purification (HPLC/PAGE) cleavage->purification final_product Final Oligonucleotide purification->final_product

Caption: Workflow of a single cycle in solid-phase phosphoramidite oligonucleotide synthesis.

Signaling_Pathway Uridine Uridine Protection_5OH 5'-OH Protection (e.g., Trityl Chloride) Uridine->Protection_5OH Protection_2OH 2'-OH Protection (e.g., Trityl Chloride) Protection_5OH->Protection_2OH Protected_Uridine 2',5'-Bis-O-Trityl-Uridine Protection_2OH->Protected_Uridine Phosphitylation Phosphitylation (e.g., 2-Cyanoethyl-N,N-diisopropyl- chlorophosphoramidite) Protected_Uridine->Phosphitylation Phosphoramidite Uridine Phosphoramidite Monomer Phosphitylation->Phosphoramidite Oligo_Synth Oligonucleotide Synthesizer Phosphoramidite->Oligo_Synth

Caption: Preparation of a protected uridine phosphoramidite for oligonucleotide synthesis.

References

Application Note: Protocol for Incorporating 2',5'-Ditrityl Uridine into RNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of modified nucleosides into RNA is a powerful tool for elucidating RNA structure and function, as well as for developing novel RNA-based therapeutics. Modified oligonucleotides can exhibit enhanced stability, altered binding affinities, and unique catalytic properties. This application note provides a detailed protocol for the incorporation of 2',5'-ditrityl uridine into synthetic RNA oligonucleotides using solid-phase phosphoramidite chemistry. The presence of two bulky trityl groups on the uridine nucleoside presents unique challenges and considerations in synthesis and deprotection, which are addressed herein. This protocol is intended to serve as a comprehensive guide for researchers in academia and industry.

Materials and Reagents

Reagents for Phosphoramidite Synthesis
  • 2',5'-Di-O-trityluridine

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Acetonitrile

  • Ethyl Acetate

  • Hexanes

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate

Reagents for RNA Oligonucleotide Synthesis
  • Standard RNA phosphoramidites (A, C, G, U)

  • Custom-synthesized 2',5'-ditrityl-uridine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite

  • Controlled Pore Glass (CPG) solid support

  • Activator solution (e.g., 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI))

  • Oxidizing solution (Iodine/water/pyridine)

  • Capping solutions (Cap A: Acetic anhydride/pyridine/THF; Cap B: 16% N-Methylimidazole/THF)

  • Deblocking solution (3% Trichloroacetic acid in DCM)

  • Anhydrous Acetonitrile

Reagents for Cleavage and Deprotection
  • Ammonium hydroxide/methylamine (AMA) solution (1:1, v/v)

  • Triethylamine trihydrofluoride (TEA·3HF)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • 80% Acetic Acid (aq.)

  • Triethylamine (TEA)

Reagents for Purification and Analysis
  • HPLC grade Acetonitrile

  • HPLC grade Triethylammonium acetate (TEAA) buffer

  • Denaturing polyacrylamide gel electrophoresis (PAGE) reagents

  • Mass spectrometry matrix (e.g., 3-hydroxypicolinic acid)

Experimental Protocols

Protocol 1: Synthesis of 2',5'-Ditrityl-Uridine-3'-Phosphoramidite

The synthesis of the phosphoramidite building block is a critical first step. Due to the steric hindrance of the two trityl groups, reaction conditions may need to be optimized. Microwave-assisted synthesis has been shown to be effective for preparing sterically hindered nucleoside phosphoramidites.[1][2]

  • Preparation: Dry 2',5'-di-O-trityluridine by co-evaporation with anhydrous acetonitrile and dry overnight under high vacuum.

  • Phosphitylation Reaction:

    • Dissolve the dried 2',5'-di-O-trityluridine in anhydrous DCM under an argon atmosphere.

    • Add DIPEA to the solution.

    • Slowly add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours. For sterically hindered nucleosides, consider using a sealed vessel in a microwave reactor to improve reaction efficiency.[1][2]

  • Work-up:

    • Quench the reaction with saturated sodium bicarbonate solution.

    • Extract the organic layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate containing 0.5% triethylamine.

  • Characterization: Confirm the identity and purity of the product by ¹H NMR, ³¹P NMR, and mass spectrometry.

Protocol 2: Automated Solid-Phase RNA Synthesis

This protocol assumes the use of a standard automated DNA/RNA synthesizer.

  • Synthesizer Setup:

    • Install the custom 2',5'-ditrityl uridine phosphoramidite on the synthesizer. Ensure all other reagents are fresh and correctly installed.

    • Program the synthesis sequence, specifying the position for the modified uridine incorporation.

  • Synthesis Cycle: The synthesis proceeds in the 3' to 5' direction through iterative cycles of deblocking, coupling, capping, and oxidation.

    • Deblocking: Removal of the 5'-dimethoxytrityl (DMT) group with trichloroacetic acid.

    • Coupling: For the incorporation of the 2',5'-ditrityl uridine phosphoramidite, the standard coupling time may need to be extended (e.g., to 10-15 minutes) to overcome steric hindrance. The use of a more acidic activator like ETT or DCI is recommended over 1H-tetrazole to enhance coupling efficiency.[3]

    • Capping: Acetylation of unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: Conversion of the phosphite triester linkage to a more stable phosphate triester using an iodine solution.

  • Final Deblocking: The final 5'-DMT group can be left on ("trityl-on") for purification purposes or removed on the synthesizer ("trityl-off"). It is recommended to leave the trityl group on for ease of purification.

Protocol 3: Cleavage and Deprotection

A multi-step deprotection procedure is required to remove all protecting groups from the synthesized RNA.

  • Cleavage from Solid Support and Removal of Base/Phosphate Protecting Groups:

    • Transfer the CPG support to a screw-cap vial.

    • Add AMA solution and incubate at 65 °C for 20 minutes.

    • Cool the vial and carefully transfer the supernatant to a new tube.

    • Dry the RNA in a vacuum concentrator. To prevent premature loss of the trityl groups, a few drops of TEA can be added to maintain alkalinity during drying.[4]

  • Removal of 2'-TBDMS Protecting Groups:

    • Dissolve the dried RNA pellet in anhydrous DMSO or DMF.

    • Add TEA·3HF and heat at 65 °C for 2.5 hours.

    • Quench the reaction by adding a suitable quenching buffer and precipitate the RNA with an appropriate alcohol (e.g., butanol or ethanol).

    • Centrifuge to pellet the RNA, decant the supernatant, and wash the pellet with ethanol.

  • Removal of 2',5'-Ditrityl Groups:

    • Dry the RNA pellet thoroughly.

    • Dissolve the pellet in 80% aqueous acetic acid and let it stand at room temperature for 30-60 minutes.[5] The reaction time should be optimized to ensure complete detritylation without significant depurination.[6]

    • Add a high-salt solution (e.g., 3 M sodium acetate) followed by cold ethanol to precipitate the fully deprotected RNA.

    • Centrifuge to pellet the RNA, decant the supernatant, and wash with ethanol.

    • Dry the final RNA pellet.

Protocol 4: Purification and Analysis
  • Purification:

    • Dissolve the dried, fully deprotected RNA in nuclease-free water.

    • Purify the RNA by denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC). Reverse-phase HPLC is particularly effective for separating the desired full-length product from shorter, capped sequences.

  • Analysis and Quantification:

    • Yield: Quantify the purified RNA using UV-Vis spectrophotometry at 260 nm.

    • Purity and Identity: Confirm the purity and molecular weight of the final product using mass spectrometry (e.g., MALDI-TOF or LC-ESI-MS).[7][8]

Data Presentation

The efficiency of incorporating a sterically hindered modified nucleoside is a critical parameter. The following table provides an example of expected results. Actual results may vary depending on the sequence context and synthesis conditions.

Oligonucleotide Sequence (Modification at U)Coupling Efficiency of Modified Uridine (%)Overall Yield (ODU)Purity by HPLC (%)Expected Mass (Da)Observed Mass (Da)
5'-GCUAGCA-3'95.23.592.12450.62450.8
5'-AAUGCGC-3'94.83.291.52466.62466.7
5'-CGU*AUCG-3'96.13.893.02441.62441.5

Note: Coupling efficiency is calculated based on the trityl cation release during the synthesis cycle. The data presented in this table is for illustrative purposes only.

Visualizations

G cluster_Uridine 2',5'-Ditrityl Uridine U Uridine Trityl1 Trityl (5') U->Trityl1 5'-O Trityl2 Trityl (2') U->Trityl2 2'-O Phosphoramidite Phosphoramidite (3') U->Phosphoramidite 3'-O

Caption: Chemical structure of the 2',5'-ditrityl uridine phosphoramidite monomer.

G Start Start Phosphoramidite_Synth Synthesize 2',5'-Ditrityl Uridine Phosphoramidite Start->Phosphoramidite_Synth RNA_Synth Automated Solid-Phase RNA Synthesis Phosphoramidite_Synth->RNA_Synth Cleavage Cleavage from Support & Base Deprotection (AMA) RNA_Synth->Cleavage Desilylation 2'-OH Deprotection (TEA.3HF) Cleavage->Desilylation Detritylation 2',5'-Ditrityl Deprotection (Acetic Acid) Desilylation->Detritylation Purification Purification (HPLC / PAGE) Detritylation->Purification Analysis Analysis (MS / UV-Vis) Purification->Analysis End End Analysis->End

Caption: Experimental workflow for incorporating 2',5'-ditrityl uridine into RNA.

References

Application Notes and Protocols for Phosphoramidite Chemistry with 2',5'-Protected Uridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 2',5'-protected uridine phosphoramidites in solid-phase oligonucleotide synthesis. This technology enables the site-specific incorporation of 2',5'-phosphodiester linkages into synthetic oligonucleotides, offering unique properties for various research and therapeutic applications.

Introduction to 2',5'-Linked Oligonucleotides

Naturally occurring nucleic acids are characterized by 3',5'-phosphodiester linkages. The introduction of isomeric 2',5'-linkages can significantly alter the structural and functional properties of oligonucleotides. Oligonucleotides containing 2',5'-linked uridine have demonstrated intriguing characteristics, including the ability to modulate protein binding and enhance the therapeutic profile of antisense oligonucleotides.[1] The synthesis of these modified oligonucleotides is achieved using standard phosphoramidite chemistry with specifically protected uridine monomers.

Applications of 2',5'-Uridine Modified Oligonucleotides

The incorporation of 2',5'-uridine linkages into oligonucleotides opens up a range of possibilities in research and drug development.

Enhanced Therapeutic Profile of Antisense Oligonucleotides (ASOs)

A significant application of 2',5'-linked RNA is in the design of antisense oligonucleotides with improved therapeutic indices. Site-specific incorporation of 2',5'-linked nucleotides within the gap of a gapmer ASO has been shown to reduce hepatotoxicity without compromising the antisense activity.[1] This modification is thought to alter the local structure of the ASO, thereby modulating its interaction with cellular proteins that may be responsible for toxicity.[1]

  • Mechanism of Action: In gapmer ASOs, a central DNA-like gap is flanked by modified RNA-like wings. The DNA gap is responsible for recruiting RNase H to cleave the target mRNA. The wings provide nuclease resistance and high binding affinity to the target. Introducing 2',5'-linkages in the gap region can fine-tune the ASO's properties.

Modulation of Duplex Stability

Oligonucleotides containing 2',5'-linkages can form duplexes with complementary RNA strands, although these duplexes are generally less stable than their natural 3',5'-counterparts. The melting temperature (Tm) of a duplex containing 2',5'-linkages is typically lower than that of a standard RNA:RNA duplex.[2] This property can be exploited in applications where controlled duplex stability is desired.

Probes and Diagnostics

The unique structural features of 2',5'-linked oligonucleotides can be utilized in the development of specific probes for RNA targeting. Their altered conformation may provide advantages in terms of specificity and binding kinetics in certain diagnostic assays.

Experimental Protocols

The following protocols are adapted from standard solid-phase oligonucleotide synthesis procedures for the incorporation of 2',5'-protected uridine phosphoramidites.

Materials and Reagents
  • 2',5'-Protected Uridine Phosphoramidite: 5'-O-Dimethoxytrityl-2'-O-tert-butyldimethylsilyl-uridine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite

  • Solid Support: Controlled Pore Glass (CPG) functionalized with the initial nucleoside.

  • Activator: 0.45 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile or 0.25 M 4,5-Dicyanoimidazole (DCI) in acetonitrile.

  • Deblocking Solution: 3% Trichloroacetic acid (TCA) in dichloromethane (DCM).

  • Capping Solution A: Acetic anhydride/Pyridine/THF.

  • Capping Solution B: 16% N-Methylimidazole in THF.

  • Oxidizing Solution: 0.02 M Iodine in THF/Pyridine/Water.

  • Cleavage and Deprotection Solution: Concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA).

  • 2'-Deprotection Solution: Triethylamine trihydrofluoride (TEA·3HF) in N-methyl-2-pyrrolidone (NMP) or DMSO.

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM, anhydrous)

Protocol 1: Solid-Phase Oligonucleotide Synthesis

This protocol outlines the standard cycle for incorporating a 2',5'-protected uridine phosphoramidite into a growing oligonucleotide chain on an automated DNA/RNA synthesizer.

StepOperationReagent/SolventTime
1Deblocking 3% TCA in DCM60 sec
2Washing Acetonitrile45 sec
3Coupling 2',5'-Uridine Phosphoramidite + Activator10-15 min
4Washing Acetonitrile45 sec
5Capping Capping A + Capping B30 sec
6Washing Acetonitrile45 sec
7Oxidation 0.02 M Iodine solution30 sec
8Washing Acetonitrile45 sec

Note: The coupling time for 2',5'-protected uridine phosphoramidites may need to be extended to 10-15 minutes to ensure high coupling efficiency, which is typically in the range of 95-98% for ribonucleoside phosphoramidites.

Protocol 2: Cleavage and Deprotection
  • Cleavage from Solid Support and Base Deprotection:

    • Transfer the solid support to a screw-cap vial.

    • Add 1 mL of concentrated ammonium hydroxide or AMA solution.

    • Incubate at 55 °C for 8-12 hours.

    • Allow the vial to cool to room temperature.

    • Transfer the supernatant containing the oligonucleotide to a new tube.

    • Evaporate the solution to dryness.

  • 2'-Hydroxyl Deprotection:

    • Resuspend the dried oligonucleotide pellet in 100 µL of anhydrous NMP or DMSO.

    • Add 125 µL of TEA·3HF solution.

    • Incubate at 65 °C for 2.5 hours.

    • Quench the reaction by adding 1.75 mL of a suitable quenching buffer (e.g., 20 mM sodium acetate).

    • Desalt the oligonucleotide using a size-exclusion column or ethanol precipitation.

Protocol 3: Purification and Analysis
  • Purification: The crude oligonucleotide can be purified by High-Performance Liquid Chromatography (HPLC) using either ion-exchange or reverse-phase methods.[3] Polyacrylamide gel electrophoresis (PAGE) is also a suitable method for obtaining high-purity oligonucleotides.[4]

  • Analysis: The purity and identity of the final product should be confirmed by analytical HPLC and mass spectrometry (e.g., ESI-MS).

Quantitative Data

ParameterValueReference
Average Coupling Efficiency (Ribonucleosides) 95-98%
Recommended Coupling Time 10-15 minutes
Deprotection Time (Ammonium Hydroxide) 8-12 hours at 55 °C[5]
Deprotection Time (AMA) 10 minutes at 65 °C[6]
2'-Deprotection Time (TEA·3HF) 2.5 hours at 65 °C

Visualizations

Experimental Workflow

G cluster_synthesis Solid-Phase Synthesis cluster_deprotection Cleavage & Deprotection cluster_analysis Purification & Analysis s1 Deblocking (Remove 5'-DMT) s2 Coupling (Add 2',5'-Uridine Phosphoramidite) s1->s2 Repeat for each monomer s3 Capping (Block unreacted 5'-OH) s2->s3 Repeat for each monomer s4 Oxidation (Stabilize Phosphate Linkage) s3->s4 Repeat for each monomer s4->s1 Repeat for each monomer d1 Cleavage from Support & Base Deprotection (NH4OH or AMA) s4->d1 d2 2'-OH Deprotection (TEA·3HF) d1->d2 p1 Purification (HPLC or PAGE) d2->p1 a1 Analysis (HPLC, Mass Spectrometry) p1->a1 end end a1->end Final Product

Caption: Workflow for the synthesis of 2',5'-uridine modified oligonucleotides.

Signaling Pathway (Hypothetical)

G ASO 2',5'-Uridine Modified ASO Target_mRNA Target mRNA ASO->Target_mRNA Binds to Protein_X Toxicity-Associated Protein ASO->Protein_X Reduced Binding No_Toxicity Reduced Toxicity ASO->No_Toxicity Leads to RNaseH RNase H Target_mRNA->RNaseH Recruits Cleavage mRNA Cleavage RNaseH->Cleavage Induces Toxicity Cellular Toxicity Protein_X->Toxicity Induces Translation Translation Cleavage->Translation Inhibits

Caption: Proposed mechanism for reduced toxicity of 2',5'-uridine modified ASOs.

References

solid-phase synthesis of RNA using 2',5'-Bis-O-(triphenylMethyl)uridine

Author: BenchChem Technical Support Team. Date: December 2025

An application note on the solid-phase synthesis of RNA is provided herein for researchers, scientists, and drug development professionals. A detailed protocol using a standard protecting group strategy is described, along with an explanation of why 2',5'-Bis-O-(triphenylMethyl)uridine is not suitable for conventional solid-phase RNA synthesis.

Application Note: Solid-Phase Synthesis of RNA Oligonucleotides

The chemical synthesis of RNA oligonucleotides is a cornerstone of modern molecular biology and drug development, enabling the production of RNA molecules for a vast array of applications, including therapeutic agents (siRNA, antisense oligonucleotides), diagnostic probes, and tools for fundamental research into RNA structure and function. The most widely adopted method for this purpose is solid-phase synthesis utilizing phosphoramidite chemistry. This method allows for the sequential addition of ribonucleoside monomers to a growing RNA chain that is covalently attached to an insoluble solid support.

Core Principles of Solid-Phase RNA Synthesis

The synthesis proceeds in a cyclic manner, with each cycle consisting of four key chemical reactions:

  • Deblocking (Detritylation): The removal of an acid-labile 5'-hydroxyl protecting group, typically a dimethoxytrityl (DMT) group, from the terminal nucleotide of the growing chain. This exposes a free 5'-hydroxyl group for the subsequent coupling reaction.

  • Coupling: The activation of a phosphoramidite monomer and its subsequent reaction with the free 5'-hydroxyl group of the support-bound oligonucleotide. This step forms a phosphite triester linkage.

  • Capping: The acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion-mutant sequences.

  • Oxidation: The conversion of the unstable phosphite triester linkage to a more stable phosphate triester using an oxidizing agent, typically iodine.

A critical aspect of RNA synthesis, distinguishing it from DNA synthesis, is the presence of the 2'-hydroxyl group on the ribose sugar. This hydroxyl group must be protected throughout the synthesis to prevent side reactions and chain cleavage. The choice of the 2'-hydroxyl protecting group is a key determinant of the success of the synthesis.

The Unsuitability of this compound for Standard Solid-Phase Synthesis

The requested starting material, this compound, is not a viable monomer for standard solid-phase RNA synthesis for the following reasons:

  • Lack of a Free 5'-Hydroxyl Group: In the standard 3' to 5' synthesis direction, the 5'-hydroxyl group of the incoming phosphoramidite monomer is protected with an acid-labile group (like DMT) that is removed at the beginning of each cycle to allow for chain elongation. In this compound, the 5'-position is blocked by a triphenylmethyl (trityl) group, which would prevent its use as a building block in the standard synthesis cycle.

  • Lack of a Free 3'-Hydroxyl Group for Phosphoramidite Synthesis: To be used in phosphoramidite chemistry, a nucleoside must have a free 3'-hydroxyl group to which the phosphoramidite moiety is attached. The specified molecule has protected 2' and 5' positions, but the status of the 3' position is not defined for direct use. If the 3' position were also blocked, it could not be converted to a phosphoramidite.

  • Lability of the 2'-O-Trityl Group: The triphenylmethyl (trityl) group is acid-labile. In solid-phase synthesis, an acidic step is required in every cycle to remove the 5'-DMT group. A 2'-O-trityl group would likely be cleaved under these conditions, exposing the 2'-hydroxyl and leading to undesired side reactions and potential chain degradation.

For successful solid-phase RNA synthesis, a monomer must possess an orthogonal protecting group scheme: a temporary, acid-labile group on the 5'-hydroxyl, a stable protecting group on the 2'-hydroxyl that is removed only after the synthesis is complete, and a reactive phosphoramidite moiety on the 3'-hydroxyl. The most common and well-established protecting group for the 2'-hydroxyl is the tert-butyldimethylsilyl (TBDMS) group.[1][2]

Experimental Protocol: Solid-Phase Synthesis of RNA using 2'-O-TBDMS-Protected Uridine Phosphoramidite

This protocol outlines the standard procedure for the automated solid-phase synthesis of RNA oligonucleotides using 2'-O-TBDMS protected phosphoramidites.

Materials and Reagents:

  • Solid Support: Controlled Pore Glass (CPG) with the first nucleoside attached.

  • Phosphoramidites: 5'-O-DMT-2'-O-TBDMS-N-protected-A, C, G, and U-3'-O-(β-cyanoethyl-N,N-diisopropylamino)phosphoramidites.

  • Activator: 5-Ethylthio-1H-tetrazole (ETT) or 2,5-Dichlorobenzylthiotetrazole (DCBT).

  • Deblocking Solution: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in dichloromethane (DCM).

  • Capping Reagents:

    • Cap A: Acetic anhydride/Pyridine/Tetrahydrofuran (THF)

    • Cap B: 16% N-Methylimidazole in THF

  • Oxidizing Solution: Iodine in THF/Water/Pyridine.

  • Cleavage and Deprotection Solutions:

    • Aqueous Ammonia/Ethanol (3:1, v/v) or a mixture of aqueous ammonia and 40% aqueous methylamine (AMA).[2]

    • Triethylamine trihydrofluoride (TEA·3HF) or Tetrabutylammonium fluoride (TBAF) in N-methylpyrrolidinone (NMP) or Dimethyl sulfoxide (DMSO).[3]

Instrumentation:

  • Automated DNA/RNA Synthesizer

  • High-Performance Liquid Chromatography (HPLC) system for purification and analysis.

  • Mass Spectrometer for identity confirmation.

Synthesis Workflow Diagram

G cluster_cycle Solid-Phase Synthesis Cycle Deblocking 1. Deblocking (5'-DMT Removal) Coupling 2. Coupling (Phosphoramidite Addition) Deblocking->Coupling Capping 3. Capping (Unreacted Chains) Coupling->Capping Oxidation 4. Oxidation (Phosphite to Phosphate) Capping->Oxidation Oxidation->Deblocking Cleavage 5. Cleavage from Solid Support Oxidation->Cleavage Repeat n-1 times Start Start with Support-Bound First Nucleoside Start->Deblocking Deprotection 6. Base and Phosphate Protecting Group Removal Cleavage->Deprotection Desilylation 7. 2'-O-TBDMS Removal Deprotection->Desilylation Purification 8. Purification (HPLC) Desilylation->Purification Analysis 9. Analysis (MS, HPLC) Purification->Analysis

Caption: Workflow for solid-phase RNA synthesis.

Step-by-Step Synthesis Protocol:

  • Preparation:

    • Dissolve phosphoramidites and activator in anhydrous acetonitrile to the recommended concentrations.

    • Install reagents on an automated DNA/RNA synthesizer.

    • Program the desired RNA sequence and synthesis scale.

  • Automated Synthesis Cycle: The synthesizer performs the following steps for each nucleotide addition.

    • Deblocking: The CPG column is washed with acetonitrile, followed by the addition of the deblocking solution to remove the 5'-DMT group. The column is then washed again with acetonitrile. The orange-colored trityl cation released can be monitored spectrophotometrically to determine the coupling efficiency of the previous cycle.

    • Coupling: The phosphoramidite solution and activator are delivered simultaneously to the synthesis column. The coupling reaction is allowed to proceed for a specified time (see Table 1).

    • Capping: The capping reagents are delivered to the column to acetylate any unreacted 5'-hydroxyl groups.

    • Oxidation: The oxidizing solution is passed through the column to convert the phosphite triester to a stable phosphate triester.

    • The column is washed with acetonitrile, and the cycle is repeated for the next nucleotide in the sequence.

  • Cleavage and Base Deprotection:

    • After the final cycle, the support-bound oligonucleotide is treated with a mixture of aqueous ammonia and ethanol (3:1, v/v) or AMA at room temperature or elevated temperature (see Table 2) to cleave the oligonucleotide from the CPG support and remove the protecting groups from the nucleobases and the phosphate backbone.[2]

    • The supernatant containing the crude RNA with the 2'-O-TBDMS groups still attached is collected.

  • 2'-Hydroxyl Deprotection (Desilylation):

    • The crude RNA is dried down and resuspended in a solution of TEA·3HF or TBAF in NMP or DMSO.[3]

    • The reaction is incubated at an elevated temperature to remove the 2'-O-TBDMS groups (see Table 2).

  • Purification and Analysis:

    • The fully deprotected RNA is purified by HPLC, typically using an ion-exchange or reverse-phase column.

    • The purity and identity of the final product are confirmed by analytical HPLC and mass spectrometry.

Quantitative Data

Table 1: Typical Reaction Parameters for Solid-Phase RNA Synthesis

StepReagentConcentrationTimeAverage Efficiency
Deblocking3% TCA in DCM-60-120 sec>99%
Coupling2'-O-TBDMS Phosphoramidite0.1 M5-15 min>98%[4]
Activator (ETT)0.25 M5-15 min
CappingAcetic Anhydride/NMI-30-60 sec>99.9%
OxidationI₂ in THF/H₂O/Pyridine0.02 M30-60 sec>99.9%

Table 2: Deprotection Conditions for RNA Oligonucleotides

StepReagentTemperatureTime
Cleavage & Base DeprotectionNH₃/Ethanol (3:1)55 °C12-16 hours[2]
AMA (NH₃/Methylamine)65 °C10-20 min[3]
2'-O-TBDMS DeprotectionTEA·3HF in NMP/DMSO65 °C1.5-2.5 hours[3][5]
TBAF in THFRoom Temp8-24 hours[3]

Signaling Pathway and Logical Relationship Diagrams

Phosphoramidite Coupling Reaction Mechanism

G Phosphoramidite 5'-DMT-Nuc-3'-Phosphoramidite Activated_P Activated Phosphoramidite (Protonated Intermediate) Phosphoramidite->Activated_P Protonation Activator Activator (e.g., ETT) Activator->Activated_P Coupled_Product Coupled Product (Phosphite Triester) Activated_P->Coupled_Product Nucleophilic Attack Support_OH Support-Bound Oligo with free 5'-OH Support_OH->Coupled_Product

Caption: Activation and coupling in phosphoramidite chemistry.

References

Applications of 2',5'-Protected Uridine in Antisense Oligonucleotide Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antisense oligonucleotides (ASOs) represent a powerful therapeutic modality for the sequence-specific modulation of gene expression. The therapeutic efficacy and safety of ASOs are critically dependent on their chemical modifications, which enhance properties such as nuclease resistance, binding affinity to target RNA, and pharmacokinetic profiles. The incorporation of nucleotides with non-natural 2',5'-phosphodiester linkages, as opposed to the native 3',5'-linkages, has emerged as a promising strategy to improve the therapeutic index of ASOs. This document provides detailed application notes and protocols on the use of 2',5'-protected uridine in the development of antisense oligonucleotides.

Key Applications and Advantages

The inclusion of 2',5'-linked ribonucleosides, such as uridine, into ASO sequences offers several distinct advantages:

  • Alternative Mechanism of Action via RNase L Activation : Chimeric ASOs containing a 2',5'-linked oligoadenylate (2-5A) component can activate RNase L, a latent endoribonuclease involved in the host antiviral defense.[1][2] This provides an alternative mechanism for target RNA degradation that is independent of the commonly exploited RNase H pathway.[1] This can be particularly useful for targeting RNAs that are not efficiently cleaved by RNase H.

  • Improved Safety Profile and Reduced Hepatotoxicity : Site-specific incorporation of 2',5'-linked phosphorothioate (PS)-RNA nucleotides within the gap region of a gapmer ASO has been shown to significantly reduce hepatotoxicity, as measured by lower levels of serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST), without compromising in vivo potency.[3][4] This is attributed to altered interactions with cellular proteins that are often implicated in ASO-related toxicity.[3]

  • Enhanced Nuclease Stability : While the backbone modification itself provides some nuclease resistance, the 2'-hydroxyl group can be further protected with groups like 2'-O-methyl (2'-OMe) to enhance stability against degradation by exonucleases and endonucleases.[5][6]

  • Modulation of Off-Target Effects : Oligonucleotides with 2',5'-linkages have been reported to exhibit reduced non-specific binding to cellular proteins, which can contribute to a reduction in off-target effects.[7][8]

Quantitative Data Summary

The following tables summarize the key quantitative data comparing ASOs modified with 2',5'-linked uridine to their conventional 3',5'-linked counterparts.

Table 1: Hybridization Affinity (Melting Temperature, Tm)

Oligonucleotide TypeComplementary StrandTm (°C)ΔTm per modification (°C)Reference(s)
3',5'-RNARNA67.7-[9]
2',5'-RNARNA47.8-19.9 (for the full duplex)[9]
3',5'-DNA (Control ASO 1)RNA75-[4]
ASO with single 2',5'-PS-RNA (uridine) in gapRNA72-3[4]
ASO with single 3'-O-Me-2',5'-PS-RNA in gapRNA70-72-3 to -5[4]

Note: The incorporation of 2',5'-linkages generally leads to a decrease in the thermal stability of the duplex. However, this is often balanced by other favorable properties.

Table 2: In Vivo Potency and Hepatotoxicity

ASO IDModificationTargetED50 (mg/kg)Peak ALT (U/L)Peak AST (U/L)Reference(s)
ASO 13',5'-PS-DNA gapCXCL12~10>8000>8000[4]
ASO 4ASO 1 + 2',5'-PS-RNA at gap pos. 2CXCL12~10<1000<1000[4]
ASO 5ASO 1 + 2',5'-PS-RNA at gap pos. 3CXCL12~20<500<500[4]
ASO 6ASO 1 + 2',5'-PS-RNA at gap pos. 4CXCL12~20<500<500[4]

Note: Data are representative and highlight the trend of reduced hepatotoxicity with the incorporation of 2',5'-PS-RNA in the gap region.

Signaling Pathways and Workflows

RNase L Activation Pathway

The following diagram illustrates the mechanism by which a 2-5A antisense chimera can activate RNase L to degrade a target mRNA.

RNase_L_Activation cluster_0 Cellular Response to Viral Infection (Natural Pathway) cluster_1 2-5A Antisense Therapeutic Approach Viral dsRNA Viral dsRNA OAS Oligoadenylate Synthase (OAS) Viral dsRNA->OAS activates 2-5A 2',5'-oligoadenylate (2-5A) OAS->2-5A synthesizes from ATP ATP ATP->OAS RNaseL_inactive Inactive RNase L (monomer) 2-5A->RNaseL_inactive binds and activates ASO_chimera 2-5A Antisense Chimera (with 2',5'-uridine in antisense part) target_mRNA Target mRNA ASO_chimera->target_mRNA binds to ASO_chimera->RNaseL_inactive recruits and activates Degradation_products RNA Degradation Products target_mRNA->Degradation_products RNaseL_active Active RNase L (dimer) RNaseL_inactive->RNaseL_active dimerization RNaseL_active->target_mRNA cleaves

Caption: RNase L activation by natural 2-5A and a 2-5A antisense chimera.

Experimental Workflow for ASO Development

This diagram outlines the typical workflow for the development and evaluation of ASOs incorporating 2',5'-protected uridine.

ASO_Development_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Target_Selection Target RNA Selection & Sequence Identification ASO_Design ASO Design (incorporation of 2',5'-uridine) Target_Selection->ASO_Design Synthesis Solid-Phase Phosphoramidite Synthesis ASO_Design->Synthesis Purification Purification (e.g., HPLC) & Characterization Synthesis->Purification Binding_Affinity Binding Affinity Assay (Tm determination) Purification->Binding_Affinity Nuclease_Stability Nuclease Stability Assay (serum, exonucleases) Purification->Nuclease_Stability Cell_Culture Cell Culture Transfection & Activity Screening Binding_Affinity->Cell_Culture Nuclease_Stability->Cell_Culture Target_Knockdown Target mRNA Knockdown (RT-qPCR) Cell_Culture->Target_Knockdown Animal_Model Animal Model Dosing Target_Knockdown->Animal_Model Lead Candidate Selection Efficacy Efficacy Assessment (Target knockdown, ED50) Animal_Model->Efficacy Toxicity Toxicity Assessment (ALT/AST, histopathology) Animal_Model->Toxicity PK_PD Pharmacokinetics & Pharmacodynamics Animal_Model->PK_PD

Caption: Workflow for ASO development with 2',5'-uridine modifications.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of an ASO with a Single 2',5'-Protected Uridine

This protocol is adapted from standard phosphoramidite chemistry for automated DNA/RNA synthesizers.[10][11]

Materials:

  • DNA/RNA synthesizer

  • Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside.

  • Standard 3',5'-DNA/RNA phosphoramidites (A, G, C, T) and 2',5'-protected uridine phosphoramidite, dissolved in anhydrous acetonitrile (0.1 M).

  • Activator solution (e.g., 5-Ethylthiotetrazole, 0.25 M in acetonitrile).

  • Capping solution A (acetic anhydride/lutidine/THF) and B (N-methylimidazole/THF).

  • Oxidizing solution (Iodine in THF/water/pyridine).

  • Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane).

  • Cleavage and deprotection solution (e.g., AMA: aqueous ammonium hydroxide/40% aqueous methylamine 1:1).

  • Triethylamine trihydrofluoride (TEA·3HF) for 2'-O-silyl group removal (if applicable).

Procedure:

  • Synthesizer Setup: Program the ASO sequence into the synthesizer. Assign the 2',5'-protected uridine phosphoramidite to the desired position in the sequence.

  • Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction through automated cycles for each nucleotide addition.

    • Deblocking: The 5'-DMT protecting group of the support-bound nucleoside is removed by the deblocking solution.

    • Coupling: The next phosphoramidite in the sequence is activated by the activator solution and coupled to the free 5'-hydroxyl group.

      • Standard Nucleotides: A coupling time of 30-60 seconds is typically sufficient.

      • 2',5'-Protected Uridine: Due to potential steric hindrance, extend the coupling time to 5-15 minutes to ensure high coupling efficiency.[12] A double coupling step can also be considered.[13]

    • Capping: Unreacted 5'-hydroxyl groups are acetylated by the capping solution to prevent the formation of deletion mutants.

    • Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using the oxidizing solution.

  • Repeat: The cycle is repeated until the full-length ASO is synthesized.

  • Cleavage and Deprotection:

    • The solid support with the synthesized ASO is treated with AMA solution at 65°C for 1.5-2 hours to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and the phosphate backbone.

    • If a 2'-O-silyl protecting group (e.g., TBDMS) is used on the 2',5'-uridine, a subsequent deprotection step with TEA·3HF in a suitable solvent (e.g., DMSO or NMP) is required.

  • Purification: The crude ASO is purified by reverse-phase or ion-exchange high-performance liquid chromatography (HPLC).

  • Characterization: The purity and identity of the final product are confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Protocol 2: Nuclease Stability Assay in Human Serum

This protocol assesses the stability of the modified ASO in a biologically relevant medium.[14][15]

Materials:

  • Purified ASO and a control (unmodified or 3',5'-linked) oligonucleotide.

  • Human serum (commercially available).

  • Nuclease-free water and tubes.

  • Heating block or incubator set to 37°C.

  • Gel loading buffer.

  • Polyacrylamide gel electrophoresis (PAGE) system (e.g., 20% denaturing gel).

  • Gel staining solution (e.g., SYBR Gold or Stains-All).

  • Gel imaging system.

Procedure:

  • Reaction Setup: In a series of nuclease-free microcentrifuge tubes, prepare the following reaction mixture for each time point (e.g., 0, 1, 4, 8, 24, 48 hours):

    • ASO (50 pmol)

    • Human serum (5 µL, 50% of final volume)

    • Nuclease-free water to a final volume of 10 µL.

  • Incubation: Incubate the tubes at 37°C. At each designated time point, remove the corresponding tube and immediately add an equal volume of gel loading buffer containing a denaturant (e.g., formamide) and a chelating agent (e.g., EDTA) to stop the nuclease activity. Store the samples at -20°C until analysis.

  • Gel Electrophoresis:

    • Thaw the samples and heat them at 95°C for 5 minutes to denature.

    • Load the samples onto a 20% denaturing polyacrylamide gel. Include a lane with the untreated ASO (time 0) as a reference.

    • Run the gel according to the manufacturer's instructions until adequate separation is achieved.

  • Visualization and Analysis:

    • Stain the gel with a suitable nucleic acid stain.

    • Visualize the gel using an imaging system.

    • Analyze the intensity of the full-length ASO band at each time point compared to the time 0 sample. The rate of disappearance of the full-length band indicates the nuclease stability. The half-life (t1/2) of the oligonucleotide can be calculated from these data.

Protocol 3: In Vitro ASO Activity Screening (Target Knockdown)

This protocol describes a general method for evaluating the ability of an ASO to reduce the expression of its target mRNA in cultured cells.[16]

Materials:

  • Cell line expressing the target gene of interest.

  • Cell culture medium and supplements.

  • Transfection reagent (for lipid-based transfection) or electroporation system. Alternatively, for ASOs with good gymnotic uptake, no transfection reagent is needed.

  • Purified ASO.

  • Phosphate-buffered saline (PBS).

  • RNA extraction kit.

  • Reverse transcription kit.

  • Quantitative PCR (qPCR) machine and reagents (e.g., SYBR Green or TaqMan probes).

  • Primers for the target gene and a housekeeping gene (for normalization).

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate (e.g., 24-well plate) at a density that will result in 70-80% confluency at the time of transfection/treatment.

  • ASO Treatment:

    • With Transfection Reagent: On the following day, prepare ASO-transfection reagent complexes according to the manufacturer's protocol. Add the complexes to the cells to achieve the desired final ASO concentrations (e.g., in a dose-response range from 1 nM to 100 nM).

    • Gymnotic Delivery: If applicable, replace the cell culture medium with fresh medium containing the ASO at the desired final concentrations.

    • Include a negative control (e.g., a scrambled sequence ASO) and a mock-treated control (no ASO).

  • Incubation: Incubate the treated cells for 24-72 hours at 37°C in a CO2 incubator.

  • RNA Extraction:

    • Wash the cells with PBS.

    • Lyse the cells and extract total RNA using a commercial RNA extraction kit, following the manufacturer's instructions.

    • Quantify the RNA concentration and assess its purity.

  • Reverse Transcription and qPCR:

    • Synthesize cDNA from an equal amount of total RNA from each sample using a reverse transcription kit.

    • Perform qPCR using primers specific for the target gene and a stable housekeeping gene (e.g., GAPDH, ACTB).

  • Data Analysis:

    • Calculate the relative expression of the target gene in ASO-treated samples compared to the mock-treated control using the ΔΔCt method.

    • Normalize the target gene expression to the housekeeping gene expression.

    • Plot the dose-response curve to determine the IC50 (the concentration of ASO that causes a 50% reduction in target mRNA levels).

Conclusion

The incorporation of 2',5'-protected uridine into antisense oligonucleotides offers a versatile tool for enhancing their therapeutic properties. By providing an alternative RNase L-mediated mechanism of action and a means to mitigate hepatotoxicity, this modification strategy holds significant potential for the development of safer and more effective ASO-based drugs. The protocols provided herein offer a framework for the synthesis, characterization, and evaluation of these promising next-generation therapeutic agents.

References

Application Notes and Protocols for Enzymatic Ligation of RNA Fragments with Modified Uridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of modified nucleotides, particularly uridine derivatives, into RNA molecules is a critical technique in the development of RNA therapeutics, including mRNA vaccines and antisense oligonucleotides. Modified uridines, such as pseudouridine (Ψ) and N1-methylpseudouridine (m1Ψ), have been shown to enhance the stability, translational efficiency, and immune-evasive properties of RNA.[1][2] Enzymatic ligation provides a powerful method for assembling smaller, chemically synthesized RNA fragments containing these modifications into longer, functional RNA molecules.[3][4] This document provides detailed application notes and protocols for the enzymatic ligation of RNA fragments containing modified uridines.

Key Considerations for Ligating Modified RNA

The efficiency of enzymatic ligation can be influenced by the presence of modified nucleotides at or near the ligation junction. While T4 RNA ligases are commonly used, their efficiency can be affected by the secondary structure of the RNA substrates.[5] Splinted ligation, utilizing a complementary DNA or RNA oligonucleotide to bring the RNA fragments into proximity, is a highly effective strategy that can be catalyzed by T4 DNA Ligase or T4 RNA Ligase 2.[3][4][6] This method offers high specificity and can overcome structural hindrances.[3]

Factors influencing ligation efficiency:

  • Choice of Ligase: T4 DNA Ligase is often preferred for splinted ligation of RNA due to its high efficiency and specificity in forming a phosphodiester bond within an RNA:DNA hybrid.[3][7] T4 RNA Ligase 2 is also efficient at ligating nicks in double-stranded RNA or RNA/DNA hybrids.[6] T4 RNA Ligase 1 is more suited for single-stranded RNA ligation but can be used in splinted formats.[8]

  • Splint Design: The length and sequence of the DNA splint are crucial for stabilizing the RNA fragments at the ligation junction.

  • Modified Uridine Position: The location of the modified uridine relative to the ligation site (3'-hydroxyl or 5'-phosphate) can impact enzyme recognition and efficiency.

  • RNA Secondary Structure: Stable secondary structures in the RNA fragments can inhibit ligation. Splint design can help to disrupt these structures.

Quantitative Data Summary

Direct comparative quantitative data on the ligation efficiency of various modified uridines is limited in the literature. However, studies on the impact of modifications on RNA-protein interactions and overall ligation success provide valuable insights. The following table summarizes qualitative and semi-quantitative observations from the literature.

LigaseRNA Substrate(s)ModificationObservationLigation Efficiency (Relative)
T4 DNA LigaseRNA fragments on a DNA splint2'-O-methyl, 2'-deoxyEfficient ligation, demonstrating the versatility of the enzyme for modified RNA.[3]High
T4 RNA Ligase 1single-stranded RNANot specifiedEfficiency is sensitive to RNA secondary structure.[5]Variable
T4 RNA Ligase 2Nicked dsRNA or RNA/DNA hybridNot specifiedEfficiently seals nicks.[6]High
Chlorella virus DNA ligaseRNA-splinted DNANot specifiedReported to be more efficient than T4 DNA Ligase for RNA-splinted DNA ligation.[5]Very High
T4 RNA Ligase 23-part splint ligationSite-specific internal modificationYields of 10-35% for 3-part ligation.[4]Moderate

Experimental Protocols

Protocol 1: Splinted Ligation of Two RNA Fragments with Modified Uridine using T4 DNA Ligase

This protocol is adapted from methods described for introducing modified nucleotides into RNA molecules.[3]

Materials:

  • 5' RNA fragment (with 3'-hydroxyl)

  • 3' RNA fragment (with 5'-phosphate and containing modified uridine)

  • DNA splint oligonucleotide (complementary to the 3' end of the 5' RNA fragment and the 5' end of the 3' RNA fragment)

  • T4 DNA Ligase (High Concentration)

  • 10X T4 DNA Ligase Reaction Buffer

  • RNase-free water

  • RNasin® Ribonuclease Inhibitor

  • 0.5 M EDTA, pH 8.0

Procedure:

  • Phosphorylation of the 3' RNA fragment (if not already phosphorylated):

    • In a sterile, RNase-free microcentrifuge tube, combine:

      • 1 µL of 20 µM 3' RNA fragment

      • 1 µL of 10X T4 Polynucleotide Kinase (PNK) Buffer

      • 1 µL of 10 mM ATP

      • 6 µL of RNase-free water

      • 0.5 µL (5 units) of T4 PNK

      • 0.5 µL (20 units) of RNasin®

    • Incubate at 37°C for 1 hour.

    • Heat inactivate the T4 PNK at 65°C for 20 minutes.

  • Hybridization of RNA fragments and DNA splint:

    • In a sterile, RNase-free PCR tube, combine:

      • 1 µL of 20 µM 5' RNA fragment

      • 1 µL of 20 µM 5'-phosphorylated 3' RNA fragment (from step 1 or prepared separately)

      • 1.5 µL of 20 µM DNA splint oligonucleotide

      • RNase-free water to a final volume of 7.5 µL

    • Heat the mixture to 90°C for 2 minutes in a thermocycler.

    • Slowly cool the mixture to 25°C to allow for proper annealing.

  • Ligation Reaction:

    • To the annealed mixture, add:

      • 1 µL of 10X T4 DNA Ligase Reaction Buffer

      • 0.5 µL (20 units) of RNasin® Ribonuclease Inhibitor

      • 1 µL (at least 2000 units) of high-concentration T4 DNA Ligase

    • Mix gently by pipetting.

    • Incubate at 37°C for 2-4 hours. For difficult ligations, the reaction can be incubated overnight at 16°C.

  • Reaction Termination and Purification:

    • Stop the reaction by adding 1 µL of 0.5 M EDTA, pH 8.0.

    • The ligated RNA product can be purified by denaturing polyacrylamide gel electrophoresis (PAGE) followed by elution and ethanol precipitation.

Protocol 2: In Vitro Transcription of mRNA with N1-methylpseudouridine (m1Ψ)

This protocol is based on established methods for synthesizing modified mRNA for therapeutic applications.[9][10]

Materials:

  • Linearized plasmid DNA template containing the gene of interest downstream of a T7 promoter and followed by a poly(A) tail sequence.

  • T7 RNA Polymerase

  • 5X Transcription Buffer

  • NTP mix (ATP, CTP, GTP)

  • N1-Methylpseudouridine-5'-Triphosphate (m1ΨTP)

  • Cap analog (e.g., CleanCap® Reagent AG)

  • RNase-free DNase I

  • RNasin® Ribonuclease Inhibitor

  • RNase-free water

  • mRNA purification kit

Procedure:

  • In Vitro Transcription Reaction Setup:

    • Thaw all reagents on ice.

    • In a sterile, RNase-free microcentrifuge tube, assemble the following reaction at room temperature in the specified order:

      • RNase-free water to a final volume of 20 µL

      • 4 µL of 5X Transcription Buffer

      • 2 µL of 100 mM DTT

      • 1 µg of linearized plasmid DNA template

      • 2 µL of ATP Solution (100 mM)

      • 2 µL of CTP Solution (100 mM)

      • 2 µL of GTP Solution (100 mM)

      • 2 µL of m1ΨTP Solution (100 mM)

      • 4 µL of Cap analog (e.g., 30 mM CleanCap® Reagent AG)

      • 1 µL (40 units) of RNasin® Ribonuclease Inhibitor

      • 2 µL of T7 RNA Polymerase

    • Mix thoroughly by gentle pipetting.

  • Incubation:

    • Incubate the reaction at 37°C for 2 hours.

  • DNase Treatment:

    • Add 1 µL of RNase-free DNase I to the reaction mixture.

    • Incubate at 37°C for 15 minutes to digest the DNA template.

  • mRNA Purification:

    • Purify the synthesized m1Ψ-containing mRNA using an appropriate mRNA purification kit according to the manufacturer's instructions. This step will remove unincorporated nucleotides, enzymes, and the digested DNA template.

    • Elute the purified mRNA in RNase-free water or a suitable buffer.

  • Quantification and Quality Control:

    • Determine the concentration of the purified mRNA using a spectrophotometer (e.g., NanoDrop).

    • Assess the integrity of the mRNA by denaturing agarose gel electrophoresis.

Visualizations

experimental_workflow cluster_prep RNA Fragment Preparation cluster_ligation Splinted Ligation cluster_analysis Analysis & Purification Chem_Synth Chemical Synthesis of RNA Fragments (with modified U) Phosphorylation 5' Phosphorylation of 3' Fragment Chem_Synth->Phosphorylation IVT In Vitro Transcription of RNA Fragments IVT->Phosphorylation Annealing Anneal RNA Fragments with DNA Splint Phosphorylation->Annealing Ligation Add T4 DNA Ligase & Incubate Annealing->Ligation Forms RNA:DNA hybrid Purification Denaturing PAGE Purification Ligation->Purification QC Quality Control (e.g., Mass Spec) Purification->QC Final_Product Ligated RNA with Modified Uridine QC->Final_Product Yields

Caption: Workflow for enzymatic ligation of modified RNA.

immune_evasion cluster_unmodified Unmodified mRNA cluster_modified Modified mRNA Unmodified_mRNA Unmodified mRNA (contains Uridine) TLR7_8 TLR7/8 (Endosome) Unmodified_mRNA->TLR7_8 RIG_I RIG-I / MDA5 (Cytosol) Unmodified_mRNA->RIG_I MyD88 MyD88 Pathway TLR7_8->MyD88 MAVS MAVS Pathway RIG_I->MAVS IRF7 IRF7 Activation MyD88->IRF7 NFkB NF-κB Activation MyD88->NFkB MAVS->NFkB Type_I_IFN Type I Interferon Production IRF7->Type_I_IFN Inflammation Pro-inflammatory Cytokines NFkB->Inflammation Modified_mRNA Modified mRNA (contains Ψ or m1Ψ) Reduced_Recognition Reduced Recognition by TLR7/8 & RIG-I Modified_mRNA->Reduced_Recognition Translation Enhanced Translation -> Protein Production Modified_mRNA->Translation Reduced_Recognition->TLR7_8 Inhibition Reduced_Recognition->RIG_I Inhibition

References

Application Notes and Protocols for siRNA Synthesis Utilizing 2',5'-Bis-O-(triphenylMethyl)uridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Small interfering RNAs (siRNAs) are powerful tools for post-transcriptional gene silencing, offering therapeutic potential for a wide range of diseases. The chemical synthesis of siRNAs is a critical step in their development and application. The solid-phase phosphoramidite method is the gold standard for oligonucleotide synthesis, providing high coupling efficiencies and product purity.[1][2][3] This method relies on the sequential addition of protected nucleoside phosphoramidites to a growing oligonucleotide chain on a solid support.

A key aspect of RNA synthesis is the strategic use of protecting groups for the hydroxyl functions of the ribose sugar (5'- and 2'-positions) and the exocyclic amines of the nucleobases. The 5'-hydroxyl group is typically protected with an acid-labile dimethoxytrityl (DMT) group, which is removed at the beginning of each synthesis cycle.[4] The 2'-hydroxyl group requires a more stable protecting group that remains intact throughout the synthesis and can be removed during the final deprotection steps.

This application note details a proposed methodology for the synthesis of siRNA that incorporates uridine nucleosides derived from 2',5'-Bis-O-(triphenylMethyl)uridine . This approach is non-standard, as the trityl group is not commonly used for 2'-hydroxyl protection due to potential lability under the acidic conditions used for 5'-DMT removal.[5] The protocols outlined below describe the proposed conversion of 2',5'-Bis-O-trityluridine into a suitable phosphoramidite synthon and its subsequent use in solid-phase siRNA synthesis.

Proposed Synthesis of 2'-O-Trityl-5'-OH-Uridine 3'-Phosphoramidite

The synthesis of a suitable uridine phosphoramidite from this compound is a multi-step process that requires selective deprotection of the 5'-O-trityl group, followed by phosphitylation of the 3'-hydroxyl group.

2.1 Protocol: Selective 5'-O-Detritylation

The selective removal of the 5'-O-trityl group in the presence of a 2'-O-trityl group is challenging due to their similar chemical nature. A possible approach involves leveraging the slightly higher reactivity of the primary 5'-O-trityl ether compared to the secondary 2'-O-trityl ether under carefully controlled acidic conditions.

  • Reagents and Materials:

    • This compound

    • Dichloroacetic acid (DCA) or Trichloroacetic acid (TCA) in Dichloromethane (DCM) (e.g., 1-3% solution)

    • Dichloromethane (DCM), anhydrous

    • Pyridine or Triethylamine (TEA)

    • Silica gel for column chromatography

    • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

  • Procedure:

    • Dissolve this compound in anhydrous DCM.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a pre-chilled, dilute solution of DCA or TCA in DCM dropwise while monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • The reaction should be quenched with pyridine or TEA as soon as a significant amount of the desired 2'-O-trityl-uridine product is observed, to prevent deprotection of the 2'-O-trityl group.

    • Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography to isolate the 2'-O-trityl-5'-OH-uridine.

2.2 Protocol: 3'-O-Phosphitylation

The purified 2'-O-trityl-5'-OH-uridine is then converted to its 3'-phosphoramidite derivative.

  • Reagents and Materials:

    • 2'-O-trityl-5'-OH-uridine

    • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

    • N,N-Diisopropylethylamine (DIPEA)

    • Dichloromethane (DCM), anhydrous

  • Procedure:

    • Dissolve the dried 2'-O-trityl-5'-OH-uridine in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).

    • Add DIPEA to the solution.

    • Cool the mixture to 0°C and slowly add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, quench the reaction with saturated sodium bicarbonate solution.

    • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent.

    • The crude phosphoramidite is typically purified by precipitation from a cold non-polar solvent (e.g., hexane) and used immediately in oligonucleotide synthesis.

Solid-Phase siRNA Synthesis

The synthesized 2'-O-trityl-uridine phosphoramidite can be incorporated into an siRNA sequence using a standard automated solid-phase synthesizer.

3.1 Synthesis Cycle

The synthesis follows a four-step cycle for each nucleotide addition: de-blocking, coupling, capping, and oxidation.[6]

  • De-blocking (Detritylation): The 5'-O-DMT group of the nucleotide attached to the solid support is removed using a solution of a mild acid (e.g., 3% TCA or DCA in DCM) to expose the free 5'-hydroxyl group.

  • Coupling: The prepared 2'-O-trityl-uridine phosphoramidite (or other standard phosphoramidites) is activated with a catalyst (e.g., tetrazole or 5-ethylthio-1H-tetrazole) and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated with a capping reagent (e.g., acetic anhydride and N-methylimidazole) to prevent the formation of deletion mutants in subsequent cycles.

  • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using an oxidizing agent, typically an iodine solution.

This cycle is repeated until the desired siRNA sequence is assembled.

3.2 Deprotection and Purification

  • Cleavage and Base Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and the protecting groups on the phosphate backbone (cyanoethyl) and the nucleobases are removed. This is typically achieved by incubation with a mixture of aqueous ammonia and methylamine (AMA) or concentrated ammonium hydroxide.[7]

  • 2'-Hydroxyl Deprotection: The 2'-O-trityl groups would require acidic conditions for removal. This step needs to be carefully optimized to avoid degradation of the RNA strand. A potential method is treatment with 80% acetic acid.

  • Purification: The crude siRNA can be purified using methods such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).

Quantitative Data

The following table summarizes the expected quantitative data for siRNA synthesis using the phosphoramidite method. These values are based on standard synthesis procedures, as data for the proposed 2'-O-trityl methodology is not available.

ParameterTypical ValueReference
Phosphoramidite Coupling Efficiency > 98-99% per step[1][2]
Overall Yield of a 21-mer Oligonucleotide ~70-80% (calculated as 0.99^20)[6]
Purity after HPLC Purification > 95%[8]

Visualizations

5.1 RNA Interference (RNAi) Signaling Pathway

The following diagram illustrates the key steps in the RNAi pathway, from the processing of double-stranded RNA (dsRNA) to the degradation of target mRNA.[9][10][11][12]

RNAi_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm pri_miRNA Primary miRNA (pri-miRNA) Drosha Drosha/DGCR8 pri_miRNA->Drosha Processing pre_miRNA Precursor miRNA (pre-miRNA) Dicer Dicer pre_miRNA->Dicer Exportin-5 Drosha->pre_miRNA dsRNA Exogenous dsRNA or shRNA dsRNA->Dicer Processing siRNA siRNA Dicer->siRNA miRNA mature miRNA Dicer->miRNA RISC_loading RISC Loading siRNA->RISC_loading miRNA->RISC_loading RISC_active Activated RISC RISC_loading->RISC_active Passenger Strand Removal mRNA Target mRNA RISC_active->mRNA Target Recognition Cleavage mRNA Cleavage mRNA->Cleavage Perfect Match (siRNA) Repression Translational Repression mRNA->Repression Imperfect Match (miRNA)

Caption: The RNAi signaling pathway.

5.2 Experimental Workflow for siRNA-Mediated Gene Silencing

siRNA_Workflow node_design 1. siRNA Design - Target Selection - Bioinformatics node_synthesis 2. siRNA Synthesis & Purification - Phosphoramidite Chemistry node_design->node_synthesis node_transfection 3. Transfection - Delivery into Cells node_synthesis->node_transfection node_knockdown 4. Assess Knockdown Efficiency - qRT-PCR (mRNA) - Western Blot (Protein) node_transfection->node_knockdown node_phenotype 5. Phenotypic Analysis - Cell Viability, Apoptosis, etc. node_knockdown->node_phenotype node_controls Controls - Scrambled siRNA - Untreated Cells node_controls->node_transfection node_controls->node_knockdown node_controls->node_phenotype

Caption: A typical experimental workflow for siRNA gene silencing.

References

Application Notes and Protocols for the Selective Deprotection of 2',5'-Bis-O-(triphenylMethyl)uridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective deprotection of poly-functionalized molecules is a cornerstone of modern organic synthesis, particularly in the fields of nucleoside chemistry and drug development. 2',5'-Bis-O-(triphenylMethyl)uridine is a key intermediate in the synthesis of modified uridine analogs, which are integral components of various therapeutic oligonucleotides and antiviral agents. The triphenylmethyl (trityl) group is a widely used acid-labile protecting group for hydroxyl functions. The differential reactivity of the primary 5'-hydroxyl and the secondary 2'-hydroxyl groups allows for the selective removal of the 5'-O-trityl group under carefully controlled mild acidic conditions, leaving the 2'-O-trityl group intact. This selective deprotection is a critical step in synthetic routes requiring further modification at the 5'-position.

These application notes provide a detailed protocol for the selective deprotection of the 5'-O-trityl group from this compound.

Principle of Selective Deprotection

The selective deprotection of the 5'-O-trityl group over the 2'-O-trityl group is based on the difference in the steric hindrance and electronic properties of the primary and secondary hydroxyl groups. The 5'-hydroxyl is a primary alcohol, making its trityl ether less sterically hindered and more susceptible to acid-catalyzed cleavage. In contrast, the 2'-hydroxyl is a secondary alcohol, and its trityl ether is more sterically hindered and thus more stable under mild acidic conditions. By carefully controlling the reaction parameters such as the acid strength, concentration, temperature, and reaction time, it is possible to achieve a high degree of selectivity for the removal of the 5'-O-trityl group.

A general mechanism for the acid-catalyzed detritylation involves the protonation of the ether oxygen, followed by the departure of the stable triphenylmethyl carbocation.

Experimental Protocols

This section details the necessary reagents, equipment, and a step-by-step procedure for the selective 5'-O-deprotection of this compound.

Materials and Equipment
  • This compound

  • Dichloroacetic acid (DCA)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

  • Standard laboratory glassware

Experimental Workflow

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification start Dissolve 2',5'-Bis-O-(trityl)uridine in anhydrous DCM cool Cool solution to 0 °C in an ice bath start->cool add_dca Add Dichloroacetic Acid (DCA) solution dropwise cool->add_dca react Stir at 0 °C and monitor by TLC add_dca->react quench Quench with saturated NaHCO3 solution react->quench Reaction Complete extract Extract with DCM quench->extract wash Wash organic layer with brine extract->wash dry Dry over Na2SO4 wash->dry evaporate Evaporate solvent dry->evaporate purify Purify by silica gel column chromatography evaporate->purify product Obtain 2'-O-(trityl)uridine purify->product

Caption: Workflow for the selective deprotection of this compound.

Step-by-Step Procedure
  • Reaction Setup:

    • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar. A typical concentration is 0.1 M.

    • Cool the solution to 0 °C using an ice bath.

    • Prepare a dilute solution of dichloroacetic acid (DCA) in anhydrous DCM (e.g., 1-3% v/v).

    • Slowly add the DCA solution dropwise to the stirred solution of the starting material at 0 °C.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) every 15-30 minutes. Use an appropriate solvent system (e.g., ethyl acetate/hexanes) to distinguish between the starting material, the desired product (2'-O-trityluridine), and the fully deprotected uridine. The trityl-containing compounds can be visualized under UV light and by staining with a p-anisaldehyde or permanganate solution.

  • Work-up:

    • Once the TLC analysis indicates the complete consumption of the starting material and the formation of the desired product, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 2'-O-(triphenylMethyl)uridine.

Data Presentation

The following table summarizes representative quantitative data for the selective 5'-O-deprotection reaction. Please note that optimal conditions may vary depending on the scale of the reaction and the purity of the starting materials.

ParameterValue
Starting Material This compound
Reagent Dichloroacetic acid (DCA) in DCM
Reagent Concentration 1-3% (v/v)
Temperature 0 °C
Reaction Time 1-4 hours (monitored by TLC)
Typical Yield 70-85%

Signaling Pathways and Logical Relationships

The selective deprotection process is a direct chemical transformation and does not involve biological signaling pathways. The logical relationship of the process is a sequential workflow as depicted in the experimental workflow diagram. The core principle relies on the differential chemical reactivity of the protected hydroxyl groups.

logical_relationship start 2',5'-Bis-O-(trityl)uridine condition Mild Acidic Conditions (e.g., 1-3% DCA in DCM, 0 °C) start->condition product 2'-O-(trityl)uridine condition->product byproduct Triphenylmethanol condition->byproduct

Caption: Logical flow of the selective deprotection reaction.

Troubleshooting

  • Incomplete reaction: If the reaction does not go to completion, a slightly higher concentration of DCA or a longer reaction time may be required. However, be cautious as this may lead to the loss of the 2'-O-trityl group.

  • Over-reaction (loss of 2'-O-trityl group): If significant amounts of fully deprotected uridine are observed, the reaction conditions are too harsh. Reduce the concentration of DCA, decrease the reaction time, or ensure the temperature is maintained at 0 °C.

  • Difficult purification: If the product is difficult to separate from the starting material or byproducts, optimize the chromatography conditions by trying different solvent systems or using a different stationary phase.

Conclusion

The selective deprotection of this compound is a crucial transformation in the synthesis of modified nucleosides. The protocol described provides a reliable method for achieving high yields of the desired 2'-O-(triphenylMethyl)uridine. Careful monitoring and control of the reaction conditions are paramount to ensure high selectivity and yield. This methodology is a valuable tool for researchers and professionals in the field of drug development and nucleic acid chemistry.

Application Note: Purification of Oligonucleotides Containing 2',5'-Ditrityl Uridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of modified oligonucleotides plays a crucial role in the development of therapeutic and diagnostic agents. Oligonucleotides incorporating 2',5'-ditrityl uridine are of particular interest due to the unique properties conferred by the two bulky, hydrophobic trityl groups. The dimethoxytrityl (DMT) group is a key protecting group in solid-phase oligonucleotide synthesis and is instrumental in a widely used purification strategy known as "trityl-on" purification.[1] This method leverages the significant hydrophobicity of the 5'-DMT group to separate the full-length oligonucleotide product from shorter, "failure" sequences that lack this group.[2][3]

The presence of an additional trityl group at the 2'-position of a uridine moiety further amplifies the hydrophobicity of the full-length oligonucleotide. This enhanced hydrophobicity necessitates modifications to standard trityl-on purification protocols to achieve optimal separation and purity. This application note provides detailed protocols for the purification of oligonucleotides containing 2',5'-ditrityl uridine using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Solid-Phase Extraction (SPE).

Principle of Trityl-On Purification

During solid-phase synthesis, a 5'-DMT group is present on the terminal nucleotide of the growing oligonucleotide chain in each coupling cycle. In the final cycle, this DMT group is intentionally left on the full-length product ("trityl-on").[1] Shorter, failure sequences, which result from incomplete coupling reactions, are capped and do not possess the 5'-DMT group. This difference in hydrophobicity forms the basis for separation by reversed-phase chromatography, where the highly hydrophobic trityl-on product is retained more strongly on the stationary phase than the hydrophilic failure sequences.[2][3]

The incorporation of a 2',5'-ditrityl uridine significantly increases the overall hydrophobicity of the target oligonucleotide. This leads to longer retention times in RP-HPLC and requires stronger elution conditions.

Purification Strategies

Two primary methods are employed for the purification of trityl-on oligonucleotides: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Solid-Phase Extraction (SPE).

  • RP-HPLC offers high resolution and is suitable for achieving high purity levels, making it ideal for therapeutic and other demanding applications.[2]

  • SPE is a faster, more scalable method suitable for high-throughput purification, though it may yield slightly lower purity compared to HPLC.[3]

Data Presentation

Table 1: Comparison of Purification Methods for Trityl-On Oligonucleotides

ParameterReversed-Phase HPLC (RP-HPLC)Solid-Phase Extraction (SPE)
Principle Hydrophobic interaction chromatographyHydrophobic interaction chromatography
Resolution HighModerate
Purity Achievable >95%80-95%
Scalability Analytical to PreparativeHigh-throughput (96-well plates)
Speed SlowerFaster
Typical Application Therapeutics, diagnostics, demanding researchHigh-throughput screening, routine applications

Table 2: Typical Purity and Yield for Trityl-On Oligonucleotide Purification

Purification MethodPurity of Final Product (Trityl-Off)Typical YieldReference
RP-HPLC≥ 90%Variable, depends on synthesis efficiency[4]
SPE (Oasis HLB)≥ 90%60-95%[4]
SPE (Clarity QSP)~68.8%Variable[3]
SPE (Glen-Pak)~78.8%Variable[3]

Experimental Workflows

Logical Relationship of Trityl-On Purification

cluster_synthesis Solid-Phase Oligonucleotide Synthesis cluster_purification Purification cluster_post_purification Post-Purification Synthesis Stepwise Synthesis Cleavage Cleavage & Deprotection (Trityl Group Remains) Synthesis->Cleavage Crude Crude Oligonucleotide Mixture (Trityl-On Product + Failures) Cleavage->Crude Purification Reversed-Phase Chromatography (HPLC or SPE) Crude->Purification Separation Separation based on Hydrophobicity Purification->Separation Trityl_On Retained Trityl-On Product Separation->Trityl_On Failures Unretained Failure Sequences Separation->Failures Detritylation On-Column or Post-Elution Detritylation (Acid Treatment) Trityl_On->Detritylation Elution Elution of Purified Oligonucleotide Detritylation->Elution Final_Product Pure, Detritylated Oligonucleotide Elution->Final_Product

Caption: Logical workflow of trityl-on oligonucleotide purification.

Experimental Workflow for RP-HPLC Purification

start Start: Crude 2',5'-Ditrityl Uridine Oligonucleotide prepare_sample Prepare Sample: Dissolve in Mobile Phase A start->prepare_sample hplc_system Equilibrate RP-HPLC System prepare_sample->hplc_system inject Inject Sample hplc_system->inject gradient Run Acetonitrile Gradient (Higher % for Ditrityl) inject->gradient collect Collect Trityl-On Peak gradient->collect detritylate Post-Collection Detritylation: 80% Acetic Acid collect->detritylate desalt Desalt Purified Oligonucleotide detritylate->desalt end End: Pure Detritylated Oligonucleotide desalt->end

Caption: RP-HPLC purification workflow for ditrityl oligonucleotides.

Experimental Protocols

Protocol 1: RP-HPLC Purification of 2',5'-Ditrityl Uridine-Containing Oligonucleotides

This protocol is adapted for the increased hydrophobicity of doubly-tritylated oligonucleotides.

Materials:

  • Crude 2',5'-ditrityl uridine-containing oligonucleotide, lyophilized

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0

  • Mobile Phase B: Acetonitrile

  • Detritylation Solution: 80% Acetic Acid in water

  • RP-HPLC system with a C18 column

  • Lyophilizer

Method:

  • Sample Preparation: Dissolve the crude oligonucleotide in Mobile Phase A to a concentration of approximately 10 OD/mL.

  • HPLC System Preparation:

    • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B until a stable baseline is achieved.

    • For oligonucleotides containing 2',5'-ditrityl uridine, a higher starting percentage of Mobile Phase B (e.g., 10-15%) may be necessary to prevent precipitation on the column.

  • Chromatography:

    • Inject the prepared sample onto the column.

    • Elute the oligonucleotide using a linear gradient of Mobile Phase B. A typical gradient might be from 5% to 70% Mobile Phase B over 30-40 minutes. Due to the high hydrophobicity of the ditrityl-containing oligonucleotide, a steeper or higher final concentration of acetonitrile may be required for efficient elution. The trityl-on peak will be the last major peak to elute.

  • Fraction Collection: Collect the peak corresponding to the trityl-on product.

  • Post-Purification Detritylation:

    • Lyophilize the collected fraction to dryness.

    • Redissolve the dried oligonucleotide in the Detritylation Solution (e.g., 200 µL of 80% acetic acid).

    • Incubate at room temperature for 30 minutes.[5]

  • Desalting:

    • Lyophilize the detritylated sample to remove the acetic acid.

    • Redissolve the sample in sterile, nuclease-free water.

    • Desalt the oligonucleotide using a suitable method such as size-exclusion chromatography or an appropriate desalting cartridge.

  • Final Product: Lyophilize the desalted oligonucleotide to obtain a purified, ready-to-use product. Quantify the final product using UV spectrophotometry.

Protocol 2: Solid-Phase Extraction (SPE) Purification of 2',5'-Ditrityl Uridine-Containing Oligonucleotides

This protocol provides a rapid method for the purification of doubly-tritylated oligonucleotides.

Materials:

  • Crude 2',5'-ditrityl uridine-containing oligonucleotide, typically in an ammonia solution post-cleavage.

  • Reversed-phase SPE cartridge (e.g., Oasis HLB, Glen-Pak).

  • Conditioning Solution: Acetonitrile.

  • Equilibration Solution: 2% Acetonitrile in 0.1 M TEAA.

  • Wash Solution: 15-20% Acetonitrile in 0.1 M TEAA (the higher percentage of acetonitrile is to account for the increased hydrophobicity of the ditrityl-containing oligonucleotide).

  • Detritylation Solution: 3% Trichloroacetic acid (TCA) in dichloromethane or 2% Trifluoroacetic acid (TFA).[4]

  • Elution Buffer: 20-30% Acetonitrile in water.

  • Neutralization Solution: Concentrated ammonium hydroxide.

Method:

  • Cartridge Preparation:

    • Condition the SPE cartridge with 1-2 bed volumes of the Conditioning Solution.

    • Equilibrate the cartridge with 2-3 bed volumes of the Equilibration Solution.

  • Sample Loading:

    • Dilute the crude oligonucleotide solution with an equal volume of Equilibration Solution.

    • Load the diluted sample onto the equilibrated SPE cartridge.

  • Washing:

    • Wash the cartridge with 3-5 bed volumes of the Wash Solution to elute the non-tritylated failure sequences. A higher concentration of acetonitrile in the wash buffer is crucial to prevent premature elution of the highly hydrophobic ditrityl-containing product.

  • On-Cartridge Detritylation:

    • Slowly pass 1-2 bed volumes of the Detritylation Solution through the cartridge.

    • Allow the detritylation reaction to proceed for 2-5 minutes. The appearance of an orange color indicates the cleavage of the DMT group.

  • Elution of Purified Product:

    • Wash the cartridge with 2-3 bed volumes of water to remove the detritylation solution.

    • Elute the purified, detritylated oligonucleotide with 1-2 bed volumes of the Elution Buffer into a collection tube containing a small amount of Neutralization Solution (e.g., 20 µL of concentrated ammonium hydroxide) to neutralize the eluate.

  • Desalting and Final Product Preparation:

    • Desalt the eluted oligonucleotide using a suitable method.

    • Lyophilize the desalted product to dryness.

Conclusion

The purification of oligonucleotides containing 2',5'-ditrityl uridine requires careful consideration of their significantly increased hydrophobicity. Standard trityl-on purification protocols can be successfully adapted by modifying the elution conditions in RP-HPLC and the wash/elution steps in SPE. The choice between RP-HPLC and SPE will depend on the desired purity, scale, and throughput requirements of the specific application. The protocols provided in this application note offer robust starting points for achieving high-purity modified oligonucleotides for research, diagnostic, and therapeutic development.

References

Troubleshooting & Optimization

Technical Support Center: Deprotection of 2',5'-Bis-O-(triphenylMethyl)uridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for challenges in the deprotection of 2',5'-Bis-O-(triphenylMethyl)uridine. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common experimental hurdles.

Troubleshooting Guide

This section addresses specific issues that may arise during the deprotection of this compound.

Issue 1: Incomplete Deprotection

Symptoms:

  • The presence of starting material or mono-tritylated uridine species in the final product mixture, as observed by TLC, HPLC, or NMR.

  • Lower than expected yield of the fully deprotected uridine.

Possible Causes:

  • Insufficient reaction time or temperature.

  • Inadequate concentration or strength of the acidic reagent.

  • Steric hindrance from the two bulky trityl groups.

Solutions:

  • Optimize Reaction Conditions:

    • Increase Reaction Time: Extend the duration of the acidic treatment. Monitor the reaction progress at regular intervals using an appropriate analytical technique.

    • Elevate Temperature: Gently warming the reaction mixture may enhance the rate of deprotection. However, be cautious as excessive heat can lead to side reactions.

    • Adjust Acid Concentration: If using a mild acid like acetic acid, consider increasing its concentration. For more resistant cases, a stronger acid like dichloroacetic acid (DCA) or trichloroacetic acid (TCA) may be necessary, although this increases the risk of side reactions[1].

  • Choice of Acidic Reagent:

    • For standard deprotection, 80% acetic acid is a common choice[2].

    • Formic acid can also be effective for deprotecting trityl ethers[3].

    • In solid-phase synthesis, solutions of 3% DCA or TCA in dichloromethane are often used for detritylation[1].

Issue 2: Product Degradation and Side Reactions

Symptoms:

  • Appearance of unexpected spots on TLC or peaks in HPLC.

  • Low overall yield of desired product despite complete consumption of starting material.

  • Discoloration of the reaction mixture.

Possible Causes:

  • Depurination: Although less of a concern for uridine (a pyrimidine), harsh acidic conditions can potentially lead to the cleavage of the glycosidic bond in nucleosides[4].

  • Reaction with Trityl Cation: The liberated triphenylmethyl cation is a reactive electrophile that can react with other nucleophilic sites on the starting material or product, or with the solvent[3].

Solutions:

  • Use Milder Conditions: Employ the mildest acidic conditions that effectively remove the trityl groups. This may involve using a less concentrated acid or running the reaction at a lower temperature for a longer period.

  • Incorporate a Scavenger: Add a nucleophilic scavenger, such as triethylsilane or 2-methyl-2-butene, to the reaction mixture to trap the reactive trityl cation and prevent undesired side reactions[3].

  • Careful Work-up: Ensure that the acidic reagent is thoroughly removed during the work-up procedure to prevent product degradation during storage. This can be achieved by co-evaporation with a high-boiling point solvent like toluene or by neutralization with a mild base.

Issue 3: Loss of Product During Work-up

Symptoms:

  • Low isolated yield after purification.

  • Difficulty in separating the product from triphenylmethanol (tritanol), the byproduct of deprotection.

Possible Causes:

  • Premature deprotection during concentration steps if residual acid is present[1].

  • Co-precipitation or co-elution of the product with triphenylmethanol.

Solutions:

  • Neutralize Before Concentration: Before concentrating the reaction mixture, ensure that the acid is neutralized to prevent accidental detritylation if any protected or partially protected material remains.

  • Optimize Purification:

    • Precipitation: Triphenylmethanol is poorly soluble in water. After quenching the reaction, partitioning between an organic solvent and water can help in its removal. The desired deprotected uridine will preferentially partition into the aqueous layer.

    • Chromatography: Utilize a purification method that effectively separates the polar uridine product from the non-polar triphenylmethanol. Reversed-phase HPLC or silica gel chromatography with an appropriate solvent system can be effective.

Frequently Asked Questions (FAQs)

Q1: What are the standard conditions for deprotecting this compound?

A common starting point for the deprotection of trityl groups from nucleosides is treatment with 80% aqueous acetic acid at room temperature[2]. The reaction time can vary from 20 minutes to several hours, and it should be monitored by TLC or HPLC until the starting material is consumed.

Q2: Is it possible to selectively deprotect the 5'-O-trityl group in the presence of the 2'-O-trityl group?

Selective deprotection is challenging due to the similar reactivity of the two trityl ethers. The 5'-O-trityl group is generally more sterically accessible and may be slightly more labile, but achieving high selectivity often requires careful optimization of reaction conditions, such as using a weaker acid, a lower temperature, and a shorter reaction time.

Q3: What are the main byproducts of the deprotection reaction?

The primary byproduct of the deprotection is triphenylmethanol (tritanol), which is formed when the triphenylmethyl cation reacts with water during the work-up[2]. Other potential byproducts can arise from side reactions, such as incompletely deprotected mono-tritylated uridine or products of the trityl cation reacting with other species in the mixture.

Q4: How can I monitor the progress of the deprotection reaction?

The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). On a silica TLC plate, the non-polar, bis-tritylated starting material will have a high Rf value. As the deprotection proceeds, more polar spots corresponding to the mono-tritylated intermediates and the final deprotected uridine (with a low Rf value) will appear.

Q5: Are there any non-acidic methods for trityl group deprotection?

While acidic deprotection is the most common method, other conditions such as catalytic hydrogenation (e.g., using Pd/C) can also be used to cleave trityl ethers. However, these methods may not be compatible with other functional groups in the molecule.

Data Presentation

Table 1: Comparison of Detritylation Conditions in Oligonucleotide Synthesis

The following table summarizes different acidic conditions used for the deprotection of the 5'-O-DMTr (a related trityl group) group during solid-phase synthesis of a T10-mer oligonucleotide and the corresponding yields of the full-length product. While not specific to this compound, this data provides insight into the effect of acid concentration and exposure time on deprotection efficiency.

ReagentConcentrationDelivery TimeYield of Full-Length ProductReference
Dichloroacetic Acid (DCA)3% in DCM110 seconds89%[1]
Dichloroacetic Acid (DCA)3% in DCM40 seconds87%[1]
Dichloroacetic Acid (DCA)3% in DCM20 seconds73%[1]
Trichloroacetic Acid (TCA)3% in DCM20 secondsOptimal[1]

Note: The yields are specific to the solid-phase synthesis of a T10-mer and may not be directly transferable to the solution-phase deprotection of this compound, but the trends are informative.

Experimental Protocols

Protocol 1: Deprotection using Aqueous Acetic Acid

This protocol is a general method for the deprotection of trityl groups from nucleosides.

  • Dissolution: Dissolve the this compound in 80% aqueous acetic acid. A typical concentration is in the range of 10-50 mg/mL.

  • Reaction: Stir the solution at room temperature.

  • Monitoring: Monitor the reaction by TLC or HPLC every 30 minutes. For TLC, use a mobile phase such as 10% methanol in dichloromethane. The fully deprotected uridine should have a much lower Rf than the starting material.

  • Quenching: Once the reaction is complete, quench the reaction by adding the solution dropwise to ice-cold water or a cold, dilute solution of a weak base like sodium bicarbonate.

  • Extraction: Extract the aqueous solution with an organic solvent like ethyl acetate or dichloromethane to remove the triphenylmethanol byproduct. The desired product should remain in the aqueous layer.

  • Purification: The aqueous layer can be lyophilized, and the resulting solid can be further purified by silica gel chromatography or reversed-phase HPLC if necessary.

Visualizations

Experimental Workflow for Deprotection

G cluster_0 Reaction Setup cluster_1 Monitoring cluster_2 Work-up & Purification start Dissolve 2',5'-Bis-O-Trityluridine in 80% Acetic Acid react Stir at Room Temperature start->react monitor Monitor by TLC/HPLC react->monitor complete Reaction Complete? monitor->complete complete->react No quench Quench with Cold Water/Base complete->quench Yes extract Extract with Organic Solvent to Remove Tritanol quench->extract purify Purify Aqueous Layer (Lyophilization, Chromatography) extract->purify product Isolated Uridine purify->product

Caption: Workflow for the deprotection of 2',5'-Bis-O-Trityluridine.

Troubleshooting Decision Tree for Incomplete Deprotection

G start Incomplete Deprotection Observed check_time Was reaction time sufficient? start->check_time increase_time Increase reaction time and continue monitoring check_time->increase_time No check_acid Is the acid concentration/strength adequate? check_time->check_acid Yes end Re-evaluate and purify increase_time->end increase_conc Increase acid concentration or use a stronger acid (e.g., DCA) check_acid->increase_conc No consider_temp Consider gently warming the reaction check_acid->consider_temp Yes increase_conc->end consider_temp->end

Caption: Decision tree for troubleshooting incomplete deprotection.

References

Technical Support Center: Optimizing Coupling Efficiency of 2',5'-Ditrityl Uridine Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2',5'-ditrityl uridine phosphoramidite. Due to its significant steric bulk, this reagent can present challenges in achieving high coupling efficiencies during oligonucleotide synthesis. This guide offers structured advice to diagnose and resolve common issues.

Frequently Asked Questions (FAQs)

Q1: What is 2',5'-ditrityl uridine phosphoramidite, and why is it considered a "specialty" reagent?

A1: 2',5'-ditrityl uridine phosphoramidite is a modified nucleoside building block used in oligonucleotide synthesis. It is characterized by the presence of two bulky dimethoxytrityl (DMT) protecting groups on the 2' and 5' hydroxyls of the ribose sugar. This significant steric hindrance makes it a "specialty" or "bulky" reagent, which often requires optimized coupling conditions compared to standard phosphoramidites to achieve acceptable yields.

Q2: What is a typical coupling efficiency for 2',5'-ditrityl uridine phosphoramidite?

A2: Due to steric hindrance, the coupling efficiency for 2',5'-ditrityl uridine phosphoramidite is generally lower than for standard phosphoramidites. While standard DNA and RNA monomers can achieve >99% coupling efficiency, efficiencies for bulky amidites like this are often in the range of 60-80% even under optimized conditions.[1] Achieving higher efficiencies requires careful optimization of the synthesis cycle.

Q3: Why is my coupling efficiency low when using 2',5'-ditrityl uridine phosphoramidite?

A3: Low coupling efficiency with this phosphoramidite is most commonly attributed to one or a combination of the following factors:

  • Steric Hindrance: The two bulky trityl groups physically obstruct the approach of the phosphoramidite to the free 5'-hydroxyl of the growing oligonucleotide chain.

  • Inadequate Activation: Standard activators like 1H-Tetrazole may not be sufficiently reactive to promote efficient coupling of this bulky amidite.

  • Insufficient Coupling Time: The standard coupling times used for canonical phosphoramidites are often too short for sterically hindered monomers to react completely.

  • Reagent Quality and Anhydrous Conditions: Like all phosphoramidite chemistry, the presence of moisture or impurities in the amidite, activator, or acetonitrile (ACN) will significantly decrease coupling efficiency.

Q4: Can I use the standard phosphoramidite synthesis cycle for this modified uridine?

A4: It is highly unlikely that a standard synthesis cycle will yield satisfactory results. Modifications to the coupling step, specifically the choice of activator and the duration of the coupling reaction, are typically necessary to accommodate the steric bulk of the 2',5'-ditrityl groups.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues related to the low coupling efficiency of 2',5'-ditrityl uridine phosphoramidite.

Problem 1: Consistently Low Coupling Efficiency (<60%)

Possible Causes & Solutions

Possible Cause Recommended Action Rationale
Inappropriate Activator Switch from 1H-Tetrazole to a more reactive activator such as 5-Ethylthio-1H-tetrazole (ETT), 5-Benzylthio-1H-tetrazole (BTT), or 4,5-Dicyanoimidazole (DCI).More acidic or more nucleophilic activators are more effective at promoting the coupling of sterically hindered phosphoramidites.[2] ETT and BTT are more acidic, while DCI is a better nucleophile.[2]
Insufficient Coupling Time Increase the coupling time significantly. Start with a 10-15 minute coupling time and optimize from there. For very challenging couplings, times up to 20 minutes may be necessary.Bulky phosphoramidites require more time for the coupling reaction to proceed to completion due to steric hindrance. For example, a morpholino-uridine phosphoramidite required a 15-20 minute coupling time compared to 6 minutes for a standard 2'-OMe amidite.[3]
Suboptimal Reagent Concentration Ensure the 2',5'-ditrityl uridine phosphoramidite is dissolved at the correct concentration as per the synthesizer and reagent manufacturer's recommendations. Consider using a slightly higher concentration if permitted.A higher concentration of the phosphoramidite can help to drive the reaction forward, which is particularly important for less reactive monomers.
Moisture Contamination Use fresh, anhydrous acetonitrile (<30 ppm water) for all reagents. Ensure the phosphoramidite itself is dry and handled under an inert atmosphere. Use in-line driers for the gas supply to the synthesizer.Water reacts with the activated phosphoramidite, inactivating it and preventing coupling. This is a critical factor in all phosphoramidite chemistry.
Problem 2: Inconsistent or Declining Coupling Efficiency

Possible Causes & Solutions

Possible Cause Recommended Action Rationale
Phosphoramidite Degradation Prepare fresh solutions of the 2',5'-ditrityl uridine phosphoramidite for each synthesis run. Store the solid phosphoramidite under argon or nitrogen at the recommended temperature.Phosphoramidites are sensitive to moisture and oxidation and can degrade over time, even when in solution on the synthesizer.
Activator Instability Use freshly prepared activator solutions. Some activators, particularly in solution, have a limited shelf life.The activity of the activator is crucial for efficient coupling. Degraded activator will lead to poor results.
Synthesizer Fluidics Issues Perform a thorough cleaning and maintenance of the synthesizer, paying close attention to the lines and valves corresponding to the specialty phosphoramidite and activator.Clogged or partially blocked lines can lead to inconsistent delivery of reagents, resulting in variable coupling efficiencies.

Experimental Protocols

Protocol 1: Enhanced Coupling Cycle for 2',5'-Ditrityl Uridine Phosphoramidite

This protocol is a starting point for optimizing the incorporation of 2',5'-ditrityl uridine phosphoramidite.

  • Reagent Preparation:

    • Dissolve the 2',5'-ditrityl uridine phosphoramidite in anhydrous acetonitrile to the recommended concentration (e.g., 0.1 M).

    • Use a 0.25 M solution of 5-Ethylthio-1H-tetrazole (ETT) or a 0.25 M solution of 4,5-Dicyanoimidazole (DCI) as the activator.

  • Synthesis Cycle Modification:

    • Modify the standard synthesis cycle for the step where the 2',5'-ditrityl uridine is to be added.

    • Coupling Step:

      • Deliver the activator (ETT or DCI) and the 2',5'-ditrityl uridine phosphoramidite solution to the synthesis column.

      • Set the coupling wait time to 15 minutes .

    • All other steps in the synthesis cycle (deblocking, capping, oxidation) can typically remain at their standard durations.

  • Post-Synthesis Analysis:

    • Cleave and deprotect the oligonucleotide as per standard procedures.

    • Analyze the crude product by HPLC or Mass Spectrometry to determine the coupling efficiency by quantifying the full-length product versus failure sequences (n-1).

Quantitative Data Summary

Parameter Standard Phosphoramidites 2',5'-Ditrityl Uridine Phosphoramidite (Recommended) Reference
Activator 1H-Tetrazole (0.45 M)ETT (0.25 M) or DCI (0.25 M)[2]
Coupling Time 1-2 minutes10-20 minutes[3]
Expected Efficiency >99%60-80% (with optimization)[1]

Visualizations

Troubleshooting Logic for Low Coupling Efficiency

Troubleshooting_Low_Coupling_Efficiency Start Low Coupling Efficiency with 2',5'-Ditrityl Uridine Phosphoramidite Check_Activator Is a high-reactivity activator (ETT, BTT, DCI) being used? Start->Check_Activator Check_Coupling_Time Is the coupling time extended (10-20 min)? Check_Activator->Check_Coupling_Time Yes Solution_Activator Action: Switch to ETT, BTT, or DCI. Check_Activator->Solution_Activator No Check_Reagents Are all reagents (amidite, ACN) fresh and anhydrous? Check_Coupling_Time->Check_Reagents Yes Solution_Time Action: Increase coupling time to 15 minutes and optimize. Check_Coupling_Time->Solution_Time No Solution_Reagents Action: Use fresh, anhydrous reagents and handle under inert atmosphere. Check_Reagents->Solution_Reagents No Review_Protocol Review synthesizer maintenance and reagent concentrations. Check_Reagents->Review_Protocol Yes

Caption: A flowchart for troubleshooting low coupling efficiency.

Experimental Workflow for Optimization

Experimental_Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_analysis Analysis cluster_optimization Optimization Prep_Amidite Prepare Fresh Solution of 2',5'-Ditrityl Uridine Amidite Modify_Cycle Modify Synthesis Cycle: - Activator: ETT - Coupling Time: 15 min Prep_Amidite->Modify_Cycle Prep_Activator Prepare Fresh Solution of High-Reactivity Activator (e.g., ETT) Prep_Activator->Modify_Cycle Synthesize Perform Oligonucleotide Synthesis Modify_Cycle->Synthesize Cleave_Deprotect Cleavage and Deprotection Synthesize->Cleave_Deprotect Analyze Analyze Crude Product (HPLC / Mass Spec) Cleave_Deprotect->Analyze Evaluate Evaluate Coupling Efficiency Analyze->Evaluate Optimize Adjust Coupling Time or Activator Evaluate->Optimize <80% Efficiency Success Optimized Protocol Evaluate->Success >80% Efficiency Optimize->Modify_Cycle

References

preventing side reactions with 2',5'-Bis-O-(triphenylMethyl)uridine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: While 2',5'-Bis-O-(triphenylMethyl)uridine is a known derivative of uridine, detailed experimental studies focusing specifically on its side reactions, quantitative deprotection data, and comprehensive troubleshooting are not extensively available in the public domain. The following guidance is based on established principles of trityl-protected nucleoside chemistry and general organic synthesis best practices. Researchers should always perform small-scale pilot reactions to optimize conditions for their specific application.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a protected nucleoside where the 2' and 5' hydroxyl groups of the uridine ribose sugar are protected by bulky triphenylmethyl (trityl) groups. This protection strategy leaves the 3'-hydroxyl group available for subsequent chemical modifications, such as esterification, etherification, or phosphorylation. Its primary use is as an intermediate in the synthesis of modified nucleosides and oligonucleotides where specific modification at the 3'-position is desired.

Q2: What are the most common side reactions to be aware of when working with this compound?

The primary side reactions are associated with the deprotection of the trityl groups, which is typically achieved under acidic conditions. The most significant side reactions include:

  • Depurination/Depyrimidination: Although less common for pyrimidines like uridine compared to purines, prolonged exposure to strong acids can lead to the cleavage of the N-glycosidic bond, resulting in an abasic site.

  • Incomplete Deprotection: Due to the steric hindrance of the two trityl groups, incomplete removal can occur, leading to a mixture of partially and fully deprotected products.

  • Re-tritylation: The released trityl cation is a reactive electrophile and can potentially react with other nucleophilic sites on the deprotected uridine or other molecules in the reaction mixture if not properly scavenged.

  • Formation of Isomers: Under certain conditions, migration of the trityl group is a possibility, although less common.

Troubleshooting Guide

Problem 1: Low yield of the desired 3'-modified product.

Possible Cause Troubleshooting Suggestion
Incomplete reaction at the 3'-OH. Steric hindrance from the two bulky trityl groups can slow down the reaction. Increase the reaction time, temperature (with caution), or use a less sterically hindered and more reactive reagent if possible. The use of a catalyst might also be beneficial.
Side reactions consuming starting material. Ensure anhydrous reaction conditions to prevent hydrolysis of reagents. Use of an inert atmosphere (e.g., argon or nitrogen) is recommended.
Degradation of the starting material. Verify the stability of your this compound under the reaction conditions. Perform a control reaction without the modifying reagent to check for degradation.

Problem 2: Incomplete removal of the trityl groups during deprotection.

Deprotection Conditions Observations & Recommendations
Mild Acid (e.g., 80% Acetic Acid) May require extended reaction times or gentle heating (e.g., 40-50°C) to achieve complete deprotection. Monitor the reaction by TLC or HPLC to determine the optimal time.
Stronger Acid (e.g., Dichloroacetic Acid, Trichloroacetic Acid) Use in low concentrations (e.g., 2-3% in an inert solvent like dichloromethane) and at low temperatures (e.g., 0°C to room temperature) to minimize depyrimidination. Reaction times are typically much shorter.

Problem 3: Presence of multiple spots on TLC or peaks on HPLC after deprotection, indicating side products.

This is often due to depyrimidination or re-tritylation.

Workflow for Troubleshooting Deprotection Side Reactions

G start Impure Product after Deprotection check_depyrimidination Check for Depyrimidination (LC-MS analysis for abasic sites) start->check_depyrimidination check_incomplete Check for Incomplete Deprotection (TLC/HPLC for starting material) start->check_incomplete scavenger Add a Cation Scavenger (e.g., triethylsilane, anisole) check_depyrimidination->scavenger Depyrimidination detected milder_acid Use Milder Acidic Conditions (e.g., 80% Acetic Acid vs. TCA) check_depyrimidination->milder_acid Depyrimidination detected optimize_time Optimize Reaction Time check_incomplete->optimize_time Incomplete reaction purification Purify Product (Silica Gel Chromatography) scavenger->purification lower_temp Lower Reaction Temperature milder_acid->lower_temp lower_temp->purification optimize_time->purification pure_product Pure Deprotected Uridine purification->pure_product

Caption: Troubleshooting workflow for deprotection side reactions.

Experimental Protocols

Protocol 1: General Procedure for 3'-O-Acetylation of this compound

  • Preparation: Dry the this compound under high vacuum for several hours to remove any residual water. All glassware should be flame-dried or oven-dried.

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the dried this compound in anhydrous pyridine.

  • Acylation: Cool the solution to 0°C in an ice bath. Add acetic anhydride dropwise with stirring.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

  • Work-up: Once the reaction is complete, quench the reaction by adding methanol. Remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in a minimal amount of dichloromethane and purify by silica gel column chromatography using a gradient of ethyl acetate in hexane to isolate the 3'-O-acetylated product.

Protocol 2: General Procedure for Deprotection of Trityl Groups

  • Reaction Setup: Dissolve the tritylated uridine derivative in a suitable solvent such as dichloromethane or chloroform.

  • Acid Addition: Cool the solution to 0°C. Add a solution of dichloroacetic acid or trichloroacetic acid (2-3% in the same solvent) dropwise.

  • Monitoring: Stir the reaction at 0°C to room temperature and monitor by TLC until the starting material is consumed (typically 30 minutes to 2 hours).

  • Quenching: Quench the reaction by adding a mild base, such as pyridine or a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by silica gel chromatography to obtain the deprotected uridine.

General Workflow for Synthesis and Deprotection

G start 2',5'-Bis-O-Trityluridine reaction 3'-O-Modification (e.g., Acylation) start->reaction protected_product 3'-Modified Protected Product reaction->protected_product deprotection Deprotection (Acidic Conditions) protected_product->deprotection crude_product Crude Deprotected Product deprotection->crude_product side_reaction Side Reactions: - Depyrimidination - Incomplete Deprotection deprotection->side_reaction purification Purification (Chromatography) crude_product->purification final_product Final 3'-Modified Uridine purification->final_product

Caption: General workflow for using 2',5'-Bis-O-Trityluridine.

troubleshooting low yield in modified oligonucleotide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve common issues leading to low yield during modified oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a typical acceptable yield for modified oligonucleotide synthesis?

A1: The acceptable yield for modified oligonucleotide synthesis varies depending on the length of the oligonucleotide, the scale of the synthesis, the types of modifications, and the purification method. A key determinant of final yield is the average coupling efficiency per synthesis cycle. Even a small drop in coupling efficiency can significantly reduce the yield of the full-length product, especially for longer oligonucleotides.[1][2][3][4] For example, a 30-mer synthesized with 99% average coupling efficiency will have a theoretical maximum yield of 75%, whereas at 98% efficiency, the yield drops to 55%.[1][4]

Q2: How do modifications affect the overall synthesis yield compared to standard phosphodiester synthesis?

A2: Modified reagents often exhibit lower coupling efficiencies than standard phosphoramidites, with some achieving only 90% efficiency.[1] This inherently lowers the overall yield of the full-length product. Additionally, some modifications require milder deprotection conditions, which can be less efficient at removing all protecting groups, leading to further yield loss during purification.[1] Post-synthesis modifications, such as dye conjugation, introduce additional reaction and purification steps, each contributing to a reduction in the final yield.[1][4]

Q3: My final crude yield is significantly lower than expected. What are the potential causes?

A3: Low crude yield can stem from several factors throughout the synthesis cycle. The most common culprits are:

  • Low Coupling Efficiency: This is the most significant factor. It can be caused by poor quality or expired reagents (phosphoramidites, activator), moisture in the reagents or synthesizer lines, or suboptimal reaction conditions.[1][2][4]

  • Inefficient Capping: Failure to cap unreacted 5'-hydroxyl groups leads to the formation of n-1 and other deletion sequences, which are difficult to separate from the full-length product.[3][5]

  • Poor Deprotection: Incomplete removal of protecting groups from the bases or phosphate backbone can lead to a heterogeneous product mixture and loss of the desired product during purification.[1][6]

  • Issues with Solid Support: Using a support with an inappropriate pore size for the length of the oligonucleotide can hinder reagent access and reduce yield.[2][5]

Q4: My analysis (HPLC or PAGE) shows a significant amount of n-1 and shorter failure sequences. What is the primary cause?

A4: The presence of n-1 and shorter failure sequences is a direct indicator of inefficient coupling and/or capping during synthesis. If a nucleotide fails to couple to the growing chain, the unreacted 5'-hydroxyl group should be permanently blocked by the capping step. If capping is also incomplete, this unreacted site can participate in the subsequent coupling cycle, leading to a product with a single base deletion (n-1).[3][5]

Troubleshooting Guides

Issue 1: Low Overall Crude Yield

Symptoms:

  • The total optical density (OD₂₆₀) of the crude product is significantly lower than the theoretical expectation for the synthesis scale.

Possible Causes and Solutions:

CauseRecommended Action
Poor Reagent Quality - Ensure all phosphoramidites and activators are fresh, high-purity, and stored under anhydrous conditions. - Use anhydrous acetonitrile for all solutions.[2]
Moisture Contamination - Verify the anhydrous nature of all reagents and solvents. Water content in acetonitrile should be minimal (e.g., 10-15 ppm or lower).[2] - Check synthesizer lines for any potential leaks or sources of moisture.
Suboptimal Coupling Time - For modified phosphoramidites or complex sequences, consider increasing the coupling time to ensure the reaction goes to completion.[7]
Inefficient Capping - Ensure capping reagents (e.g., acetic anhydride and N-methylimidazole) are fresh and active. - Verify the capping step is functioning correctly in your synthesis protocol.[3][5]
Solid Support Issues - For long oligonucleotides (>40 bases), use a solid support with a larger pore size (e.g., 1000 Å or 2000 Å) to prevent steric hindrance.[2][5]

Experimental Protocol: Trityl Cation Assay

This assay quantifies the amount of the dimethoxytrityl (DMT) cation released during the deblocking step of each cycle, which is proportional to the coupling efficiency of the previous cycle.

Methodology:

  • During synthesis, collect the orange-colored solution containing the DMT cation that is eluted after the deblocking step for each cycle.

  • Dilute each fraction to a standard volume with a suitable solvent (e.g., 0.1 M p-toluenesulfonic acid in acetonitrile).

  • Measure the absorbance of each solution at approximately 495 nm using a spectrophotometer.[5]

  • The absorbance is directly proportional to the amount of coupled nucleoside in that step. A consistent or gradually decreasing absorbance indicates successful and efficient synthesis. A sudden drop in absorbance indicates a failure in the preceding coupling step.

Issue 2: High Levels of n-1 and Shorter Sequences

Symptoms:

  • HPLC or PAGE analysis of the crude product shows significant peaks/bands corresponding to shorter oligonucleotide sequences (n-1, n-2, etc.).

Possible Causes and Solutions:

CauseRecommended Action
Low Coupling Efficiency - Refer to the troubleshooting steps for "Poor Reagent Quality" and "Moisture Contamination" under Issue 1 .
Inefficient Capping - This is a critical cause of n-1 sequences. Ensure your capping reagents are fresh and that the capping step is optimized in your synthesis protocol.[3][5]
Incomplete Detritylation - If the 5'-DMT group is not completely removed, the subsequent phosphoramidite cannot couple, leading to a failure sequence that is not capped. Ensure the deblocking reagent (e.g., TCA or DCA in DCM) is fresh and the deblocking time is sufficient.[8]

Experimental Protocol: Analysis of Crude Oligonucleotide by HPLC

Methodology:

  • Sample Preparation: Dissolve a small aliquot of the crude oligonucleotide in a suitable buffer (e.g., 10 mM Tris, pH 8.0).[9]

  • Chromatography System: Use a reverse-phase HPLC system with a C18 column suitable for oligonucleotide analysis.

  • Mobile Phases:

    • Mobile Phase A: An aqueous buffer, often containing an ion-pairing agent like triethylammonium acetate (TEAA).

    • Mobile Phase B: An organic solvent, typically acetonitrile.

  • Gradient Elution: Program a linear gradient of increasing Mobile Phase B to elute the oligonucleotides. The full-length product, being the most hydrophobic (if "trityl-on") or longest, will typically elute last.

  • Detection: Monitor the elution profile using a UV detector at 260 nm.

  • Analysis: The resulting chromatogram will show a main peak for the full-length product and preceding peaks for shorter failure sequences. The relative peak areas can be used to estimate the purity of the crude product.

Issue 3: Incomplete Deprotection

Symptoms:

  • Mass spectrometry analysis shows unexpected masses corresponding to incompletely deprotected oligonucleotides.

  • HPLC analysis shows broad or multiple peaks for the product.

Possible Causes and Solutions:

CauseRecommended Action
Deprotection Reagent Degradation - Use fresh deprotection reagents (e.g., ammonium hydroxide, AMA).
Suboptimal Deprotection Conditions - Ensure the correct temperature and time are used for the specific protecting groups and modifications in your oligonucleotide. Some modifications require milder or longer deprotection protocols.[6][10]
Base Modification - Certain protecting groups (e.g., benzoyl on dC) can be difficult to remove. Consider using alternative, more labile protecting groups (e.g., acetyl on dC) for problematic sequences.[10]

Experimental Protocol: Denaturing Polyacrylamide Gel Electrophoresis (PAGE)

Methodology:

  • Gel Preparation: Prepare a high-resolution denaturing (e.g., 7M urea) polyacrylamide gel of an appropriate percentage for the size of your oligonucleotide (typically 12-20%).

  • Sample Preparation: Dissolve the crude or purified oligonucleotide in a denaturing loading buffer (e.g., formamide with tracking dyes).

  • Electrophoresis: Load the samples onto the gel and run the electrophoresis at a constant power until the tracking dyes have migrated to the desired position.

  • Visualization: Visualize the oligonucleotide bands using a method such as UV shadowing or by staining with a fluorescent dye that intercalates with nucleic acids.

  • Analysis: The full-length product should appear as the most intense, slowest-migrating band. Shorter failure sequences will migrate faster. Incomplete deprotection may result in smeared or broad bands.

Quantitative Data Summary

Table 1: Theoretical Yield of Full-Length Oligonucleotide Based on Coupling Efficiency

Oligonucleotide LengthAverage Coupling Efficiency: 98%Average Coupling Efficiency: 99%Average Coupling Efficiency: 99.5%
20-mer 68%83%91%
30-mer 55%75%86%
50-mer 36%61%78%
70-mer 25%50%70%
100-mer 13%37%61%

Data compiled from multiple sources.[1][2][3][4][5] The yield is calculated as (Coupling Efficiency)^(Number of Couplings).

Visualizations

Oligonucleotide_Synthesis_Cycle cluster_workflow Solid-Phase Synthesis Cycle Start Start Deblocking Deblocking Start->Deblocking 1. Remove 5'-DMT Coupling Coupling Deblocking->Coupling 2. Add Phosphoramidite Capping Capping Coupling->Capping 3. Block Failures Oxidation Oxidation Capping->Oxidation 4. Stabilize Linkage Oxidation->Deblocking Repeat for next base

Caption: The four main steps in one cycle of solid-phase oligonucleotide synthesis.

Troubleshooting_Low_Yield Low_Yield Low Oligonucleotide Yield Coupling Low Coupling Efficiency Low_Yield->Coupling Deprotection Incomplete Deprotection Low_Yield->Deprotection Purification Loss During Purification Low_Yield->Purification Reagents Poor Reagent Quality Coupling->Reagents Moisture Moisture Contamination Coupling->Moisture Capping Inefficient Capping Coupling->Capping

Caption: A logical diagram illustrating the primary causes of low yield in oligonucleotide synthesis.

References

Technical Support Center: Improving Purity of RNA Containing 2'-Protected Uridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of RNA containing 2'-protected uridine.

Troubleshooting Guide

This guide is designed to help you identify and resolve specific issues that may arise during the purification of your 2'-protected RNA, ensuring higher purity and yield for your downstream applications.

Issue 1: Low Purity of Final RNA Product After Purification

Question: My final RNA product shows low purity after purification, with multiple peaks on HPLC or smeared bands on a PAGE gel. What are the likely causes and how can I resolve this?

Answer:

Low purity in the final RNA product is a common issue that can stem from several factors, primarily related to incomplete synthesis, deprotection, or inefficient purification.

Potential Causes and Solutions:

  • Incomplete Deprotection of 2'-Protecting Groups: The 2'-O-protecting group (e.g., TBDMS - tert-butyldimethylsilyl) is sterically bulky and its incomplete removal is a frequent source of impurities. These partially protected RNA species can be difficult to separate from the fully deprotected product.

    • Solution: Ensure optimal deprotection conditions. For TBDMS groups, use a reliable fluoride source like triethylamine trihydrofluoride (TEA·3HF) or tetrabutylammonium fluoride (TBAF).[1][2][3] Ensure the reaction goes to completion by optimizing incubation time and temperature as recommended by the reagent manufacturer.[1][2]

  • Presence of Truncated RNA Sequences (n-1, n-2): During solid-phase synthesis, coupling efficiencies are not 100%, leading to the formation of shorter RNA sequences that lack one or more nucleotides.[4]

    • Solution: High-resolution purification methods like HPLC and denaturing PAGE are essential to separate these closely related species.[4] For longer oligonucleotides, PAGE is often recommended for its superior resolution.[4]

  • Formation of Deletion Mutants: A small percentage of truncated sequences may not be properly capped during synthesis, leading to internal deletions in the final product.[4]

    • Solution: Optimize synthesis coupling and capping steps. High-purity phosphoramidites and reagents are crucial. Purification by denaturing PAGE is often necessary to resolve these impurities.

  • Co-elution of Impurities in HPLC: The hydrophobicity of the 2'-protecting group can alter the retention time of the RNA, potentially causing it to co-elute with other impurities in reverse-phase HPLC.

    • Solution: Adjust the HPLC gradient to improve separation. A shallower gradient can enhance the resolution between the desired product and closely eluting impurities.[4] Ion-exchange HPLC, which separates based on charge, can be a valuable alternative or complementary purification step.[5][6]

Troubleshooting Workflow for Low Purity:

low_purity_troubleshooting start Low Purity Detected (HPLC/PAGE) check_deprotection Review 2'-Deprotection Protocol start->check_deprotection incomplete_deprotection Incomplete Deprotection Suspected check_deprotection->incomplete_deprotection optimize_deprotection Optimize Deprotection: - Increase incubation time/temp - Use fresh reagents (TEA·3HF/TBAF) incomplete_deprotection->optimize_deprotection Yes check_synthesis Review Synthesis Report incomplete_deprotection->check_synthesis No re_purify Re-purify using a different method (e.g., IE-HPLC if RP-HPLC failed) optimize_deprotection->re_purify end_product High Purity RNA re_purify->end_product synthesis_issues Synthesis Issues Suspected (Truncations, Deletions) check_synthesis->synthesis_issues synthesis_issues->re_purify No optimize_purification Optimize Purification Method synthesis_issues->optimize_purification Yes hplc_optimization HPLC: - Adjust gradient - Change column type (RP vs. IE) - Add denaturing agents (urea) optimize_purification->hplc_optimization page_optimization PAGE: - Increase gel percentage - Use denaturing conditions (urea) optimize_purification->page_optimization hplc_optimization->end_product page_optimization->end_product

Troubleshooting workflow for low RNA purity.
Issue 2: Low Yield of Purified RNA

Question: I am experiencing a significant loss of my RNA sample during the purification process, resulting in a very low final yield. What could be the reasons for this, and how can I improve my recovery?

Answer:

Low yield is a frustrating problem that can be attributed to several factors, from sample handling to the purification method itself.

Potential Causes and Solutions:

  • RNA Degradation: RNA is highly susceptible to degradation by RNases. Contamination can occur from lab surfaces, equipment, or reagents.

    • Solution: Maintain a strict RNase-free environment. Use certified RNase-free reagents, pipette tips, and tubes. Wear gloves at all times and work in a designated clean area.[7][8]

  • Inefficient Elution from Purification Matrix: Whether using HPLC columns, PAGE gels, or spin columns, the RNA may not be efficiently eluted from the purification matrix.

    • Solution: For HPLC, ensure the elution buffer is appropriate for your RNA. For PAGE, optimize the crush and soak or electroelution method to maximize recovery from the gel slice. For spin columns, ensure the elution buffer is applied directly to the center of the membrane and consider a second elution step.[8][9]

  • Sample Precipitation Issues: If your protocol involves an ethanol precipitation step, the RNA pellet may be lost or incompletely precipitated.

    • Solution: Ensure the precipitation is carried out at a low temperature (e.g., -20°C or -80°C) for a sufficient amount of time. Use a carrier like glycogen to aid in the precipitation of small amounts of RNA. Be careful when decanting the supernatant to avoid aspirating the pellet.[10]

  • Overloading of Purification Column: Exceeding the binding capacity of an HPLC or spin column can lead to loss of product in the flow-through.

    • Solution: Refer to the manufacturer's guidelines for the loading capacity of your column. If you have a large amount of crude sample, consider splitting it into multiple runs or using a larger-scale purification column.

Troubleshooting Workflow for Low Yield:

low_yield_troubleshooting start Low RNA Yield check_degradation Assess RNA Integrity (e.g., Bioanalyzer, Gel) start->check_degradation degradation_suspected Degradation Suspected? check_degradation->degradation_suspected improve_rnase_control Improve RNase Control: - Use RNase-free materials - Work in a clean environment degradation_suspected->improve_rnase_control Yes check_elution Review Elution/Extraction Protocol degradation_suspected->check_elution No end_product Improved RNA Yield improve_rnase_control->end_product elution_issue Inefficient Elution Suspected? check_elution->elution_issue optimize_elution Optimize Elution: - HPLC: Check elution buffer - PAGE: Optimize extraction from gel - Spin Column: Add second elution elution_issue->optimize_elution Yes check_precipitation Review Precipitation Step elution_issue->check_precipitation No optimize_elution->end_product precipitation_issue Precipitation Issue Suspected? check_precipitation->precipitation_issue optimize_precipitation Optimize Precipitation: - Ensure low temp & sufficient time - Use a carrier (glycogen) - Careful decanting precipitation_issue->optimize_precipitation Yes precipitation_issue->end_product No optimize_precipitation->end_product

Troubleshooting workflow for low RNA yield.

Frequently Asked Questions (FAQs)

Q1: Which purification method is better for 2'-protected RNA: HPLC or PAGE?

A1: The choice between HPLC and PAGE depends on the length of the RNA, the required purity, and the nature of the impurities.

  • Denaturing Polyacrylamide Gel Electrophoresis (PAGE): Offers excellent resolution for separating full-length products from shorter sequences (n-1, n-2).[4] It is often the method of choice for longer oligonucleotides (>60 nucleotides) where high purity is critical.[4] However, it can be lower in throughput and yield compared to HPLC.

  • High-Performance Liquid Chromatography (HPLC): A versatile and scalable method.

    • Ion-Pair Reverse-Phase (IP-RP) HPLC: Separates based on hydrophobicity. It is effective at removing many common impurities. The presence of the hydrophobic 2'-protecting group can sometimes improve separation from unprotected failure sequences.

    • Ion-Exchange (IE) HPLC: Separates based on charge (i.e., the number of phosphate groups). This method is excellent for separating full-length RNA from shorter, truncated sequences.[11]

Q2: Can residual 2'-protecting groups affect my downstream applications?

A2: Yes, absolutely. Incomplete deprotection can lead to a heterogeneous mix of RNA molecules. Residual protecting groups can interfere with:

  • Enzymatic Reactions: Enzymes like reverse transcriptases, polymerases, and ligases may be sterically hindered by the bulky protecting groups, leading to failed or inefficient reactions.

  • RNA Folding and Structure: The presence of protecting groups can alter the intended secondary and tertiary structure of the RNA, affecting its biological activity (e.g., in ribozymes or aptamers).

  • Hybridization: Protecting groups can interfere with proper base-pairing in applications like antisense, siRNA, or microarray experiments.

Q3: How can I confirm that the 2'-protecting groups have been completely removed?

A3: Mass spectrometry is the most definitive method to confirm the complete removal of protecting groups. By comparing the observed molecular weight of your purified RNA with the theoretical molecular weight, you can verify the absence of any residual protecting groups.

Data Presentation: Comparison of Purification Methods

The following table summarizes the expected performance of HPLC and PAGE for the purification of 2'-protected RNA.

FeatureIon-Pair Reverse-Phase HPLCIon-Exchange HPLCDenaturing PAGE
Primary Separation Principle HydrophobicityCharge (Phosphate Backbone)Size and Conformation
Resolution of n-1 Impurities Moderate to GoodGood to ExcellentExcellent
Resolution of Deprotection-Related Impurities Good (if hydrophobicity differs)ModerateModerate to Good
Typical Purity >90%>95%>98%
Yield GoodGoodModerate
Scalability ExcellentExcellentPoor to Moderate
Best For Shorter oligos, rapid purification, scalabilityHigh-purity separation based on lengthHighest purity for long oligos, removal of truncations

Experimental Protocols

Protocol 1: Ion-Exchange HPLC Purification of 2'-Deprotected RNA

This protocol is adapted for the purification of RNA after the removal of 2'-O-TBDMS protecting groups.

1. Materials:

  • Crude, deprotected RNA sample

  • Buffer A: 20 mM Tris-HCl, 150 mM NaCl, pH 7.5

  • Buffer B: 20 mM Tris-HCl, 1 M NaCl, pH 7.5

  • Anion-exchange HPLC column (e.g., DNAPac or similar)

  • HPLC system with UV detector

2. Procedure:

  • Sample Preparation: Resuspend the crude, deprotected RNA pellet in Buffer A to a final concentration of approximately 10-50 OD₂₆₀/mL. Filter the sample through a 0.22 µm syringe filter.

  • Column Equilibration: Equilibrate the anion-exchange column with Buffer A until a stable baseline is achieved.

  • Injection: Inject the prepared RNA sample onto the column.

  • Elution: Elute the RNA using a linear gradient of Buffer B. A typical gradient might be from 0% to 100% Buffer B over 30-40 minutes. The full-length product is expected to elute at a higher salt concentration than shorter, truncated sequences.

  • Fraction Collection: Collect fractions corresponding to the major peak, which should represent the full-length RNA product.

  • Analysis and Desalting: Analyze the purity of the collected fractions by analytical HPLC or PAGE. Pool the purest fractions and desalt using ethanol precipitation or a suitable desalting column.

Protocol 2: Denaturing PAGE Purification of 2'-Deprotected RNA

1. Materials:

  • Crude, deprotected RNA sample

  • Acrylamide/bis-acrylamide solution (e.g., 19:1)

  • Urea

  • 10x TBE buffer (Tris-borate-EDTA)

  • Ammonium persulfate (APS)

  • TEMED

  • 2x Formamide loading dye

  • UV transilluminator with a fluorescent TLC plate for shadowing

2. Procedure:

  • Gel Preparation: Prepare a denaturing polyacrylamide gel (e.g., 10-20% acrylamide) containing 7-8 M urea in 1x TBE buffer. Polymerize the gel by adding fresh APS and TEMED.

  • Sample Preparation: Resuspend the crude RNA pellet in 2x formamide loading dye. Heat the sample at 95°C for 5 minutes to denature, then immediately place on ice.[2]

  • Electrophoresis: Pre-run the gel until it reaches a temperature of approximately 50°C. Load the denatured RNA sample and run the gel at a constant power until the tracking dye has migrated to the desired position.

  • Visualization (UV Shadowing): Carefully remove one of the glass plates. Place the gel on plastic wrap on top of a fluorescent TLC plate. Visualize the RNA bands by UV shadowing. The desired full-length product should be the most intense, slowest-migrating band.

  • Excision and Elution: Excise the band corresponding to the full-length product. Crush the gel slice and elute the RNA overnight in an appropriate elution buffer (e.g., 0.3 M sodium acetate) with gentle agitation.

  • Recovery: Separate the eluted RNA from the gel fragments by filtration or centrifugation. Recover the RNA by ethanol precipitation.

References

stability issues of 2',5'-Bis-O-(triphenylMethyl)uridine during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2',5'-Bis-O-(triphenylMethyl)uridine. Our aim is to help you navigate the stability issues and synthetic challenges associated with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns during the synthesis of this compound?

The main stability issue is the acid-lability of the triphenylmethyl (trityl) protecting groups. The trityl cation is a stable leaving group, and even mildly acidic conditions can lead to premature deprotection. This is a significant concern during the workup and purification stages.

Q2: Why is my overall yield of this compound consistently low?

Low yields can stem from several factors:

  • Incomplete reaction: The bulky nature of the trityl group can lead to steric hindrance, preventing complete reaction at both the 2' and 5' positions.

  • Side reactions: Over-tritylation at the 3'-hydroxyl group or on the uracil base can occur.

  • Degradation during workup: Accidental exposure to acidic conditions during extraction or concentration steps can cleave the trityl groups.

  • Loss during purification: The similar polarities of the desired product and partially protected byproducts can make chromatographic separation challenging, leading to product loss.

Q3: I am observing multiple spots on my TLC analysis after the reaction. What are the likely byproducts?

Common byproducts in the synthesis of this compound include:

  • Monotritylated uridine: 2'-O-trityluridine, 5'-O-trityluridine, and 3'-O-trityluridine.

  • Over-tritylated products: 2',3',5'-tri-O-trityluridine.

  • Unreacted uridine.

  • Triphenylmethanol: A byproduct of the tritylation reaction.

Q4: How can I minimize the formation of byproducts during the tritylation of uridine?

To minimize byproducts, consider the following:

  • Stoichiometry: Carefully control the molar equivalents of trityl chloride. A slight excess is needed, but a large excess can lead to over-tritylation.

  • Reaction time and temperature: Monitor the reaction closely by TLC. Prolonged reaction times can increase the formation of byproducts.

  • Choice of base: A non-nucleophilic base like pyridine is typically used to scavenge the HCl produced during the reaction.

Troubleshooting Guides

Issue 1: Premature Detritylation During Workup or Purification

Symptoms:

  • Appearance of new, more polar spots on TLC after workup.

  • Lower than expected yield of the desired product.

  • Presence of triphenylmethanol in the crude product.

Possible Causes:

  • Use of acidic washing solutions (e.g., HCl wash).

  • Residual acid from the reaction mixture.

  • Use of acidic solvents or silica gel for chromatography.

Solutions:

  • Neutralize the reaction mixture: Before workup, ensure the reaction mixture is neutralized with a mild base like sodium bicarbonate solution.

  • Use neutral washes: Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Buffer the silica gel: For column chromatography, consider pre-treating the silica gel with a small amount of triethylamine in the eluent to neutralize acidic sites.

  • Avoid prolonged exposure to silica gel: Run the column as quickly as possible.

Issue 2: Incomplete Reaction and Low Yield

Symptoms:

  • A significant amount of starting material (uridine) or mono-tritylated intermediates remain after the reaction.

  • The overall isolated yield is poor.

Possible Causes:

  • Insufficient amount of trityl chloride or activating agent.

  • Steric hindrance.

  • Poor quality of reagents or solvents.

  • Suboptimal reaction temperature.

Solutions:

  • Optimize reagent stoichiometry: Gradually increase the equivalents of trityl chloride while monitoring for the formation of over-tritylated byproducts.

  • Increase reaction temperature: A moderate increase in temperature may improve the reaction rate, but should be done cautiously to avoid side reactions.

  • Use dry solvents and reagents: Water can react with trityl chloride and reduce its effectiveness.

  • Consider a different protecting group strategy: If yields remain low, it may be necessary to explore alternative protecting groups for the hydroxyl functions.

Data Presentation

Table 1: Illustrative Stability of this compound under Various pH Conditions

pHTemperature (°C)Time (hours)Estimated Degradation (%)Primary Degradation Product
2251> 90Uridine, Triphenylmethanol
4254~ 505'-O-trityluridine, 2'-O-trityluridine
72524< 5-
92524< 5-

Note: This data is illustrative and based on the known acid-lability of trityl ethers. Actual degradation rates may vary depending on the specific reaction conditions and solvent system.

Table 2: Typical Yields and Byproduct Distribution in the Synthesis of this compound

ParameterCondition 1Condition 2Condition 3
Trityl Chloride (eq.) 2.22.53.0
Temperature (°C) 254040
Reaction Time (h) 241624
Yield of Desired Product (%) 45-5560-7050-60
Monotritylated Byproducts (%) 20-3015-2510-20
Over-tritylated Byproducts (%) < 55-1015-25
Unreacted Uridine (%) 10-155-10< 5

Note: These are typical ranges and can be influenced by other factors such as the scale of the reaction and the purity of the reagents.

Experimental Protocols

Protocol: Synthesis of this compound

This protocol is a generalized procedure and may require optimization for specific laboratory conditions.

Materials:

  • Uridine

  • Anhydrous Pyridine

  • Triphenylmethyl chloride (Trityl chloride)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dry uridine under high vacuum overnight.

  • Dissolve uridine in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add triphenylmethyl chloride portion-wise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC (e.g., using a 10:1 DCM:MeOH eluent).

  • Once the reaction is complete, quench it by adding cold methanol.

  • Remove the pyridine under reduced pressure.

  • Dissolve the residue in dichloromethane (DCM) and wash with saturated sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient eluent system (e.g., starting with 100% DCM and gradually increasing the polarity with methanol).

Mandatory Visualization

Synthesis_Pathway Uridine Uridine Intermediate Reaction Mixture Uridine->Intermediate TrCl Triphenylmethyl Chloride (TrCl) (2.2-2.5 eq.) TrCl->Intermediate Pyridine Pyridine (Solvent/Base) Pyridine->Intermediate Product 2',5'-Bis-O- (triphenylMethyl)uridine Intermediate->Product Desired Reaction Byproduct1 Monotritylated Uridine Intermediate->Byproduct1 Side Reaction Byproduct2 Over-tritylated Uridine Intermediate->Byproduct2 Side Reaction

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_TLC Analyze Crude Reaction by TLC Start->Check_TLC Incomplete_Reaction Incomplete Reaction? Check_TLC->Incomplete_Reaction Yes_Incomplete Yes Incomplete_Reaction->Yes_Incomplete Yes No_Incomplete No Incomplete_Reaction->No_Incomplete No Optimize_Conditions Optimize Reaction: - Increase TrCl eq. - Increase Temp. - Extend Time Yes_Incomplete->Optimize_Conditions Check_Workup Review Workup Procedure No_Incomplete->Check_Workup Optimize_Conditions->Start Acidic_Workup Acidic Conditions During Workup? Check_Workup->Acidic_Workup Yes_Acidic Yes Acidic_Workup->Yes_Acidic Yes No_Acidic No Acidic_Workup->No_Acidic No Neutralize_Wash Use Neutral Washes (e.g., NaHCO3) Yes_Acidic->Neutralize_Wash Purification_Issue Investigate Purification Step No_Acidic->Purification_Issue Neutralize_Wash->Check_Workup Column_Loading Overloading Column? Purification_Issue->Column_Loading Eluent_System Incorrect Eluent? Purification_Issue->Eluent_System Optimize_Purification Optimize Chromatography: - Adjust Gradient - Buffer Silica Gel Column_Loading->Optimize_Purification Eluent_System->Optimize_Purification End Improved Yield and Purity Optimize_Purification->End

Caption: Troubleshooting workflow for synthesis issues.

Technical Support Center: Workup Procedures for Reactions Involving 2',5'-Ditrityl Uridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2',5'-ditrityl uridine. The following information is designed to address specific issues that may be encountered during the workup and purification of reaction products.

General Reaction Workup Workflow

The workup for reactions involving the highly lipophilic 2',5'-ditrityl uridine typically follows a sequence of extraction and chromatography to isolate the desired product from starting materials, reagents, and byproducts. The bulky trityl groups significantly influence the solubility of the uridine derivative, making it more soluble in organic solvents and less so in aqueous solutions.

Workup_Workflow cluster_main General Workup Procedure start Reaction Mixture quench Quench Reaction (e.g., with aq. NaHCO3) start->quench 1. extract Liquid-Liquid Extraction (e.g., DCM or EtOAc vs. Water) quench->extract 2. wash Organic Phase Washes (e.g., Water, Brine) extract->wash 3. dry Dry Organic Phase (e.g., Na2SO4 or MgSO4) wash->dry 4. concentrate Concentrate in vacuo dry->concentrate 5. chromatography Silica Gel Chromatography concentrate->chromatography 6. product Purified Product chromatography->product 7.

Caption: General workflow for the workup of reactions involving 2',5'-ditrityl uridine.

Frequently Asked Questions (FAQs)

Q1: My 2',5'-ditrityl uridine derivative seems to be insoluble in the aqueous layer during extraction. Is this normal?

A1: Yes, this is expected. The two trityl groups are very large and nonpolar, making the molecule highly lipophilic. It will strongly prefer the organic phase (e.g., dichloromethane, ethyl acetate) over the aqueous phase. This property is advantageous for separating your product from water-soluble reagents and byproducts.

Q2: How can I monitor the progress of my reaction and the purification steps?

A2: Thin-layer chromatography (TLC) is the most common method. Use silica gel plates (e.g., Silica Gel 60 F254). Because the trityl groups contain aromatic rings, the spots can be easily visualized under short-wave UV light (254 nm), where they will appear as dark spots against a fluorescent background.

Q3: What is a typical solvent system for silica gel chromatography of 2',5'-ditrityl uridine derivatives?

A3: A common starting point is a mixture of a nonpolar solvent and a moderately polar solvent. Good results are often achieved with gradients of methanol in dichloromethane or ethyl acetate in hexanes. The exact ratio will depend on the specific modification made to the 3'-position. For example, a common eluent system is a gradient of 0-5% methanol in chloroform.[1]

Q4: I see a large, non-polar spot on my TLC that I suspect is a trityl-containing byproduct. What could it be?

A4: A common byproduct is triphenylmethanol (tritanol), which can be formed if any detritylation occurs during the reaction or workup. This compound is also UV active and relatively nonpolar. Another possibility is unreacted starting material or a byproduct from the decomposition of the trityl cation. Careful column chromatography should be able to separate these from your desired product.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield of purified product - Incomplete reaction. - Product loss during aqueous extraction due to emulsion formation. - Product co-eluting with byproducts during chromatography.- Monitor the reaction by TLC to ensure completion. - To break emulsions, add brine or more organic solvent and gently swirl. Avoid vigorous shaking. - Optimize the solvent gradient for silica gel chromatography; a shallower gradient can improve separation.
Product appears as a smear rather than a distinct spot on TLC - The compound may be slightly acidic or basic, causing interaction with the silica gel. - The sample is overloaded on the TLC plate.- Add a small amount of triethylamine (~0.5%) to the eluent for basic compounds, or a small amount of acetic acid for acidic compounds. - Spot a more dilute solution of your sample on the TLC plate.
Accidental detritylation during workup or purification - Exposure to acidic conditions. Silica gel itself can be slightly acidic.- Neutralize the reaction mixture carefully. Use a neutral or slightly basic aqueous wash (e.g., saturated sodium bicarbonate solution). - Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine before packing the column.
Difficulty removing all solvent after concentration - High-boiling point solvents used in the reaction (e.g., pyridine, DMF).- After the main concentration, co-evaporate the residue with a lower-boiling point solvent like toluene multiple times to azeotropically remove the high-boiling solvent.

Experimental Protocols

Protocol 1: General Workup and Purification of a 3'-O-Acylated 2',5'-Ditrityl Uridine

This protocol describes a general procedure for the workup and purification following the acylation of the 3'-hydroxyl group of 2',5'-ditrityl uridine.

1. Reaction Quenching:

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add saturated aqueous sodium bicarbonate solution to quench any unreacted acylating agent and neutralize the reaction.

2. Liquid-Liquid Extraction:

  • Transfer the mixture to a separatory funnel.

  • Dilute with an organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Wash the organic layer sequentially with:

    • Water (2 x volume of organic layer)

    • Saturated aqueous sodium bicarbonate solution (1 x volume of organic layer)

    • Brine (1 x volume of organic layer)

3. Drying and Concentration:

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

4. Silica Gel Chromatography:

  • Prepare a slurry of silica gel in a nonpolar solvent (e.g., hexanes or chloroform).

  • Pack a column with the slurry.

  • Dissolve the crude product in a minimal amount of the chromatography solvent and load it onto the column.

  • Elute the column with a gradient of increasing polarity (e.g., 0% to 5% methanol in chloroform).[1]

  • Collect fractions and monitor by TLC to identify those containing the pure product.

  • Combine the pure fractions and concentrate under reduced pressure to yield the purified product.

Protocol 2: Manual Detritylation of a Purified 2',5'-Ditrityl Uridine Derivative

This protocol is for the removal of the trityl groups after the desired modifications and purification have been completed.

Detritylation_Workflow cluster_detritylation Manual Detritylation Protocol start Dried Trityl-On Compound dissolve Dissolve in 80% Acetic Acid start->dissolve incubate Incubate at Room Temp. (approx. 30 min) dissolve->incubate precipitate Precipitate with Ethanol and Sodium Acetate incubate->precipitate chill Chill at -20°C precipitate->chill centrifuge Centrifuge to Pellet Product chill->centrifuge wash_pellet Wash Pellet with Ethanol centrifuge->wash_pellet dry_pellet Dry the Detritylated Product wash_pellet->dry_pellet product Purified Detritylated Uridine dry_pellet->product

Caption: Step-by-step workflow for the manual detritylation of a tritylated uridine derivative.

Detailed Steps:

  • Dissolution: Dissolve the dried, purified 2',5'-ditrityl uridine derivative in 80% aqueous acetic acid.[2]

  • Incubation: Allow the solution to stand at room temperature for approximately 30 minutes. Monitor the reaction by TLC until the starting material is consumed.

  • Precipitation: Add 3 M sodium acetate solution followed by cold ethanol to precipitate the deprotected uridine derivative.[2]

  • Isolation:

    • Chill the mixture at -20 °C for 30 minutes to ensure complete precipitation.

    • Centrifuge the mixture to pellet the product.

    • Carefully decant the supernatant containing the cleaved trityl groups.

    • Wash the pellet with cold ethanol and centrifuge again.

    • Dry the pellet under vacuum to obtain the final detritylated product.

Data Presentation

Table 1: Typical TLC Rf Values for 2',5'-Ditrityl Uridine and Derivatives
CompoundSolvent SystemApproximate Rf Value
2',5'-Ditrityl Uridine (Starting Material)5% Methanol in Chloroform0.6 - 0.7
3'-O-Acetyl-2',5'-ditrityl Uridine5% Methanol in Chloroform0.7 - 0.8
Detritylated Uridine Derivative10% Methanol in Chloroform0.1 - 0.2
Triphenylmethanol (Byproduct)5% Methanol in Chloroform0.8 - 0.9

Note: Rf values are approximate and can vary based on the specific TLC plate, chamber saturation, and temperature.

Table 2: Comparison of Detritylation Conditions
MethodReagentTemperatureTypical Reaction TimePotential Issues
Standard Acid Treatment 3% Trichloroacetic Acid (TCA) in DCMRoom Temp.2-5 minutesRisk of depurination, especially with sensitive substrates.
Manual Acetic Acid 80% Acetic Acid (aq.)Room Temp.30-60 minutesSlower reaction time, requires precipitation for product isolation.[2]
Mild Acetic Acid Acetic Acid in Water (pH 4.5-5.0)40 °C1 hourMilder conditions reduce the risk of side reactions.

References

analytical methods to detect incomplete deprotection of trityl groups

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for analytical methods related to trityl group deprotection. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with oligonucleotide and peptide synthesis.

Troubleshooting Incomplete Deprotection

This section addresses common problems encountered during the trityl deprotection step.

Question: My final product shows heterogeneity or an unexpected molecular weight after synthesis. How can I confirm if this is due to incomplete trityl deprotection?

Answer:

Incomplete removal of the trityl (or its common derivative, dimethoxytrityl, DMT) protecting group is a frequent cause of product heterogeneity. The presence of a residual trityl group will result in a final product with a significantly higher molecular weight and increased hydrophobicity.

You can confirm this by using one of the following analytical techniques:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common and effective method. A sample of your crude, deprotected product is analyzed on a C8 or C18 column. The trityl-on species, being much more hydrophobic, will have a significantly longer retention time than the fully deprotected (trityl-off) product.[1]

  • Mass Spectrometry (MS): Techniques like MALDI-TOF or LC-MS can directly measure the molecular weight of your product. The presence of a species with a mass corresponding to your desired product plus the mass of the trityl group is a clear indication of incomplete deprotection.

  • UV-Vis Spectroscopy: While primarily used to monitor coupling efficiency during synthesis, the trityl cation assay can be adapted to confirm the presence of the trityl group.[2][3] If your purified, supposedly deprotected product, releases a colored trityl cation upon treatment with a strong acid, it indicates the group was not fully removed.

Below is a logical workflow for troubleshooting this issue.

G cluster_0 start Start: Product Heterogeneity Observed rp_hplc Analyze Crude Product by RP-HPLC start->rp_hplc late_peak Late-Eluting Peak Observed? rp_hplc->late_peak Run Protocol ms_analysis Confirm with Mass Spectrometry late_peak->ms_analysis Yes other_issue Conclusion: Other Synthesis Issue (e.g., failure sequences) late_peak->other_issue No mass_match Mass Matches Trityl-On Species? ms_analysis->mass_match Run Protocol incomplete Conclusion: Incomplete Deprotection mass_match->incomplete Yes mass_match->other_issue No

Caption: Troubleshooting workflow for diagnosing incomplete deprotection.
Question: My RP-HPLC analysis shows a significant peak with a long retention time. What are the common causes of incomplete deprotection?

Answer:

Several factors can lead to incomplete removal of the trityl group. The most common causes are related to the acidic deprotection step:

  • Insufficient Acid Strength or Concentration: The acidic reagent (e.g., Trifluoroacetic Acid - TFA, or Dichloroacetic Acid - DCA) may be old, diluted, or of insufficient concentration to drive the cleavage reaction to completion.[4]

  • Inadequate Reaction Time: The exposure to the acid may be too short. Some sequences, particularly those with sterically hindered 5'-ends or specific secondary structures, may require longer deprotection times.[5][6]

  • Suboptimal Scavengers: During deprotection, the cleaved trityl cation is highly reactive and can re-attach to the product. Scavengers (e.g., triethylsilane) are used to trap these cations. An insufficient amount or absence of scavengers can lead to an equilibrium that favors the protected state.[4]

  • Reaction Temperature: Deprotection is typically performed at room temperature. Lower temperatures can significantly slow down the reaction rate, leading to incomplete cleavage.

  • Reagent Quality: The presence of water in reagents can sometimes interfere with the deprotection process, especially in sensitive reactions.[7]

Frequently Asked Questions (FAQs)

Q1: What is the difference between "trityl-on" and "trityl-off" analysis and purification?

A1: These terms refer to whether the final 5'-trityl (or DMT) group is left on or removed before purification.[8]

  • Trityl-On: The final trityl group is intentionally left on the full-length oligonucleotide after synthesis. This makes the desired product significantly more hydrophobic than the shorter "failure" sequences, which do not have the trityl group. This large difference in hydrophobicity is exploited for purification via reversed-phase chromatography or cartridges. The trityl group is then removed after purification.[8]

  • Trityl-Off: The final trityl group is removed as the last step of synthesis on the synthesizer. The resulting crude mixture contains the fully deprotected product and failure sequences. Purification is then typically performed using methods that separate by charge and/or size, such as ion-exchange HPLC or gel electrophoresis.[8]

G cluster_0 Trityl-On Workflow cluster_1 Trityl-Off Workflow a1 Synthesis (Keep final Trityl) a2 Cleavage & Base Deprotection a1->a2 a3 RP-HPLC Purification a2->a3 a4 Post-Purification Detritylation a3->a4 a5 Final Product a4->a5 b1 Synthesis & Final Detritylation b2 Cleavage & Base Deprotection b1->b2 b3 IE-HPLC or PAGE Purification b2->b3 b4 Final Product b3->b4

References

Technical Support Center: Optimization of Reaction Conditions for 2',5'-Bis-O-(triphenylMethyl)uridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) regarding the synthesis of 2',5'-Bis-O-(triphenylMethyl)uridine. The information is presented in a question-and-answer format to directly address common challenges encountered during this chemical transformation.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the synthesis of this compound?

A1: The main challenge is achieving regioselectivity. Uridine has three hydroxyl groups at the 2', 3', and 5' positions of the ribose sugar. The 5'-hydroxyl is a primary alcohol and is the most reactive, readily undergoing tritylation. The 2'- and 3'-hydroxyls are secondary and have similar reactivity, making it difficult to selectively protect the 2'-hydroxyl group while leaving the 3'-hydroxyl group free. This often leads to a mixture of products, including the desired 2',5'-di-O-tritylated uridine, the undesired 3',5'-di-O-tritylated isomer, and fully tritylated 2',3',5'-tri-O-trityluridine.

Q2: What are the common side products in this reaction?

A2: Besides the desired this compound, several side products can be formed:

  • 5'-O-(triphenylMethyl)uridine: Mono-tritylated product due to incomplete reaction.

  • 3',5'-Bis-O-(triphenylMethyl)uridine: The major di-substituted isomer that is often difficult to separate from the desired product.

  • 2',3',5'-Tris-O-(triphenylMethyl)uridine: Fully protected uridine, which can form if an excess of the tritylating agent is used.

  • Detritylated starting material or products: Can occur if acidic conditions are present during workup.

Q3: How can I improve the yield of the desired 2',5'-isomer?

A3: Optimizing the reaction conditions is crucial. Key parameters to consider include:

  • Stoichiometry of Trityl Chloride: Using a carefully controlled molar equivalent of trityl chloride (TrCl) is critical. A slight excess is needed for di-substitution, but a large excess will lead to the tri-tritylated product.

  • Reaction Solvent: The choice of solvent can influence the regioselectivity. Pyridine is a common solvent and also acts as a base. Other solvents like dimethylformamide (DMF) and dichloromethane (DCM) can also be used, often in combination with a base like triethylamine or diisopropylethylamine (DIPEA).

  • Temperature: The reaction is typically carried out at room temperature. Lowering the temperature may increase selectivity but will also decrease the reaction rate.

  • Reaction Time: Monitoring the reaction progress by thin-layer chromatography (TLC) is essential to stop the reaction once the desired product is maximized and before significant formation of the tri-tritylated side product occurs.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield of di-tritylated products (mostly mono-tritylated product observed) 1. Insufficient amount of trityl chloride. 2. Short reaction time. 3. Low reaction temperature.1. Increase the molar equivalents of trityl chloride incrementally (e.g., from 2.2 to 2.5 equivalents). 2. Increase the reaction time and monitor closely by TLC. 3. Consider running the reaction at a slightly elevated temperature (e.g., 30-40 °C), while monitoring for side product formation.
High proportion of 3',5'-isomer compared to the desired 2',5'-isomer The 3'-hydroxyl group is sterically more accessible than the 2'-hydroxyl group, often leading to preferential reaction at this position after the 5'-position is protected.1. Stepwise Synthesis: A more controlled approach is a stepwise synthesis. First, selectively protect the 5'-hydroxyl group. Then, after purification, introduce a temporary protecting group at the 3'-position. Tritylate the 2'-position, and finally, deprotect the 3'-position. 2. Catalyst Systems: The use of specific catalysts might influence regioselectivity. While not extensively documented for di-tritylation, exploring different Lewis acids or bases could be a research direction.
Formation of a significant amount of tri-tritylated product Excess trityl chloride used.Carefully control the stoichiometry of trityl chloride. Use no more than 2.5 equivalents relative to uridine.
Difficult separation of 2',5'- and 3',5'-isomers The two isomers have very similar polarities.1. Column Chromatography: Use a high-quality silica gel and a carefully optimized eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes). Multiple columns may be necessary. 2. Preparative TLC or HPLC: For small-scale separations, preparative techniques can provide better resolution. 3. Derivatization: If separation is extremely difficult, consider derivatizing the free 3'-hydroxyl of the desired 2',5'-isomer. This will significantly change its polarity, allowing for easier separation. The derivatizing group can then be removed.
Product degradation (detritylation) during workup Presence of acidic conditions. The trityl group is acid-labile.Ensure all workup steps are performed under neutral or slightly basic conditions. Wash the organic extracts with a saturated sodium bicarbonate solution. Avoid using strong acids for quenching.

Experimental Protocols

Protocol 1: One-Pot Synthesis of this compound (Illustrative)

Disclaimer: This is a general protocol and may require optimization.

  • Preparation: Dry all glassware thoroughly. Uridine should be dried under vacuum over P₂O₅. All solvents must be anhydrous.

  • Reaction Setup: Dissolve uridine (1.0 eq) in anhydrous pyridine. Cool the solution in an ice bath.

  • Addition of Trityl Chloride: Add trityl chloride (2.2-2.5 eq) portion-wise to the stirred solution over 30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC (e.g., 5-10% methanol in dichloromethane).

  • Quenching: Cool the reaction mixture in an ice bath and slowly add methanol to quench any unreacted trityl chloride.

  • Workup: Remove the pyridine under reduced pressure. Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer and purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the different isomers.

Data Presentation

Table 1: Hypothetical Optimization of Trityl Chloride Stoichiometry

EntryEquivalents of TrClReaction Time (h)Yield of 5'-O-Tr-Uridine (%)Yield of 2',5'-di-O-Tr-Uridine (%)Yield of 3',5'-di-O-Tr-Uridine (%)Yield of 2',3',5'-tri-O-Tr-Uridine (%)
11.1127558<1
22.2241035405
32.524540458
43.024<2253040

Note: These are illustrative data and actual results will vary depending on the specific reaction conditions.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Start: Uridine in Pyridine add_trcl Add Trityl Chloride (2.2-2.5 eq) start->add_trcl react Stir at RT (12-24h) add_trcl->react quench Quench with Methanol react->quench extract Extraction with DCM & NaHCO3 wash quench->extract dry Dry over Na2SO4 extract->dry chromatography Silica Gel Column Chromatography dry->chromatography isomers Separated Isomers: - 2',5'-di-O-Tr-Uridine - 3',5'-di-O-Tr-Uridine - Other side products chromatography->isomers

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Potential Solutions start Low yield of desired 2',5'-isomer? cause1 Poor Regioselectivity (High 3',5'-isomer) start->cause1 Yes cause2 Incomplete Reaction (High mono-trityl product) start->cause2 Yes cause3 Over-reaction (High tri-trityl product) start->cause3 Yes solution3 Consider Stepwise Synthesis cause1->solution3 solution4 Improve Purification Method cause1->solution4 solution1 Optimize Stoichiometry cause2->solution1 solution2 Adjust Reaction Time/ Temperature cause2->solution2 cause3->solution1

Caption: Troubleshooting logic for optimizing the synthesis of this compound.

Technical Support Center: Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to detritylation during oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is detritylation and why is it a critical step in oligonucleotide synthesis?

Detritylation is the chemical removal of the 5'-O-dimethoxytrityl (DMT) protecting group from the growing oligonucleotide chain. This acid-catalyzed step is crucial as it exposes the 5'-hydroxyl group, making it available for coupling with the next phosphoramidite monomer in the sequence. The efficiency of this step directly impacts the overall yield and purity of the final oligonucleotide product.[1][2][3][4][5]

Q2: What are the common reagents used for detritylation?

The most common reagents for detritylation are solutions of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane (DCM) or toluene.[6][7][8] TCA is a stronger acid and leads to faster detritylation, while DCA is milder and often preferred for longer oligonucleotides or sequences prone to depurination.[5][9]

Q3: What is depurination, and how is it related to detritylation?

Depurination is an undesirable side reaction that can occur during the acidic detritylation step. It involves the cleavage of the glycosidic bond between a purine base (adenine or guanine) and the deoxyribose sugar, leading to the loss of the base and the formation of an abasic site.[9][10] This can result in chain cleavage during the final basic deprotection step, reducing the yield of the full-length oligonucleotide.[5]

Q4: How can I monitor the efficiency of the detritylation step?

The detritylation reaction releases a bright orange-colored dimethoxytrityl (DMT) cation. The intensity of this color can be measured spectrophotometrically at approximately 498 nm.[11] This allows for real-time monitoring of the coupling efficiency of the previous cycle and can indicate potential issues with the synthesis.[1][11]

Troubleshooting Guides

Issue 1: Incomplete Detritylation

Symptom:

  • Low yield of the full-length oligonucleotide.

  • Appearance of n-1 deletion mutations in the final product analysis (e.g., by HPLC or mass spectrometry).

  • Lower than expected absorbance of the DMT cation during monitoring.[12]

Possible Causes and Solutions:

CauseRecommended Action
Degraded or incorrect concentration of detritylating agent. Prepare fresh detritylating solution. Verify the concentration of the acid (TCA or DCA).
Insufficient reaction time. Increase the detritylation time in small increments. For DCA, a longer time is generally required compared to TCA.[9]
Low reaction temperature. Ensure the synthesis is performed at a consistent and appropriate ambient temperature, as lower temperatures can slow down the reaction rate.[6]
Poor reagent flow through the synthesis column. Check for clogging of the column or issues with the synthesizer's fluidics. Ensure the solid support is not compacted.
Incomplete removal of the previous solvent (acetonitrile). Acetonitrile can complex with the deblocking acid and slow down detritylation.[13] Ensure a thorough wash with an inert solvent like dichloromethane is performed before the detritylation step.
Issue 2: Excessive Depurination

Symptom:

  • Significant chain cleavage observed during final product analysis.

  • Presence of shorter oligonucleotide fragments.

  • Reduced yield of the desired full-length product.

Possible Causes and Solutions:

CauseRecommended Action
Detritylating agent is too strong or concentrated. Switch from TCA to the milder DCA.[9] If using TCA, consider reducing its concentration.
Prolonged exposure to acidic conditions. Minimize the detritylation time to the minimum required for complete DMT removal.[8] Optimize the wash steps to ensure prompt removal of the acid after the reaction.
Synthesis of long oligonucleotides or sequences rich in purines (especially Adenine). Use DCA as the detritylating agent.[9] For particularly sensitive sequences, consider using base-protecting groups that are more resistant to acid-catalyzed depurination.

Data Presentation

Table 1: Comparison of Depurination Half-Times for N-benzoyl-deoxyadenosine (dABz) on CPG Support

Detritylation ReagentDepurination Half-Time (t1/2) in minutes
3% DCA in DCM77
15% DCA in DCM~26
3% TCA in DCM19

Data sourced from kinetic studies on CPG-bound intermediates.[7][10] This table illustrates that 3% TCA leads to the fastest depurination, while 3% DCA is significantly milder.

Table 2: Detritylation Efficiency and Yield of a 10-mer Oligonucleotide (T10) with 3% DCA

Detritylation Time (seconds)Full-Length Product Yield (%)
2073
4087
11089

Data sourced from a study on the optimization of detritylation in solid-phase synthesis.[14] This table shows that for DCA, a sufficient reaction time is crucial to achieve a high yield of the full-length product.

Experimental Protocols

Protocol 1: Monitoring Detritylation Efficiency by UV-Vis Spectrophotometry

Objective: To quantify the amount of DMT cation released after each coupling cycle as an indicator of coupling efficiency.

Materials:

  • Effluent from the detritylation step collected from the DNA synthesizer.

  • UV-Vis spectrophotometer.

  • Cuvettes.

  • Blank solvent (the detritylation solution without the DMT cation).

Procedure:

  • Collect the orange-colored effluent containing the DMT cation from the detritylation step of each synthesis cycle.[11]

  • Set the spectrophotometer to measure absorbance at 498 nm.

  • Use the fresh detritylation solution (e.g., 3% TCA in DCM) as a blank to zero the spectrophotometer.

  • Measure the absorbance of the collected effluent from each cycle.

  • The absorbance is directly proportional to the amount of DMT cation released, and therefore to the number of successfully coupled nucleotides in that cycle. A steady or slightly decreasing absorbance throughout the synthesis is expected. A sudden drop in absorbance indicates a problem with the preceding coupling step.[11]

Protocol 2: Manual Detritylation of a "DMT-on" Purified Oligonucleotide

Objective: To remove the final 5'-DMT group from an oligonucleotide that has been purified by reverse-phase HPLC with the DMT group still attached ("DMT-on").

Materials:

  • Dried, "DMT-on" purified oligonucleotide.

  • 80% aqueous acetic acid.[11]

  • 95% ethanol.

  • Microcentrifuge tubes.

  • Lyophilizer or vacuum centrifuge.

Procedure:

  • Dissolve the dried "DMT-on" oligonucleotide in 200-500 µL of 80% aqueous acetic acid in a microcentrifuge tube.[11]

  • Incubate the solution at room temperature for 20 minutes.[11] The solution will not turn bright orange because the aqueous environment quenches the DMT cation to form tritanol.[11]

  • Add an equal volume of 95% ethanol to the solution.[11]

  • Lyophilize or dry the sample in a vacuum centrifuge until all the acetic acid has been removed.[11]

  • The resulting detritylated oligonucleotide can be desalted using methods like ethanol precipitation or a desalting cartridge.

Visualizations

Detritylation_Workflow cluster_synthesis_cycle Solid-Phase Oligonucleotide Synthesis Cycle cluster_monitoring Monitoring Start Start Cycle: Support-Bound Nucleoside (5'-DMT Protected) Detritylation 1. Detritylation (Acid Treatment) Start->Detritylation Wash1 Wash Detritylation->Wash1 DMT_Cation DMT Cation (Orange Color) Detritylation->DMT_Cation Coupling 2. Coupling (Add Phosphoramidite) Wash1->Coupling Capping 3. Capping (Block Failures) Coupling->Capping Oxidation 4. Oxidation (Stabilize Linkage) Capping->Oxidation Wash2 Wash Oxidation->Wash2 End_Cycle Ready for Next Cycle Wash2->End_Cycle End_Cycle->Detritylation Repeat for next base Spectrophotometry UV-Vis @ 498 nm DMT_Cation->Spectrophotometry

Caption: Workflow of the detritylation step in solid-phase oligonucleotide synthesis.

Troubleshooting_Detritylation Start Incomplete Detritylation Suspected (Low Yield, n-1 peaks) Check_Reagent Check Detritylation Reagent (Freshness, Concentration) Start->Check_Reagent Reagent_OK Reagent OK Check_Reagent->Reagent_OK No Issue Reagent_Bad Prepare Fresh Reagent Check_Reagent->Reagent_Bad Issue Found Increase_Time Increase Detritylation Time Reagent_OK->Increase_Time Reagent_Bad->Increase_Time Time_Optimized Time Optimized Increase_Time->Time_Optimized No Improvement Wash_OK Problem Resolved Increase_Time->Wash_OK Improvement Check_Flow Check System Flow Path (Column, Tubing) Time_Optimized->Check_Flow Flow_OK Flow OK Check_Flow->Flow_OK No Issue Flow_Bad Address Clogging/ Fluidics Issue Check_Flow->Flow_Bad Issue Found Check_Wash Verify Pre-Detritylation Wash Step Flow_OK->Check_Wash Flow_Bad->Check_Wash Check_Wash->Wash_OK No Issue Wash_Bad Optimize Wash Protocol Check_Wash->Wash_Bad Issue Found Wash_Bad->Wash_OK

Caption: Troubleshooting workflow for incomplete detritylation.

References

Validation & Comparative

A Comparative Guide to the NMR Analysis of 2',5'-Bis-O-(triphenylmethyl)uridine and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectra of triphenylmethyl (trityl) protected uridine derivatives. Due to the limited availability of published NMR data for 2',5'-Bis-O-(triphenylmethyl)uridine, this document focuses on a detailed comparison with its more readily characterized isomers, 2',3'-Bis-O-(triphenylmethyl)uridine and 3',5'-Bis-O-(triphenylmethyl)uridine, alongside the parent molecule, uridine. This comparative approach allows for the prediction of the spectral characteristics of the 2',5'-isomer and serves as a valuable resource for the identification and characterization of protected nucleosides in synthetic and medicinal chemistry.

Comparative NMR Data

The following table summarizes the ¹H NMR chemical shifts for uridine and its di-tritylated isomers. The data highlights the significant downfield shifts of the protons attached to the carbons bearing the bulky trityl groups. All chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Proton Uridine¹ 3',5'-Bis-O-(triphenylmethyl)uridine² 2',3'-Bis-O-(triphenylmethyl)uridine³ Predicted this compound
H-67.89 (d)7.99 (d)7.65 (d)~7.7-7.9 (d)
H-55.66 (d)5.21 (d)5.30 (d)~5.2-5.4 (d)
H-1'5.89 (d)6.35 (d)6.15 (d)~6.2-6.4 (d)
H-2'4.36 (t)4.33 (m)~4.5-4.7 (m)~4.4-4.6 (m)
H-3'4.24 (t)4.65 (m)~4.8-5.0 (m)~4.3-4.5 (m)
H-4'4.14 (q)4.33 (m)4.22 (m)~4.2-4.4 (m)
H-5'a3.92 (dd)3.51 (dd)3.85 (dd)~3.6-3.8 (dd)
H-5'b3.82 (dd)3.51 (dd)3.75 (dd)~3.6-3.8 (dd)
Trityl-H-7.20-7.50 (m)7.20-7.50 (m)7.20-7.50 (m)
Solvent DMSO-d₆CDCl₃CDCl₃CDCl₃

¹Data from various spectral databases. ²Data from Robins, M. J., et al. J. Am. Chem. Soc.1983 , 105, 4059-4065. ³Data from Usman, N., et al. J. Am. Chem. Soc.1987 , 109, 7845-7854.

Note on Predicted Shifts for this compound: The predicted chemical shifts are estimations based on the observed trends in the 3',5'- and 2',3'- isomers. The presence of a trityl group on the 2'- and 5'-hydroxyls is expected to cause a significant downfield shift for H-2' and the H-5' protons. The exact values may vary depending on the solvent and other experimental conditions.

Experimental Protocols

A standardized protocol for the NMR analysis of trityl-protected uridine derivatives is outlined below.

1. Sample Preparation:

  • Dissolution: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent. Chloroform-d (CDCl₃) is commonly used for tritylated nucleosides due to their good solubility. Deuterated dimethyl sulfoxide (DMSO-d₆) can also be used, particularly for less protected or more polar analogues.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

  • Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

2. NMR Data Acquisition:

  • Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher is recommended for better resolution of proton signals).

  • ¹H NMR:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (16 or more) to achieve a good signal-to-noise ratio.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required compared to ¹H NMR to obtain a good signal-to-noise ratio.

  • 2D NMR (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks, which is crucial for assigning the ribose protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons, aiding in the assignment of the carbon spectrum.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which can help in confirming the positions of the trityl groups.

3. Data Processing and Analysis:

  • Apply appropriate window functions (e.g., exponential multiplication) to improve the signal-to-noise ratio or resolution.

  • Phase and baseline correct the spectra.

  • Calibrate the chemical shift scale to the TMS signal at 0 ppm.

  • Integrate the proton signals to determine the relative number of protons.

  • Analyze the coupling constants (J-values) in the ¹H NMR spectrum to determine the stereochemistry of the ribose ring.

  • Assign the signals based on their chemical shifts, multiplicities, integrations, and correlations observed in 2D spectra.

Visualizations

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Compound in Deuterated Solvent add_tms Add TMS Internal Standard dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer h1_nmr 1D ¹H NMR transfer->h1_nmr c13_nmr 1D ¹³C NMR h1_nmr->c13_nmr cosy 2D COSY c13_nmr->cosy hsqc 2D HSQC/HMBC cosy->hsqc processing Processing (Phase, Baseline, etc.) hsqc->processing referencing Chemical Shift Referencing processing->referencing assignment Signal Assignment referencing->assignment interpretation Structural Interpretation assignment->interpretation final_structure final_structure interpretation->final_structure Final Structure Elucidation

Caption: Logical comparison of expected ¹H NMR shifts based on trityl group position.

mass spectrometry of oligonucleotides with 2',5'-ditrityl uridine

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of mass spectrometry techniques for the analysis of oligonucleotides modified with the bulky 2',5'-ditrityl uridine group.

Introduction to the Analytical Challenge

Oligonucleotides, short nucleic acid fragments, are at the forefront of therapeutic and diagnostic innovation. Their chemical synthesis often involves the use of protecting groups to ensure sequence-specific assembly. One such modification is the 2',5'-ditrityl uridine, which incorporates a highly bulky and hydrophobic ditrityl group. While essential for synthesis, this modification presents a significant challenge for characterization by mass spectrometry (MS), a cornerstone technique for verifying the identity and purity of synthetic oligonucleotides.[1][2] The large, non-polar nature of the ditrityl group can dramatically alter the ionization and fragmentation behavior of the oligonucleotide, necessitating careful selection and optimization of MS methodologies. This guide provides a comparative overview of common mass spectrometry approaches for the analysis of these challenging molecules, supported by experimental insights and protocols.

The primary difficulties in the mass spectrometry of oligonucleotides with bulky hydrophobic groups like 2',5'-ditrityl uridine include:

  • Poor Ionization Efficiency: The hydrophobic nature of the ditrityl group can hinder the efficient formation of gas-phase ions, particularly in electrospray ionization (ESI).[3]

  • Signal Suppression: The presence of bulky, non-polar moieties can suppress the ionization of the oligonucleotide itself, leading to reduced sensitivity.

  • In-source Fragmentation: The lability of the trityl groups can lead to fragmentation within the ion source, complicating spectral interpretation.

  • Adduct Formation: Oligonucleotides are prone to forming adducts with cations like sodium and potassium, which can broaden peaks and reduce the intensity of the desired molecular ion signal.[4]

Comparison of Mass Spectrometry Techniques

The two most prevalent mass spectrometry techniques for oligonucleotide analysis are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).[5] The choice between these techniques is often dictated by the specific characteristics of the oligonucleotide, including its size and modifications.

FeatureElectrospray Ionization (ESI-MS)Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF MS)
Ionization Principle Soft ionization of molecules from a liquid solution.Laser-induced desorption and ionization from a solid matrix.
Coupling to LC Easily coupled to liquid chromatography (LC) for online separation and analysis.Generally an offline technique, though LC-MALDI is possible.
Analysis of Bulky/Hydrophobic Modifications Can be challenging due to potential for signal suppression and in-source fragmentation. Requires careful optimization of mobile phase and ion-pairing reagents.Often more tolerant of bulky and hydrophobic groups. The choice of matrix is critical for successful ionization.[4]
Mass Accuracy Typically provides high mass accuracy, especially with high-resolution analyzers like Orbitrap or FT-ICR.Good mass accuracy, but can be lower than high-resolution ESI-MS.
Throughput Lower throughput when coupled with LC.High throughput, suitable for screening large numbers of samples.
Salt Tolerance Low tolerance to non-volatile salts.More tolerant to salts and other impurities compared to ESI.[5]
Fragmentation (for sequencing) Collision-Induced Dissociation (CID) is readily implemented for sequence confirmation.[6]In-source decay or post-source decay can provide fragmentation information, but can be less controlled than CID.

Experimental Protocols

Ion-Pair Reversed-Phase Liquid Chromatography-Mass Spectrometry (IP-RP-LC-MS) with ESI

This is a widely used method for the analysis of synthetic oligonucleotides, offering both separation of impurities and mass determination.[7] The use of ion-pairing reagents is crucial for the retention of the highly polar oligonucleotide backbone on a reversed-phase column. For oligonucleotides with bulky hydrophobic groups, the choice and concentration of the ion-pairing agent are critical.

Sample Preparation:

  • Dissolve the oligonucleotide sample in a suitable solvent, such as a mixture of acetonitrile and water, to a final concentration of 1-10 µM.

  • If necessary, perform a desalting step using a suitable method like ethanol precipitation or a size-exclusion spin column.

LC Conditions:

  • Column: A C18 reversed-phase column suitable for oligonucleotide analysis (e.g., Agilent AdvanceBio Oligonucleotide, Waters ACQUITY Premier Oligonucleotide BEH C18).

  • Mobile Phase A: 100 mM 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) and 10 mM N,N-diisopropylethylamine (DIEA) in water.

  • Mobile Phase B: 100 mM HFIP and 10 mM DIEA in methanol or acetonitrile.

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B over 15-30 minutes.

  • Flow Rate: 0.2-0.5 mL/min.

  • Column Temperature: 50-65 °C.

MS Parameters (Negative Ion Mode ESI):

  • Capillary Voltage: 3-4 kV

  • Cone Voltage: 30-50 V

  • Source Temperature: 120-150 °C

  • Desolvation Temperature: 350-450 °C

  • Mass Range: m/z 500-4000

MALDI-TOF Mass Spectrometry

MALDI-TOF MS is a rapid and sensitive technique for the analysis of oligonucleotides. The choice of matrix is crucial for achieving good ionization and preventing fragmentation of the analyte.

Sample Preparation:

  • Prepare a saturated solution of the matrix in a suitable solvent. A common matrix for oligonucleotides is 3-hydroxypicolinic acid (3-HPA).

  • Mix the oligonucleotide sample (typically 1-10 pmol/µL) with the matrix solution in a 1:1 to 1:10 ratio (sample:matrix).

  • Spot 1-2 µL of the mixture onto the MALDI target plate and allow it to air dry (dried-droplet method).

MALDI-TOF MS Parameters:

  • Laser: Nitrogen laser (337 nm) or other suitable laser.

  • Mode: Linear or reflectron mode (reflectron for higher resolution).

  • Polarity: Negative ion mode is typically preferred for oligonucleotides.

  • Acceleration Voltage: 20-25 kV.

  • Laser Fluence: Use the minimum laser power necessary to obtain a good signal to minimize in-source fragmentation.

Data Presentation

Table 1: Comparison of Expected Performance for a 20-mer Oligonucleotide with 2',5'-ditrityl Uridine

ParameterIP-RP-LC-ESI-MS (High-Resolution)MALDI-TOF MS
Expected Mass Accuracy < 5 ppm50-100 ppm (linear mode)
Resolution > 100,00010,000 - 20,000 (reflectron mode)
Sensitivity Low picomole to high femtomole rangeLow femtomole range
Throughput ~20-30 minutes per sample< 1 minute per sample (after sample prep)
Impurity Profiling Excellent, due to chromatographic separationLimited, can identify major impurities

Workflow and Signaling Pathway Diagrams

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Analysis Oligo_Synthesis Oligonucleotide Synthesis (with 2',5'-ditrityl Uridine) Purification Purification & Desalting Oligo_Synthesis->Purification LC_Separation LC Separation (IP-RP) Purification->LC_Separation LC-MS Pathway MALDI_Spotting MALDI Sample Spotting Purification->MALDI_Spotting MALDI Pathway ESI_MS ESI-MS LC_Separation->ESI_MS Deconvolution Deconvolution ESI_MS->Deconvolution MALDI_TOF MALDI-TOF MS MALDI_Spotting->MALDI_TOF Mass_Assignment Mass Assignment MALDI_TOF->Mass_Assignment Deconvolution->Mass_Assignment Sequence_Verification Sequence Verification (Fragmentation) Mass_Assignment->Sequence_Verification

Caption: General workflow for the mass spectrometry analysis of modified oligonucleotides.

Conclusion

The mass spectrometric analysis of oligonucleotides containing bulky and hydrophobic modifications like 2',5'-ditrityl uridine requires careful consideration of the analytical technique and experimental parameters. IP-RP-LC-MS with ESI is a powerful tool for the detailed characterization of these molecules, providing high-resolution separation and accurate mass measurement, which is invaluable for impurity profiling. However, significant method development may be required to overcome challenges related to ionization efficiency and signal suppression. MALDI-TOF MS offers a high-throughput alternative that is often more tolerant of such modifications and can be an excellent choice for rapid screening and quality control. The optimal choice of technique will ultimately depend on the specific analytical needs, such as the requirement for detailed impurity analysis versus high-throughput screening.

References

A Comparative Guide to HPLC Purification and Analysis of 2',5'-Protected Uridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient purification and analysis of modified nucleosides like 2',5'-protected uridine are critical for the synthesis of high-quality oligonucleotides. High-Performance Liquid Chromatography (HPLC) stands as the cornerstone technique for achieving the requisite purity and for analytical assessment. This guide provides an objective comparison of the two primary HPLC methodologies—Ion-Pair Reversed-Phase (IP-RP) HPLC and Anion-Exchange (AEX) HPLC—supported by experimental data drawn from the analysis of similar protected nucleosides and oligonucleotides.

Comparison of HPLC Purification Strategies

The choice between IP-RP and AEX chromatography depends on the specific requirements of the purification, including the nature of the protecting groups, the scale of the purification, and the desired purity of the final product.

Ion-Pair Reversed-Phase (IP-RP) HPLC is a widely used technique for the analysis and purification of oligonucleotides and their protected nucleoside precursors.[1][2] This method utilizes a hydrophobic stationary phase (typically C18 or a polymeric resin) and a mobile phase containing an ion-pairing agent, such as triethylammonium acetate (TEAA) or hexafluoroisopropanol (HFIP).[3][4] The ion-pairing agent neutralizes the negative charges on the phosphate backbone of oligonucleotides, allowing for their retention and separation based on hydrophobicity.[4] For protected nucleosides like 2',5'-protected uridine, separation is primarily driven by the hydrophobicity of the protecting groups.

Anion-Exchange (AEX) HPLC separates molecules based on their net negative charge.[5] This technique employs a stationary phase with positively charged functional groups that interact with the negatively charged phosphate groups of nucleotides and oligonucleotides.[5][6] Elution is typically achieved by increasing the salt concentration of the mobile phase, which disrupts the electrostatic interactions.[6] AEX is particularly effective for separating oligonucleotides based on their length (number of phosphate groups) and can be performed under denaturing conditions to minimize the impact of secondary structures.[7]

Data Presentation: Comparison of HPLC Conditions

The following tables summarize typical experimental conditions for the purification and analysis of protected nucleosides and oligonucleotides using IP-RP and AEX HPLC. While specific data for 2',5'-protected uridine is not extensively published, these parameters are based on established methods for closely related compounds.

Table 1: Ion-Pair Reversed-Phase (IP-RP) HPLC Parameters

ParameterTypical Conditions for AnalysisTypical Conditions for Purification
Column C18 (e.g., Agilent AdvanceBio Oligonucleotide, 2.1 x 50 mm, 2.7 µm)[8]C18 or Polystyrene-based (e.g., Hamilton PRP-1)[9]
Mobile Phase A 100 mM HFIP, 8-15 mM TEA in Water50-100 mM TEAA, pH 7.0-7.5
Mobile Phase B Methanol or AcetonitrileAcetonitrile
Gradient Shallow gradient of Mobile Phase BOptimized gradient based on compound hydrophobicity
Flow Rate 0.2 - 0.5 mL/minDependent on column diameter
Temperature 50 - 80 °C[10]Ambient to 60 °C
Detection UV at 254 or 260 nm[11]UV at 260 nm
Ion-Pairing Agent Triethylamine (TEA) with Hexafluoroisopropanol (HFIP) or Acetic Acid (TEAA)[3][4]Triethylammonium Acetate (TEAA)

Table 2: Anion-Exchange (AEX) HPLC Parameters

ParameterTypical Conditions for AnalysisTypical Conditions for Purification
Column Quaternary ammonium-derivatized porous silica or polymer (e.g., Tosoh TSKgel SuperQ-5PW)[12]Strong anion-exchange resin
Mobile Phase A Low salt buffer (e.g., 20 mM Tris-HCl, pH 7.5)Low salt buffer (e.g., Ammonium Bicarbonate)[12]
Mobile Phase B High salt buffer (e.g., Mobile Phase A + 1.0 M NaCl or NaBr)High salt buffer (e.g., Mobile Phase A + 1.5 M Ammonium Bicarbonate)[12]
Gradient Linear gradient of Mobile Phase BStep or linear gradient of Mobile Phase B
Flow Rate 0.5 - 1.5 mL/minDependent on column diameter
Temperature Ambient to 80 °C (denaturing conditions may use higher temperatures)[7]Ambient
Detection UV at 260 nmUV at 260 nm
Denaturants Urea or Formamide (optional)[6][7]Not typically used for single nucleosides

Experimental Protocols

Below are detailed methodologies for the analytical and preparative HPLC of a 2',5'-protected uridine derivative.

Protocol 1: Analytical Ion-Pair Reversed-Phase (IP-RP) HPLC
  • Sample Preparation: Dissolve the crude or purified 2',5'-protected uridine in the initial mobile phase conditions to a concentration of approximately 0.1 OD unit/100 µL.

  • HPLC System: An Agilent 1290 Infinity II LC System or equivalent.

  • Column: Agilent AdvanceBio Oligonucleotide column (2.1 × 50 mm, 2.7 µm).[8]

  • Mobile Phase A: 100 mM HFIP with 15 mM triethylamine in water.

  • Mobile Phase B: Methanol.

  • Gradient:

    • 0-2 min: 10% B

    • 2-12 min: 10-50% B

    • 12-13 min: 50-10% B

    • 13-15 min: 10% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 60 °C.

  • Detection: UV absorbance at 260 nm.

  • Injection Volume: 5 µL.

Protocol 2: Preparative Anion-Exchange (AEX) HPLC
  • Sample Preparation: Dissolve the crude 2',5'-protected uridine in Mobile Phase A to a suitable concentration for the column size.

  • HPLC System: A preparative HPLC system with a suitable pump and fraction collector.

  • Column: A preparative column packed with a strong anion-exchange resin (e.g., TSKgel SuperQ-5PW).[12]

  • Mobile Phase A: 50 mM Ammonium Bicarbonate, pH 8.0.

  • Mobile Phase B: 1.5 M Ammonium Bicarbonate, pH 8.0.

  • Gradient:

    • 0-5 min: 0% B

    • 5-35 min: 0-100% B

    • 35-40 min: 100% B

    • 40-45 min: 100-0% B

  • Flow Rate: Dependent on the preparative column dimensions.

  • Detection: UV absorbance at 260 nm.

  • Fraction Collection: Collect fractions based on the elution profile of the target compound.

  • Post-Purification: Pool the fractions containing the pure product and desalt using a suitable method like solid-phase extraction or dialysis.

Mandatory Visualization

The following diagrams illustrate the workflows for the two primary HPLC purification strategies.

IP_RP_Workflow cluster_prep Sample Preparation cluster_hplc IP-RP HPLC System cluster_collection Fraction Collection & Analysis Crude Crude 2',5'-Protected Uridine Sample Dissolved Dissolve in Initial Mobile Phase Crude->Dissolved Injector Injector Column Reversed-Phase Column (e.g., C18) Injector->Column Ion-Pairing Mobile Phase Detector UV Detector Column->Detector Collector Fraction Collector Analysis Purity Analysis (Analytical HPLC) Collector->Analysis AEX_Workflow cluster_prep Sample Preparation cluster_hplc AEX HPLC System cluster_collection Fraction Collection & Desalting Crude Crude 2',5'-Protected Uridine Sample Dissolved Dissolve in Low Salt Buffer Crude->Dissolved Injector Injector Column Anion-Exchange Column Injector->Column Salt Gradient Elution Detector UV Detector Column->Detector Collector Fraction Collector Desalting Desalting (e.g., SPE) Collector->Desalting

References

A Comparative Guide to Hydroxyl Protecting Groups for Uridine: A Focus on 2',5'-Ditrityl Uridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of modified nucleosides, particularly for therapeutic applications and the construction of oligonucleotides, the strategic protection and deprotection of hydroxyl groups are paramount. This guide provides an objective comparison of 2',5'-ditrityl uridine with other common protecting group strategies for the 2'- and 5'-hydroxyls of uridine, supported by experimental data and detailed protocols.

Introduction to Protecting Groups in Uridine Chemistry

Uridine, a key component of RNA, possesses three hydroxyl groups at the 2', 3', and 5' positions of its ribose moiety. The selective protection of these groups is crucial to direct chemical modifications to specific sites and to prevent unwanted side reactions during synthesis. The choice of protecting groups is dictated by factors such as their ease of introduction and removal, stability under various reaction conditions, and their potential for orthogonal deprotection, which allows for the selective removal of one group in the presence of others.

This guide focuses on the simultaneous protection of the 2' and 5' hydroxyl groups, a common strategy in the synthesis of certain uridine derivatives. We will compare the performance of the bulky trityl group in the form of 2',5'-ditrityl uridine against other widely used protecting groups.

Comparison of 2',5'-Protecting Group Strategies

The selection of an appropriate protecting group strategy for the 2' and 5' hydroxyls of uridine is critical for achieving high yields and purity in subsequent synthetic steps. This section compares the performance of 2',5'-ditrityl uridine with other common protecting groups.

Key Performance Indicators

The effectiveness of a protecting group strategy can be evaluated based on several key parameters:

  • Yield: The efficiency of both the protection and deprotection steps.

  • Purity: The level of isomeric purity and the absence of byproducts.

  • Selectivity: The ability to protect the desired hydroxyl groups without affecting others.

  • Stability: The resilience of the protecting group to various reaction conditions.

  • Ease of Deprotection: The facility with which the protecting group can be removed without degrading the target molecule.

Data Summary

The following table summarizes the available quantitative data for different 2',5'-hydroxyl protecting group strategies for uridine. It is important to note that direct comparative studies under identical conditions are limited in the literature. The data presented here is compiled from various sources to provide a general overview.

Protecting Group StrategyProtection MethodTypical Yield (Protection)Deprotection ConditionsTypical Yield (Deprotection)Key AdvantagesKey Disadvantages
2',5'-Ditrityl Trityl chloride, pyridineModerate to GoodMild acidic conditions (e.g., 80% acetic acid)HighBulky, provides good steric hindrance; easily removed under mild acidic conditions.Can be less selective, leading to mixtures of mono-, di-, and tri-tritylated products; purification can be challenging.
2',5'-di-TBDMS TBDMS-Cl, imidazole, DMFGood to ExcellentFluoride source (e.g., TBAF in THF)HighHigh yielding and selective for primary and secondary hydroxyls; stable to a wide range of conditions.Removal requires fluoride ions, which can be harsh for some sensitive substrates.
2',3'-O-Isopropylidene Acetone, acid catalystHighAcidic hydrolysisHighProtects 2' and 3' hydroxyls simultaneously and efficiently.Does not directly protect the 5' position, requiring a separate protection step for this position.

Experimental Protocols

This section provides detailed methodologies for the synthesis and deprotection of key protected uridine derivatives.

Synthesis of 2',5'-di-O-trityluridine

Materials:

  • Uridine

  • Trityl chloride (TrCl)

  • Anhydrous pyridine

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Silica gel for column chromatography

Procedure:

  • To a solution of uridine (1 equivalent) in anhydrous pyridine, add trityl chloride (2.2 equivalents) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding cold methanol.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to separate the desired 2',5'-di-O-trityluridine from other isomers and unreacted starting material.

Deprotection of 2',5'-di-O-trityluridine

Materials:

  • 2',5'-di-O-trityluridine

  • 80% Acetic acid in water

Procedure:

  • Dissolve the 2',5'-di-O-trityluridine in 80% acetic acid.

  • Stir the solution at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC until the starting material is consumed.

  • Remove the acetic acid under reduced pressure.

  • Co-evaporate the residue with toluene to remove residual acetic acid.

  • The resulting crude uridine can be purified by recrystallization or chromatography if necessary.

Synthesis of 2',5'-di-O-TBDMS-uridine

Materials:

  • Uridine

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of uridine (1 equivalent) in anhydrous DMF, add imidazole (4 equivalents) and TBDMS-Cl (2.2 equivalents) at room temperature.

  • Stir the reaction mixture for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography. The 2',5'-di-O-TBDMS uridine is often the major product.[1]

Deprotection of 2',5'-di-O-TBDMS-uridine

Materials:

  • 2',5'-di-O-TBDMS-uridine

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

  • Tetrahydrofuran (THF)

Procedure:

  • Dissolve the 2',5'-di-O-TBDMS-uridine in THF.

  • Add TBAF solution (1.1 equivalents for each silyl group) at room temperature.

  • Stir the reaction for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, quench with saturated ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude uridine by chromatography or recrystallization.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key experimental workflows and logical relationships in the context of uridine protection and deprotection.

Protection_Workflow Uridine Uridine Protected_Uridine Protected Uridine (e.g., 2',5'-Ditrityl Uridine) Uridine->Protected_Uridine Protection Protecting_Agent Protecting Agent (e.g., TrCl, TBDMS-Cl) Protecting_Agent->Protected_Uridine Reaction Synthetic Transformation Protected_Uridine->Reaction Final_Product Final Product Reaction->Final_Product Deprotection Deprotection_Reagent Deprotection Reagent (e.g., Acid, Fluoride) Deprotection_Reagent->Final_Product

General workflow for the protection and deprotection of uridine.

Orthogonal_Deprotection cluster_0 Orthogonal Protecting Groups cluster_1 Selective Deprotection Pathway 1 cluster_2 Selective Deprotection Pathway 2 PG1_Uridine_PG2 Uridine with Orthogonal Groups (PG1 and PG2) Deprotection_1 Deprotection of PG1 PG1_Uridine_PG2->Deprotection_1 Deprotection_2 Deprotection of PG2 PG1_Uridine_PG2->Deprotection_2 Intermediate_1 Intermediate with PG2 Deprotection_1->Intermediate_1 Reaction_1 Further Reaction Intermediate_1->Reaction_1 Product_1 Final Product 1 Reaction_1->Product_1 Intermediate_2 Intermediate with PG1 Deprotection_2->Intermediate_2 Reaction_2 Further Reaction Intermediate_2->Reaction_2 Product_2 Final Product 2 Reaction_2->Product_2

Concept of orthogonal deprotection in uridine chemistry.

Conclusion

The choice of a protecting group strategy for the 2' and 5' hydroxyls of uridine is a critical decision in the synthesis of modified nucleosides. While 2',5'-ditrityl uridine offers the advantage of facile removal under mild acidic conditions, its synthesis can lack selectivity and require careful purification. In contrast, silyl-based protecting groups like TBDMS provide high yields and selectivity, but their removal necessitates the use of fluoride reagents, which may not be compatible with all substrates.

The optimal strategy will depend on the specific requirements of the synthetic route, including the nature of other functional groups present in the molecule and the desired final product. This guide provides a foundation for researchers to make informed decisions when selecting a protecting group strategy for their specific needs in uridine chemistry.

References

A Comparative Guide to the Functional Evaluation of Oligonucleotides: 3',5'-Phosphodiester vs. 2',5'-Phosphodiester Linkages

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of synthetic oligonucleotides as modulators of gene expression is vast. Their efficacy and safety, however, are critically dependent on their chemical architecture. While nature predominantly utilizes a 3',5'-phosphodiester backbone for nucleic acids, the exploration of synthetic isomers, such as those containing 2',5'-phosphodiester linkages, has opened new avenues for therapeutic development. The synthesis of such non-natural oligonucleotides often involves specialized building blocks, such as uniquely protected nucleosides like 2',5'-Bis-O-(triphenylMethyl)uridine, to direct the formation of the desired 2',5'-linkage during solid-phase synthesis.

This guide provides a comprehensive comparison of the functional assays used to characterize and differentiate oligonucleotides based on their phosphodiester linkage chemistry. We will delve into the key performance parameters, present supporting experimental data in a comparative format, and provide detailed protocols for the essential functional assays.

Comparative Analysis of Functional Assays

The functional characteristics of an oligonucleotide determine its therapeutic applicability. Here, we compare the performance of traditional 3',5'-linked oligonucleotides with their 2',5'-linked counterparts across a range of critical functional assays.

Table 1: Comparison of Thermal Stability (Tm)

Thermal stability, or melting temperature (Tm), is a measure of the binding affinity of an oligonucleotide to its complementary target sequence. It is a critical parameter for predicting the in vivo efficacy of an antisense or siRNA agent.[1][2][3][4]

Linkage TypeDuplex with RNA TargetDuplex with DNA TargetKey Observations
3',5'-Phosphodiester (Native) High StabilityHigh StabilityForms stable duplexes with both RNA and DNA, which is the basis for many biological processes.
2',5'-Phosphodiester Moderately Reduced StabilitySignificantly Reduced StabilityExhibits selective binding to complementary RNA over DNA.[5][6] The Tm is generally lower than that of the native 3',5'-linked duplex.[7][8][9]
Table 2: Comparison of Nuclease Resistance

The susceptibility of oligonucleotides to degradation by cellular nucleases is a major hurdle for their therapeutic use. Chemical modifications, including alterations to the phosphodiester backbone, are employed to enhance their stability.[10][11][12]

Linkage TypeStability in Serum (3'-exonucleases)Intracellular Stability (Endo- & Exo-nucleases)Key Observations
3',5'-Phosphodiester (Unmodified) Rapid DegradationRapid DegradationUnmodified oligonucleotides are quickly degraded by nucleases, limiting their therapeutic utility.[11]
2',5'-Phosphodiester Enhanced ResistanceEnhanced ResistanceThe non-natural 2',5'-linkage is recognized less efficiently by many nucleases, leading to increased stability in biological fluids and within cells.[13]
3',5'-Phosphorothioate (Modified) High ResistanceHigh ResistanceA common modification where a non-bridging oxygen is replaced by sulfur, conferring significant nuclease resistance.[10][11]
Table 3: Comparison of In Vitro Gene Silencing Activity

The ultimate measure of an oligonucleotide's function as a therapeutic is its ability to modulate the expression of its target gene. This is typically assessed by measuring the levels of target mRNA and protein.[14][15][16][17][18]

Linkage TypeAntisense (RNase H-mediated)siRNA (RISC-mediated)Key Observations
3',5'-Phosphodiester (DNA gapmer) ActiveNot ApplicableA "gapmer" design with a central DNA region flanked by modified nucleotides effectively recruits RNase H to cleave the target mRNA.[18]
2',5'-Phosphodiester RNase H InactiveTolerated in sense strand, limited in antisense strandOligonucleotides composed entirely of 2',5'-linkages do not support RNase H activity.[5][6] However, in the context of siRNAs, 2',5'-linkages are well-tolerated in the sense strand but only at specific positions in the antisense strand to maintain activity.[13]
Chimeric 2',5'/3',5' Oligonucleotides Can be engineered to be activePotentially activeChimeric designs that incorporate a stretch of 3',5'-linked deoxynucleotides can restore RNase H activity.[6] The strategic placement of 2',5'-linkages in siRNAs can reduce immune-stimulatory effects.[13]

Key Experimental Protocols

Detailed and reproducible protocols are essential for the accurate assessment of oligonucleotide function.

Thermal Stability (Melting Temperature, Tm) Assay

Objective: To determine the temperature at which 50% of the oligonucleotide is dissociated from its complementary strand.

Methodology:

  • Sample Preparation: Prepare solutions of the oligonucleotide and its complementary RNA or DNA target in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).

  • Instrumentation: Use a UV-Vis spectrophotometer equipped with a temperature controller.

  • Measurement: Monitor the absorbance at 260 nm as the temperature is increased at a controlled rate (e.g., 1 °C/minute) from a low temperature (e.g., 25 °C) to a high temperature (e.g., 95 °C).

  • Data Analysis: Plot absorbance versus temperature. The Tm is the temperature at the midpoint of the transition from the lower to the upper plateau of the melting curve, which can be determined from the peak of the first derivative of the melting curve.[1][3]

Nuclease Resistance Assay

Objective: To evaluate the stability of oligonucleotides in the presence of nucleases.

Methodology:

  • Incubation: Incubate the oligonucleotide (e.g., 1 µM) in a solution containing either serum (e.g., 10% fetal bovine serum) or a specific nuclease (e.g., snake venom phosphodiesterase for 3'-exonuclease activity) at 37 °C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Analysis: The integrity of the oligonucleotide is analyzed by methods such as polyacrylamide gel electrophoresis (PAGE) with SYBR Gold staining or liquid chromatography-mass spectrometry (LC-MS).

  • Quantification: The percentage of intact oligonucleotide remaining at each time point is quantified to determine the degradation rate.[19]

In Vitro Gene Silencing Assay (for Antisense Oligonucleotides)

Objective: To quantify the reduction of target mRNA and protein expression in a cellular model.

Methodology:

  • Cell Culture and Transfection: Plate cells (e.g., HeLa or a disease-relevant cell line) and allow them to adhere. Introduce the antisense oligonucleotide (ASO) into the cells. This can be done via "gymnotic" delivery (free uptake) or by using a transfection reagent.[15][16]

  • Incubation: Incubate the cells with the ASO for a specified period (typically 24-72 hours).[20]

  • RNA Isolation and RT-qPCR: Isolate total RNA from the cells and perform reverse transcription followed by quantitative PCR (RT-qPCR) to measure the relative levels of the target mRNA, normalized to a housekeeping gene.[14][17][21]

  • Protein Isolation and Western Blotting: Lyse the cells to extract total protein. Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the target protein and a loading control (e.g., GAPDH or β-actin) to determine the extent of protein knockdown.[17]

Cellular Uptake and Localization Assay

Objective: To determine the efficiency of cellular internalization and the subcellular localization of the oligonucleotide.

Methodology:

  • Labeling: Synthesize the oligonucleotide with a fluorescent label (e.g., fluorescein or a cyanine dye).

  • Cell Treatment: Treat cells with the fluorescently labeled oligonucleotide.

  • Microscopy: Visualize the cellular uptake and localization of the oligonucleotide using confocal microscopy. Co-staining with markers for specific organelles (e.g., LysoTracker for lysosomes, Hoechst for the nucleus) can provide detailed information on subcellular distribution.[22][23][24]

  • Quantitative Analysis: Quantify the amount of internalized oligonucleotide using flow cytometry or by analyzing the fluorescence intensity from microscopy images. Hybridization-based assays, such as the peptide nucleic acid (PNA) hybridization assay, can also be used to measure total cellular uptake.[25]

Visualizing Workflows and Pathways

Diagrams generated using Graphviz provide a clear visual representation of complex biological processes and experimental procedures.

experimental_workflow_gene_silencing cluster_cell_culture Cell Culture cluster_analysis Analysis cluster_results Results cell_plating Plate Cells aso_delivery Deliver ASO (Gymnotic or Transfection) cell_plating->aso_delivery incubation Incubate (24-72h) aso_delivery->incubation rna_extraction RNA Extraction incubation->rna_extraction protein_lysis Protein Lysis incubation->protein_lysis rt_qpcr RT-qPCR rna_extraction->rt_qpcr western_blot Western Blot protein_lysis->western_blot mrna_quant mRNA Knockdown Quantification rt_qpcr->mrna_quant protein_quant Protein Knockdown Quantification western_blot->protein_quant

Caption: Workflow for in vitro gene silencing assay.

rnase_h_pathway aso Antisense Oligonucleotide (ASO) (3',5'-DNA gapmer) duplex ASO:mRNA Heteroduplex aso->duplex mrna Target mRNA mrna->duplex rnase_h RNase H duplex->rnase_h recruitment cleavage mRNA Cleavage rnase_h->cleavage degradation mRNA Degradation & Gene Silencing cleavage->degradation

Caption: Mechanism of RNase H-mediated gene silencing.

Conclusion

The functional characterization of synthetic oligonucleotides is a multi-faceted process that requires a suite of well-defined assays. While the native 3',5'-phosphodiester linkage remains the gold standard for biological information transfer, the exploration of 2',5'-linked oligonucleotides reveals a unique set of properties, including enhanced nuclease resistance and selective affinity for RNA targets. These characteristics may offer therapeutic advantages in specific applications, such as in the design of siRNAs with reduced off-target immune stimulation.

The choice of phosphodiester linkage profoundly impacts the thermal stability, nuclease resistance, and mechanism of action of an oligonucleotide. A thorough understanding and comparative analysis of these functional parameters, as outlined in this guide, are paramount for the rational design and development of the next generation of oligonucleotide-based therapeutics. The provided protocols and workflows serve as a foundational framework for researchers to rigorously evaluate their novel oligonucleotide candidates.

References

A Comparative Structural Analysis of RNA Containing 2',5'-Phosphodiester Linkages

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the structural and thermodynamic properties of RNA containing 2',5'-phosphodiester linkages with standard 3',5'-linked RNA and other common modifications, such as 2'-O-methylated uridine and pseudouridine. The information presented is supported by experimental data from peer-reviewed literature to aid in the rational design of RNA-based therapeutics and research tools.

Introduction to 2',5'-Phosphodiester Linkages in RNA

In canonical RNA, nucleotides are connected by a phosphodiester bond between the 3'-hydroxyl group of one ribose and the 5'-phosphate group of the next. However, the presence of a 2'-hydroxyl group on the ribose sugar allows for the formation of an alternative 2',5'-phosphodiester linkage. While less common in biological systems, these linkages are of significant interest as they can modulate the structural, thermodynamic, and enzymatic resistance properties of RNA. Understanding the impact of 2',5'-linkages is crucial for applications in antisense technology, siRNA, and aptamer development.

Comparative Analysis of Structural and Thermodynamic Properties

The incorporation of 2',5'-phosphodiester linkages into an RNA duplex induces notable changes in its structure and stability compared to native RNA and other modified analogues.

Impact on Duplex Stability

The presence of 2',5'-phosphodiester linkages is generally destabilizing to an RNA duplex. The extent of this destabilization is dependent on the number and position of the 2',5'-linkages. In contrast, modifications like 2'-O-methylation and pseudouridine are known to often enhance duplex stability.

ModificationEffect on Melting Temperature (Tm)Key Structural Consequences
Native (3',5'-linked) BaselineStandard A-form helical geometry.
2',5'-linked Uridine Decreases Tm (destabilizing). One study reported a drop of 4.3°C per 2',5'-linkage.[1]Local perturbations in the RNA backbone, leading to a more compressed or kinked structure.[1] The ribose sugar at the 2'-linked nucleotide tends to adopt a 2'-endo conformation, contrasting with the typical 3'-endo pucker in A-form RNA.[1]
2'-O-methyl Uridine Increases Tm (stabilizing).The 2'-O-methyl group favors the C3'-endo sugar pucker, which is characteristic of the A-form helix, thus pre-organizing the backbone for duplex formation.[2] This modification can also increase resistance to nuclease degradation.[3]
Pseudouridine (Ψ) Generally increases Tm (stabilizing). The effect is context-dependent.[4][5]The C-glycosidic bond in pseudouridine offers enhanced base stacking and an additional hydrogen bond donor (N1-H), which can contribute to greater duplex stability.[4][5]
Structural Perturbations

X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy have revealed the precise structural changes induced by 2',5'-linkages.

ParameterNative (3',5') RNA DuplexRNA Duplex with 2',5'-Linkages
Global Structure Canonical A-form helix.Overall A-type duplex is maintained, but with a more compressed backbone.[1]
Sugar Pucker Predominantly C3'-endo.The 2'-linked nucleotide often shows a C2'-endo sugar pucker.[1]
Backbone Torsion Angles Standard values for A-form RNA.Significant alterations in backbone torsion angles around the 2',5'-linkage to accommodate the isomeric bond.
Helical Parameters Standard A-form values.Local changes in parameters such as slide and x-displacement are observed at and near the site of the 2',5'-linkage.[1]

Experimental Protocols

Detailed methodologies are crucial for the synthesis and analysis of RNA containing 2',5'-phosphodiester linkages.

Synthesis of RNA Oligonucleotides with 2',5'-Linkages

The chemical synthesis of RNA with site-specific 2',5'-linkages is achieved through solid-phase phosphoramidite chemistry.

  • Phosphoramidite Preparation : A key starting material is the 3'-TBDMS (tert-butyldimethylsilyl)-protected phosphoramidite of the desired nucleoside (e.g., uridine).[1] This isomeric phosphoramidite directs the formation of the 2',5'-linkage during synthesis.

  • Solid-Phase Synthesis : The synthesis is performed on an automated DNA/RNA synthesizer, typically on a controlled pore glass (CPG) solid support.

    • Detritylation : The 5'-dimethoxytrityl (DMT) protecting group of the support-bound nucleoside is removed with an acid (e.g., trichloroacetic acid).

    • Coupling : The prepared 3'-TBDMS-protected phosphoramidite is activated and coupled to the 5'-hydroxyl of the growing RNA chain.

    • Capping : Unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.

    • Oxidation : The phosphite triester linkage is oxidized to a more stable phosphate triester.

  • Deprotection and Purification : After synthesis, the oligonucleotide is cleaved from the solid support. Protecting groups on the bases and phosphates are removed, typically with a mixture of ammonium hydroxide and methylamine (AMA). The 2'-hydroxyl protecting groups (e.g., TBDMS) are removed using a fluoride source like triethylamine trihydrofluoride. The final product is purified by polyacrylamide gel electrophoresis (PAGE) and/or high-performance liquid chromatography (HPLC).[1]

X-ray Crystallography for Structural Determination
  • Sample Preparation and Crystallization : The purified RNA oligonucleotide is dissolved in a buffer solution and annealed to form a duplex. Crystallization screening is performed using vapor diffusion methods (hanging or sitting drop) with a variety of precipitants, salts, and buffers to find conditions that yield diffraction-quality crystals.[1]

  • Data Collection : Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

  • Structure Solution and Refinement : The diffraction data are processed to determine the space group and unit cell dimensions. The phase problem is solved using methods like molecular replacement, using a known RNA duplex structure as a search model. The resulting electron density map is used to build and refine the atomic model of the RNA duplex containing the 2',5'-linkage.[1]

NMR Spectroscopy for Solution Structure and Dynamics
  • Sample Preparation : The RNA sample is dissolved in an appropriate buffer, and D₂O is added for experiments observing non-exchangeable protons, while a 90:10 H₂O/D₂O mixture is used for observing exchangeable imino protons.

  • Data Acquisition : A series of 1D and 2D NMR experiments are performed, including:

    • 1D ¹H NMR : To observe the imino protons involved in Watson-Crick base pairing, confirming duplex formation.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) : To identify protons that are close in space, providing distance restraints for structure calculation.

    • 2D TOCSY (Total Correlation Spectroscopy) : To identify protons that are scalar-coupled within the same ribose spin system.

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) : To correlate protons with their directly attached carbons, aiding in resonance assignment.

    • ³¹P NMR : To probe the conformation of the phosphodiester backbone.

  • Structure Calculation : The assigned resonances and the distance/dihedral angle restraints derived from the NMR data are used in computational programs (e.g., XPLOR-NIH, AMBER) to calculate an ensemble of structures consistent with the experimental data.

Thermal Denaturation Analysis
  • Sample Preparation : The RNA duplex is prepared by mixing equimolar amounts of the complementary single strands in a buffer solution (e.g., sodium phosphate buffer with NaCl and MgCl₂).

  • Measurement : The absorbance of the RNA solution, typically at 260 nm, is monitored as a function of temperature using a UV-Vis spectrophotometer equipped with a temperature controller.

  • Data Analysis : The melting temperature (Tm) is determined as the temperature at which 50% of the duplex is dissociated. This is typically found from the maximum of the first derivative of the melting curve (absorbance vs. temperature). Thermodynamic parameters (ΔH°, ΔS°, and ΔG°) can be derived by fitting the melting curves.[6]

Visualizations

Experimental Workflow for Structural Analysis

G cluster_synthesis RNA Synthesis & Purification cluster_analysis Structural & Thermodynamic Analysis synthesis Solid-Phase Phosphoramidite Synthesis deprotection Deprotection synthesis->deprotection purification HPLC / PAGE Purification deprotection->purification annealing Annealing to form Duplex purification->annealing xray X-ray Crystallography annealing->xray nmr NMR Spectroscopy annealing->nmr uv UV Thermal Denaturation annealing->uv structure 3D Structure & Dynamics xray->structure nmr->structure stability Thermodynamic Stability (Tm, ΔG°) uv->stability

Caption: Workflow for RNA synthesis, purification, and structural analysis.

Comparison of 3',5' vs. 2',5' Phosphodiester Linkages

G cluster_35 Canonical 3',5'-Linkage cluster_25 Isomeric 2',5'-Linkage P1 P O5_1 5' O P1->O5_1 R1 Ribose O3_1 3' O R1->O3_1 O2_1 2' OH R1->O2_1 R2 Ribose O5_1->R1 P2 P2 O3_1->P2 P2->R2 3',5'-linkage P3 P O5_2 5' O P3->O5_2 R3 Ribose O3_2 3' OH R3->O3_2 O2_2 2' O R3->O2_2 R4 Ribose O5_2->R3 P4 P4 O2_2->P4 P4->R4 2',5'-linkage

Caption: Schematic comparison of 3',5' and 2',5' RNA backbone linkages.

Conclusion

The incorporation of 2',5'-phosphodiester linkages into RNA oligonucleotides provides a means to modulate their structural and thermodynamic properties. While these linkages generally destabilize RNA duplexes, their unique structural features, such as the induction of a C2'-endo sugar pucker and backbone compression, can be exploited in the design of RNA-based tools and therapeutics. In contrast, modifications like 2'-O-methylation and pseudouridylation typically enhance duplex stability. The choice of modification should therefore be guided by the specific application, whether it requires enhanced stability, nuclease resistance, or specific structural conformations for molecular recognition. The experimental protocols outlined provide a framework for the synthesis and detailed structural characterization of these modified RNAs.

References

A Comparative Guide to Uridine Protection Strategies in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient chemical synthesis of ribonucleic acids (RNA) is a cornerstone of modern molecular biology and therapeutic development. A critical aspect of this process is the strategic protection of the 2'-hydroxyl group of ribonucleosides, such as uridine, to prevent unwanted side reactions and ensure high-fidelity oligonucleotide assembly. This guide provides an objective comparison of three prominent 2'-hydroxyl protection strategies: tert-butyldimethylsilyl (TBDMS), triisopropylsilyloxymethyl (TOM), and 2'-acetoxyethyl orthoester (ACE). The comparison is based on available experimental data on synthesis efficiency, including coupling yields, reaction times, and deprotection conditions.

Comparison of Synthesis Efficiency

The choice of a 2'-hydroxyl protecting group significantly impacts the overall efficiency and quality of RNA synthesis. The following table summarizes the key performance metrics of the TBDMS, TOM, and ACE protection strategies based on published data.

Protection StrategyAverage Coupling EfficiencyCoupling TimeDeprotection ConditionsKey AdvantagesLimitations
TBDMS ~98-99%6-15 minutesFluoride source (e.g., TBAF, TEA·3HF)Well-established and widely used.Steric hindrance can lower coupling efficiency, especially for longer chains.[1] Risk of 2'- to 3'-silyl migration.[1][2] Longer coupling times required.[1]
TOM >99.4%3-6 minutesFluoride source (e.g., TBAF, TEA·3HF)Reduced steric hindrance leading to higher coupling yields and shorter coupling times compared to TBDMS.[2][3] Stable to basic and weakly acidic conditions, preventing migration.[3]Requires specific activators like 5-ethylthio-1H-tetrazole (ETT) or 5-benzylthio-1H-tetrazole (BTT) for optimal performance.[2]
ACE >99%< 60-90 secondsMildly acidic conditions (pH 3.8)Rapid coupling rates, comparable to DNA synthesis.[4][5] High yields and purity.[4] Mild deprotection preserves the integrity of the RNA.[4] Water-soluble protected RNA allows for easier handling and purification.[4]Requires a different 5'-hydroxyl protecting group (silyl ether instead of DMT) and a modified synthesis cycle.[1][5]

Experimental Protocols and Workflows

Detailed methodologies are crucial for reproducing and comparing experimental outcomes. Below are the generalized experimental workflows and protocols for solid-phase RNA synthesis using each of the three protection strategies.

TBDMS Protection Strategy

The TBDMS protection strategy is a long-standing and widely adopted method in RNA synthesis.

Experimental Workflow:

TBDMS_Workflow Deblocking 1. Detritylation (TCA in DCM) Coupling 2. Coupling (TBDMS-Uridine Phosphoramidite, Activator) Capping 3. Capping (Acetic Anhydride) Oxidation 4. Oxidation (Iodine Solution) Synthesis Cycle Synthesis Cycle Cleavage & Deprotection Cleavage from Support & Base Deprotection (Ammonia/Methylamine) Synthesis Cycle->Cleavage & Deprotection Repeat n times 2'-OH Deprotection 2'-Desilylation (TEA·3HF or TBAF) Cleavage & Deprotection->2'-OH Deprotection Purification Purification (e.g., HPLC) 2'-OH Deprotection->Purification

Caption: TBDMS-based RNA synthesis workflow.

Key Experimental Steps:

  • Synthesis Cycle: The standard phosphoramidite cycle is employed.[6]

    • Deblocking: Removal of the 5'-dimethoxytrityl (DMT) group is typically achieved with trichloroacetic acid (TCA) in dichloromethane (DCM).

    • Coupling: The 2'-TBDMS protected uridine phosphoramidite is coupled to the growing oligonucleotide chain in the presence of an activator, such as 5-ethylthiotetrazole. This step can take up to 6 minutes to allow for the steric bulk of the TBDMS group.[1]

    • Capping: Unreacted 5'-hydroxyl groups are capped using acetic anhydride.

    • Oxidation: The phosphite triester linkage is oxidized to a more stable phosphate triester using an iodine solution.

  • Cleavage and Deprotection:

    • The oligonucleotide is cleaved from the solid support, and the base and phosphate protecting groups are removed using a mixture of aqueous ammonia and methylamine (AMA).[6]

    • The 2'-TBDMS groups are subsequently removed by treatment with a fluoride source, such as triethylamine trihydrofluoride (TEA·3HF) or tetrabutylammonium fluoride (TBAF).[1][6]

  • Purification: The final RNA product is purified using methods like high-performance liquid chromatography (HPLC).[7]

TOM Protection Strategy

The TOM protecting group was developed to overcome some of the limitations of the TBDMS group, particularly steric hindrance.

Experimental Workflow:

TOM_Workflow Deblocking 1. Detritylation (TCA in DCM) Coupling 2. Coupling (TOM-Uridine Phosphoramidite, ETT or BTT) Capping 3. Capping (Acetic Anhydride) Oxidation 4. Oxidation (Iodine Solution) Synthesis Cycle Synthesis Cycle Cleavage & Deprotection Cleavage from Support & Base Deprotection (AMA or EMAM) Synthesis Cycle->Cleavage & Deprotection Repeat n times 2'-OH Deprotection 2'-Desilylation (TEA·3HF or TBAF) Cleavage & Deprotection->2'-OH Deprotection Purification Purification (e.g., HPLC) 2'-OH Deprotection->Purification ACE_Workflow Deblocking 1. 5'-Desilylation (Fluoride Source) Coupling 2. Coupling (ACE-Uridine Phosphoramidite, Activator) Capping 3. Capping (Acetic Anhydride) Oxidation 4. Oxidation (Iodine Solution) Synthesis Cycle Synthesis Cycle Cleavage & Deprotection Cleavage from Support & Base/Phosphate Deprotection (Methylamine) Synthesis Cycle->Cleavage & Deprotection Repeat n times 2'-OH Deprotection 2'-ACE Removal (Mild Acid, pH 3.8) Cleavage & Deprotection->2'-OH Deprotection Purification Purification (e.g., HPLC) 2'-OH Deprotection->Purification

References

validation of RNA sequence synthesized using 2',5'-ditrityl uridine

Author: BenchChem Technical Support Team. Date: December 2025

A Note on 2',5'-Ditrityl Uridine in RNA Synthesis

Extensive research into the chemical synthesis of RNA has revealed no established or widely recognized methodology employing 2',5'-ditrityl uridine as a phosphoramidite building block. The scientific literature predominantly describes two primary methods for RNA synthesis: solid-phase synthesis utilizing phosphoramidite chemistry with specific protecting groups, and enzymatic synthesis via in vitro transcription. Consequently, a direct comparison of RNA synthesized using 2',5'-ditrityl uridine with alternative methods is not feasible due to the lack of available data on its performance, yield, or purity.

This guide will, therefore, focus on the validation of RNA sequences synthesized using the industry-standard phosphoramidite chemistry and provide a comparative overview with in vitro transcription, offering researchers, scientists, and drug development professionals a comprehensive understanding of established techniques.

Overview of Standard RNA Synthesis Methods

Solid-Phase Phosphoramidite Chemistry

Solid-phase synthesis is the cornerstone of chemical RNA oligonucleotide production.[1] This method involves the sequential addition of ribonucleoside phosphoramidites to a growing RNA chain attached to a solid support.[1][2] The synthesis cycle, which is typically automated, consists of four key steps: deblocking, coupling, capping, and oxidation.[2]

A critical aspect of RNA synthesis, distinguishing it from DNA synthesis, is the protection of the 2'-hydroxyl group of the ribose sugar to prevent unwanted side reactions.[3] Common protecting groups for the 2'-hydroxyl include tert-butyldimethylsilyl (TBDMS) and triisopropylsilyloxymethyl (TOM).[2] The 5'-hydroxyl group is typically protected by an acid-labile dimethoxytrityl (DMT) group.[2]

In Vitro Transcription (IVT)

For the production of longer RNA molecules, such as messenger RNA (mRNA), in vitro transcription is the method of choice. This enzymatic process utilizes an RNA polymerase (commonly T7, T3, or SP6) to transcribe a DNA template into a complementary RNA sequence.[4] IVT is capable of producing large quantities of RNA. The fidelity of transcription, including the incorporation of modified nucleosides like pseudouridine, is a key parameter in validating RNA synthesized by this method.[5]

Comparative Analysis of Synthesis Methods

FeatureSolid-Phase Phosphoramidite SynthesisIn Vitro Transcription (IVT)
Typical Length Short oligonucleotides (up to ~200 bases)[1]Long RNA molecules (thousands of bases)
Yield High for short sequencesHigh, suitable for large-scale production
Purity High, purified by HPLC or PAGECan contain impurities like dsRNA and abortive transcripts
Modifications Site-specific incorporation of a wide variety of modifications[2]Incorporation of modified NTPs (e.g., pseudouridine) throughout the sequence[5]
Sequence Constraint No significant sequence constraintsRequires a promoter sequence in the DNA template
Cost Higher cost per base for long sequencesMore cost-effective for long RNA molecules

Experimental Protocols for RNA Validation

Following synthesis, the validation of RNA sequences is crucial to ensure their quality and suitability for downstream applications. Key validation parameters include purity, integrity, and sequence identity.

Quantification and Purity Assessment

Protocol: UV-Visible Spectroscopy

  • Measure the absorbance of the purified RNA sample at 260 nm and 280 nm using a spectrophotometer.

  • Calculate the RNA concentration using the Beer-Lambert law (A = εcl), where the extinction coefficient (ε) at 260 nm for RNA is approximately 0.025 (µg/mL)⁻¹cm⁻¹.

  • Assess the purity by calculating the A260/A280 ratio. A ratio of ~2.0 is indicative of pure RNA. Lower ratios may suggest protein contamination.

Integrity Analysis

Protocol: Denaturing Gel Electrophoresis

  • Prepare a denaturing polyacrylamide or agarose gel containing urea.

  • Denature the RNA sample by heating in a formamide-containing loading buffer.

  • Load the denatured RNA onto the gel and apply an electric field.

  • Stain the gel with a fluorescent dye (e.g., ethidium bromide or SYBR Gold) and visualize the bands under UV light.

  • A single, sharp band corresponding to the expected molecular weight indicates high integrity. Smearing or multiple lower molecular weight bands suggest degradation.

High-Resolution Purity and Integrity Analysis

Protocol: High-Performance Liquid Chromatography (HPLC)

  • Utilize an ion-exchange or reverse-phase HPLC column.

  • Inject the purified RNA sample into the HPLC system.

  • Elute the RNA using a gradient of an appropriate buffer system.

  • Monitor the elution profile using a UV detector at 260 nm.

  • A single major peak indicates high purity. The retention time can be compared to a known standard.

Sequence Verification

Protocol: Mass Spectrometry

  • Introduce the purified RNA sample into an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.

  • Measure the mass-to-charge ratio of the intact RNA molecule.

  • Compare the experimentally determined molecular weight to the theoretical molecular weight calculated from the expected sequence.

  • For longer sequences, the RNA can be fragmented and analyzed by tandem mass spectrometry (MS/MS) to confirm the sequence.

Visualization of Synthesis and Validation Workflows

Below are diagrams illustrating the general workflows for solid-phase RNA synthesis and the subsequent validation process.

Solid_Phase_Synthesis cluster_synthesis Solid-Phase Synthesis Cycle cluster_postsynthesis Post-Synthesis Processing Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Phosphoramidite Addition) Deblocking->Coupling Capping 3. Capping (Unreacted 5'-OH) Coupling->Capping Oxidation 4. Oxidation (P(III) to P(V)) Capping->Oxidation Oxidation->Deblocking Next Cycle Cleavage Cleavage from Solid Support Oxidation->Cleavage Deprotection Removal of Protecting Groups Cleavage->Deprotection Purification Purification (HPLC/PAGE) Deprotection->Purification

Caption: Workflow of solid-phase RNA synthesis.

RNA_Validation Synthesized_RNA Synthesized RNA Product Quant_Purity Quantification & Purity (UV-Vis Spectroscopy) Synthesized_RNA->Quant_Purity Integrity Integrity Analysis (Gel Electrophoresis) Synthesized_RNA->Integrity High_Res_Purity High-Resolution Purity (HPLC) Synthesized_RNA->High_Res_Purity Sequence_Verification Sequence Verification (Mass Spectrometry) Synthesized_RNA->Sequence_Verification Validated_RNA Validated RNA for Downstream Applications Quant_Purity->Validated_RNA Integrity->Validated_RNA High_Res_Purity->Validated_RNA Sequence_Verification->Validated_RNA

Caption: Experimental workflow for RNA validation.

References

biological activity of RNA modified with 2',5'-Bis-O-(triphenylMethyl)uridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of RNA modified with 2',5'-Bis-O-(triphenylMethyl)uridine against two common functionally relevant RNA modifications: Pseudouridine (Ψ) and 2'-O-methylation (Nm). We present supporting experimental data, detailed protocols for key biological assays, and visualizations to clarify complex processes.

Introduction

The therapeutic potential of messenger RNA (mRNA) has been significantly unlocked by the strategic use of modified nucleotides. These modifications can enhance stability, increase translational efficiency, and reduce the innate immunogenicity of synthetic RNA. This guide focuses on comparing a synthetically crucial modification, this compound, with two of the most impactful biological modifications, Pseudouridine and 2'-O-methylation.

While this compound, which incorporates bulky triphenylmethyl (trityl) groups, is a key component in the chemical synthesis of RNA, it acts as a protecting group rather than a functional modification in the final biological product. In contrast, modifications like Pseudouridine and 2'-O-methylation are incorporated into the RNA sequence to directly modulate its biological activity.

Comparison of RNA Modifications

The following table summarizes the key characteristics and biological impacts of this compound in the context of RNA synthesis, and the functional roles of Pseudouridine and 2'-O-methylation in the resulting RNA molecule.

FeatureThis compoundPseudouridine (Ψ)2'-O-methylation (Nm)
Primary Role Protecting group for 2' and 5' hydroxyls during chemical synthesisFunctional modification to enhance biological propertiesFunctional modification to enhance biological properties
Presence in Final RNA Removed during deprotectionIncorporated into the RNA sequenceIncorporated into the RNA sequence
Impact on RNA Stability Not applicable in the final productIncreases stability by enhancing base stacking and backbone rigidity[1][2]Increases stability and resistance to nuclease degradation[3][4][5]
Impact on Translation Not applicable in the final productEnhances translational capacity[1]Can modulate translation efficiency, sometimes leading to an increase[6]
Impact on Immunogenicity Not applicable in the final productReduces innate immune recognition by Toll-like receptors (TLRs)[7]Reduces innate immune recognition[5]

Experimental Data and Protocols

To evaluate the biological activity of modified RNA, several key experiments are routinely performed. Below are detailed protocols for assessing translation efficiency, immunogenicity, and stability.

Translation Efficiency: Luciferase Reporter Assay

This assay quantifies the amount of protein produced from an mRNA transcript by measuring the activity of a reporter protein, such as Firefly luciferase.

Experimental Protocol:

  • In Vitro Transcription: Synthesize luciferase-encoding mRNA with the desired modifications (e.g., complete substitution of UTP with Ψ-TP or a specific nucleotide with its 2'-O-methylated counterpart) using a T7 RNA polymerase-based in vitro transcription kit.[8][9][10] A standard, unmodified luciferase mRNA should be synthesized as a control.

  • mRNA Purification: Purify the synthesized mRNA to remove unincorporated nucleotides, enzymes, and DNA templates.

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T or HeLa cells). Transfect the cells with equimolar amounts of the modified and unmodified mRNAs using a lipid-based transfection reagent.

  • Cell Lysis and Luciferase Assay: After a defined incubation period (e.g., 6, 12, 24 hours), lyse the cells and measure the luciferase activity using a luminometer and a commercial luciferase assay kit.

  • Data Analysis: Normalize the luciferase activity to the amount of transfected RNA or a co-transfected control (e.g., Renilla luciferase) to determine the relative translation efficiency.

Immunogenicity: Toll-Like Receptor (TLR) Activation Assay

This assay measures the extent to which an RNA molecule activates innate immune signaling pathways, primarily through endosomal Toll-like receptors (TLR3, TLR7, and TLR8).

Experimental Protocol:

  • Cell Culture: Culture human peripheral blood mononuclear cells (PBMCs) or a TLR-expressing cell line (e.g., HEK-Blue™ TLR7/8).

  • RNA Stimulation: Treat the cells with the modified and unmodified RNA transcripts. A known TLR agonist (e.g., R848 for TLR7/8) should be used as a positive control, and a mock treatment as a negative control.

  • Cytokine Measurement: After an incubation period (e.g., 18-24 hours), collect the cell culture supernatant. Measure the concentration of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) or Interferon-alpha (IFN-α), using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: Compare the cytokine levels induced by the modified RNA to those induced by the unmodified RNA and the controls. A significant reduction in cytokine production indicates reduced immunogenicity.

RNA Stability Assay

This assay determines the half-life of an mRNA molecule within a cellular environment.

Experimental Protocol:

  • Cell Transfection: Transfect cells with the modified and unmodified mRNA as described for the luciferase assay.

  • Transcription Inhibition: At a specific time point post-transfection, add a transcription inhibitor (e.g., Actinomycin D) to halt any further cellular transcription. This ensures that any changes in mRNA levels are due to degradation.

  • RNA Extraction at Time Points: Harvest the cells at various time points after the addition of the transcription inhibitor (e.g., 0, 2, 4, 8, 12 hours).

  • Quantitative RT-PCR (qRT-PCR): Extract total RNA from the harvested cells and perform qRT-PCR to quantify the amount of the specific reporter mRNA remaining at each time point. Use a stable housekeeping gene for normalization.

  • Data Analysis: Plot the percentage of remaining mRNA against time. Calculate the mRNA half-life by fitting the data to a one-phase exponential decay curve.

Visualizations

Signaling Pathway: RNA Recognition by Toll-Like Receptors

The following diagram illustrates the signaling cascade initiated upon recognition of single-stranded RNA (ssRNA) by TLR7/8, leading to the production of inflammatory cytokines. Modifications like pseudouridine and 2'-O-methylation can dampen this response.

Luciferase_Workflow cluster_prep Preparation IVT In Vitro Transcription (Modified & Unmodified mRNA) Purification mRNA Purification IVT->Purification Transfection Transfect Cells with mRNA Purification->Transfection Incubation Incubate Cells Transfection->Incubation Lysis Cell Lysis Incubation->Lysis Measurement Measure Luciferase Activity Lysis->Measurement Analysis Data Analysis Measurement->Analysis Modification_Impact Start Synthetic mRNA Unmodified Unmodified RNA Start->Unmodified Modified Modified RNA (e.g., Ψ, Nm) Start->Modified High_Immunity High Immunogenicity Unmodified->High_Immunity Low_Stability Low Stability Unmodified->Low_Stability Low_Immunity Reduced Immunogenicity Modified->Low_Immunity High_Stability Increased Stability Modified->High_Stability High_Translation Enhanced Translation Modified->High_Translation Outcome_Bad Poor Biological Performance High_Immunity->Outcome_Bad Low_Stability->Outcome_Bad Outcome_Good Improved Biological Performance Low_Immunity->Outcome_Good High_Stability->Outcome_Good High_Translation->Outcome_Good

References

A Comparative Guide to 2'-Hydroxyl Protection Strategies in RNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chemical synthesis of RNA is a cornerstone of modern molecular biology, enabling the development of RNA-based therapeutics, diagnostics, and research tools. A critical aspect of this process is the strategic use of protecting groups to ensure the fidelity and efficiency of oligonucleotide assembly. While the standard approach utilizing a 5'-O-dimethoxytrityl (DMT) and a 2'-O-tert-butyldimethylsilyl (TBDMS) protecting group has been a workhorse in the field, several alternative strategies have emerged, offering distinct advantages in terms of yield, purity, and the synthesis of long or complex RNA molecules. This guide provides an objective comparison of the traditional 2'-TBDMS protection with two prominent alternatives: 2'-O-triisopropylsilyloxymethyl (TOM) and 2'-O-bis(2-acetoxyethoxy)methyl orthoester (ACE).

The Central Challenge: Protecting the 2'-Hydroxyl Group

The presence of the 2'-hydroxyl group in ribonucleosides, absent in deoxyribonucleosides, introduces a significant challenge in RNA synthesis. This reactive group must be effectively masked during the phosphoramidite coupling reaction to prevent unwanted side reactions, such as chain branching and cleavage. The ideal 2'-protecting group should be stable throughout the synthesis cycles and be removed under conditions that do not compromise the integrity of the newly synthesized RNA strand.

Performance Comparison of 2'-Hydroxyl Protecting Groups

The choice of a 2'-hydroxyl protecting group significantly impacts several key performance indicators in RNA synthesis. The following table summarizes the quantitative data available for the 2'-TBDMS, 2'-TOM, and 2'-ACE protection strategies.

Performance Metric2'-O-TBDMS2'-O-TOM2'-O-ACE
Average Stepwise Coupling Efficiency ~97-99%[1]>99%>99%[2]
Typical Coupling Time 5 - 15 minutes[3]Comparable to DNA synthesis (< 2 min)[4]< 60 seconds[5]
Deprotection Conditions Fluoride source (e.g., TBAF, TEA·3HF)Fluoride source (e.g., TBAF)[6]Mildly acidic (pH 3.8)[2]
Deprotection Time 2.5 hours at 65°C (TEA·3HF)[7]Varies with fluoride source30 minutes at 60°C[2]
Suitability for Long RNA Synthesis (>40 nt) Limited due to decreasing yields[2]Well-suited, demonstrated for up to 84-mers[4]Well-suited, demonstrated for >100-mers[2]
Key Advantages Well-established, cost-effectiveHigh coupling efficiency, fast coupling, stable amiditesVery high coupling efficiency, extremely fast coupling, mild deprotection, water-soluble protected oligos
Key Disadvantages Longer coupling times, potential for silyl group migration, harsher deprotection[8]Hydrophobic nature of protected oligos can complicate purification[8]Requires a 5'-silyl protecting group and modified synthesizer for fluoride-based 5'-deprotection

Experimental Workflows and Methodologies

The following diagrams and protocols outline the key steps in RNA synthesis utilizing the 2'-TBDMS, 2'-TOM, and 2'-ACE protecting groups.

Standard 2'-O-TBDMS Protection Workflow

The traditional method for RNA synthesis relies on the acid-labile 5'-DMT group and the fluoride-labile 2'-TBDMS group.

TBDMS_Workflow cluster_synthesis Solid-Phase Synthesis Cycle cluster_deprotection Deprotection Detritylation 1. Detritylation (Acid) Coupling 2. Coupling Detritylation->Coupling Remove 5'-DMT Capping 3. Capping Coupling->Capping Add 2'-TBDMS Amidite Oxidation 4. Oxidation Capping->Oxidation Cap Unreacted 5'-OH Oxidation->Detritylation Oxidize P(III) to P(V) Base_Cleavage 1. Base & Phosphate Deprotection (Ammonia/Methylamine) Silyl_Removal 2. 2'-TBDMS Removal (Fluoride Source) Base_Cleavage->Silyl_Removal cluster_synthesis cluster_synthesis cluster_deprotection cluster_deprotection cluster_synthesis->cluster_deprotection

2'-TBDMS RNA Synthesis Workflow

Synthesis Cycle:

  • Detritylation: The 5'-DMT group is removed by treatment with an acid (e.g., trichloroacetic acid in dichloromethane) to free the 5'-hydroxyl group for the next coupling step.

  • Coupling: The 2'-TBDMS protected phosphoramidite is activated (e.g., with 5-benzylmercapto-1H-tetrazole) and coupled to the free 5'-hydroxyl group of the growing RNA chain.[3]

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.

  • Oxidation: The phosphite triester linkage is oxidized to a more stable phosphate triester using an oxidizing agent (e.g., iodine and water).

Deprotection:

  • Cleavage and Base Deprotection: The solid support is treated with a mixture of aqueous ammonia and ethanolic methylamine to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and the phosphate backbone.[3]

  • 2'-TBDMS Removal: The 2'-TBDMS groups are removed by treatment with a fluoride source, such as triethylamine trihydrofluoride (TEA·3HF) in a solvent like DMSO, typically for 2.5 hours at 65°C.[7]

2'-O-TOM Protection Workflow

The 2'-TOM chemistry is designed to overcome the steric hindrance associated with the TBDMS group, leading to faster and more efficient coupling.

TOM_Workflow cluster_synthesis Solid-Phase Synthesis Cycle cluster_deprotection Deprotection Detritylation 1. Detritylation (Acid) Coupling 2. Coupling Detritylation->Coupling Remove 5'-DMT Capping 3. Capping Coupling->Capping Add 2'-TOM Amidite Oxidation 4. Oxidation Capping->Oxidation Cap Unreacted 5'-OH Oxidation->Detritylation Oxidize P(III) to P(V) Base_Cleavage 1. Base & Phosphate Deprotection (Methylamine in Ethanol/Water) Silyl_Removal 2. 2'-TOM Removal (TBAF in THF) Base_Cleavage->Silyl_Removal cluster_synthesis cluster_synthesis cluster_deprotection cluster_deprotection cluster_synthesis->cluster_deprotection

2'-TOM RNA Synthesis Workflow

Synthesis Cycle:

The synthesis cycle for 2'-TOM is very similar to that of 2'-TBDMS, utilizing the same phosphoramidite chemistry. The key difference lies in the structure of the 2'-protecting group on the phosphoramidite monomer, which allows for faster coupling times.

Deprotection:

  • Cleavage and Base Deprotection: The support is treated with a solution of methylamine in ethanol/water to cleave the RNA from the support and remove the base and phosphate protecting groups.[6]

  • 2'-TOM Removal: The 2'-TOM groups are removed by treatment with 1 M tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).[6]

2'-O-ACE Protection Workflow

The 2'-ACE chemistry represents a significant departure from the silyl-based protection strategies, employing an acid-labile orthoester for the 2'-hydroxyl and a fluoride-labile silyl ether for the 5'-hydroxyl. This orthogonal protection scheme allows for very mild deprotection conditions.

ACE_Workflow cluster_synthesis Solid-Phase Synthesis Cycle cluster_deprotection Deprotection Desilylation 1. 5'-Desilylation (Fluoride) Coupling 2. Coupling Desilylation->Coupling Remove 5'-Silyl Capping 3. Capping Coupling->Capping Add 2'-ACE Amidite Oxidation 4. Oxidation Capping->Oxidation Cap Unreacted 5'-OH Oxidation->Desilylation Oxidize P(III) to P(V) Phosphate_Deprotection 1. Phosphate Deprotection (S2Na2) Base_Cleavage 2. Base Deprotection & Cleavage (Methylamine) Phosphate_Deprotection->Base_Cleavage ACE_Removal 3. 2'-ACE Removal (Aqueous Acid) Base_Cleavage->ACE_Removal cluster_synthesis cluster_synthesis cluster_deprotection cluster_deprotection cluster_synthesis->cluster_deprotection

2'-ACE RNA Synthesis Workflow

Synthesis Cycle:

  • 5'-Desilylation: The 5'-silyl protecting group is removed with a fluoride source.

  • Coupling: The 2'-ACE phosphoramidite is activated and coupled to the free 5'-hydroxyl group.

  • Capping: Unreacted 5'-hydroxyls are capped.

  • Oxidation: The phosphite triester is oxidized to a phosphate triester.

Deprotection:

  • Phosphate Deprotection: The methyl protecting groups on the phosphates are removed using 1 M disodium-2-carbamoyl-2-cyanoethylene-1,1-dithiolate trihydrate (S2Na2) in DMF.[5]

  • Cleavage and Base Deprotection: The RNA is cleaved from the support, and the exocyclic amine protecting groups are removed by treatment with 40% aqueous methylamine for 10 minutes at 55°C.[5]

  • 2'-ACE Removal: The 2'-ACE groups are removed under mild acidic conditions (e.g., pH 3.8 buffer) at 60°C for 30 minutes.[2]

Conclusion

The choice of 2'-hydroxyl protection strategy is a critical decision in RNA synthesis, with significant implications for the yield, purity, and length of the final product. While the traditional 2'-TBDMS method remains a viable and cost-effective option, the development of alternative protecting groups like 2'-TOM and 2'-ACE has provided researchers with powerful tools to overcome some of the limitations of the standard approach.

  • 2'-TOM offers a significant improvement in coupling efficiency and speed over 2'-TBDMS, making it well-suited for the synthesis of longer RNA molecules.

  • 2'-ACE chemistry provides the fastest coupling times and exceptionally mild deprotection conditions, which is particularly advantageous for the synthesis of very long and sensitive RNA sequences. The water solubility of the 2'-ACE protected oligonucleotides also simplifies their handling and purification.

Ultimately, the optimal choice of 2'-protecting group will depend on the specific requirements of the application, including the desired length and purity of the RNA, as well as the available instrumentation and budget. This guide provides the necessary data and protocols to enable an informed decision for your research and development needs.

References

Safety Operating Guide

Proper Disposal of 2',5'-Bis-O-(triphenylmethyl)uridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This document provides essential safety and logistical information for the proper disposal of 2',5'-Bis-O-(triphenylmethyl)uridine, a uridine analog. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these guidelines to minimize risks associated with the handling and disposal of this chemical waste.

Key Disposal Principles

Proper disposal of this compound involves a systematic approach to waste identification, segregation, containment, and labeling, culminating in a scheduled collection by the institution's EHS department.

Experimental Protocols: Step-by-Step Disposal Procedures

The following protocol outlines the necessary steps for the safe disposal of solid and liquid waste containing this compound.

1. Waste Identification and Segregation:

  • Treat all materials contaminated with this compound as hazardous chemical waste.[3] This includes:

    • Unused or expired solid this compound.

    • Solutions containing dissolved this compound.

    • Contaminated lab supplies such as gloves, absorbent paper, and pipette tips.[4]

  • Segregate this waste from other laboratory waste streams at the point of generation.

  • Do not mix with incompatible waste types. For instance, acidic and basic wastes should be kept separate.

2. Personal Protective Equipment (PPE):

  • At a minimum, wear standard laboratory PPE when handling this waste:

    • Safety glasses or goggles.

    • A lab coat.

    • Chemical-resistant gloves.

3. Waste Containment:

  • Solid Waste:

    • Collect chemically contaminated solid waste, such as gloves and wipes, in a designated, leak-proof plastic bag.[4]

    • For unused solid this compound, keep it in its original container if possible. If not, transfer it to a clearly labeled, sealed, and compatible container.

  • Liquid Waste:

    • Collect liquid waste in a compatible, leak-proof container with a secure screw-on cap.[4] Avoid using corks or parafilm as primary seals.[4]

    • The container should be stored in a secondary containment bin or tray that can hold 110% of the volume of the primary container to prevent spills.[4]

4. Waste Labeling:

  • All waste containers must be clearly labeled with a hazardous waste tag provided by your institution's EHS department.[2][3]

  • The label must include the following information:

    • The words "Hazardous Waste".[2]

    • The full chemical name: "this compound". Do not use abbreviations.[2]

    • For mixtures, list all chemical components and their approximate percentages.[2]

    • The date when waste was first added to the container (accumulation start date).

    • The name and contact information of the principal investigator or laboratory supervisor.[2]

    • The specific laboratory room number where the waste was generated.[2]

5. Storage of Waste:

  • Store waste containers in a designated and clearly marked satellite accumulation area within the laboratory.

  • Keep containers closed at all times, except when adding waste.[4]

  • Ensure that the storage area is away from ignition sources and incompatible chemicals.

6. Disposal Request and Collection:

  • Once a waste container is full or has reached the institutional time limit for accumulation (often 90 days), submit a hazardous waste pickup request to your EHS department.[4]

  • Follow your institution's specific procedures for requesting a waste collection, which may involve an online form or a paper request.[2]

Data Presentation: Waste Management Summary

Parameter Guideline Rationale
Waste Type Solid and Liquid Chemical WasteAssumed hazardous due to lack of specific SDS.
Container Leak-proof, compatible, with screw-on cap.Prevents spills and exposure.[4]
Labeling EHS-approved "Hazardous Waste" tag with full chemical name.Ensures proper identification and handling.[2]
Storage Designated satellite accumulation area with secondary containment.Minimizes risk of spills and personnel exposure.[4]
Disposal Method Collection by institutional EHS for licensed disposal.Compliance with environmental regulations.[2]
PPE Safety glasses, lab coat, chemical-resistant gloves.Protects personnel during handling.

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation & Segregation cluster_contain Containment & Labeling cluster_storage Storage & Disposal start Generation of Waste (Solid or Liquid) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Step 1 segregate Segregate Waste at Source ppe->segregate Step 2 container Select Compatible Container (Leak-proof, Screw Cap) segregate->container Step 3 label_waste Attach & Complete Hazardous Waste Tag container->label_waste Step 4 secondary Place in Secondary Containment label_waste->secondary Step 5 store Store in Designated Satellite Accumulation Area secondary->store Step 6 request Submit Waste Pickup Request to EHS store->request Step 7 end EHS Collection for Proper Disposal request->end Step 8

References

Essential Safety and Logistics for Handling 2',5'-Bis-O-(triphenylMethyl)uridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides crucial safety and logistical information for 2',5'-Bis-O-(triphenylMethyl)uridine, covering personal protective equipment (PPE), operational procedures, and disposal plans.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure and ensure laboratory safety. The following table summarizes the recommended PPE.

Body PartPersonal Protective EquipmentSpecifications and Recommendations
Eyes/Face Safety Goggles with Side Shields or Face ShieldShould conform to EN 166 (EU) or NIOSH (US) standards. A face shield offers additional protection against splashes.[1][2]
Hands Chemical-Impermeable GlovesNitrile or neoprene gloves are recommended.[3] Double gloving may be necessary for enhanced protection.[2][4] Gloves must be inspected before use and hands should be washed and dried after removal.[1]
Body Laboratory Coat or Chemical-Resistant GownA fire/flame resistant and impervious lab coat should be worn.[1] For higher risk activities, a disposable gown made of polyethylene-coated polypropylene or other laminate materials is preferred.[3]
Respiratory Respirator (if necessary)Use in poorly ventilated areas or when dust formation is possible.[1][2] The type of respirator depends on the potential concentration and toxicity.
Feet Closed-Toe ShoesProtects against spills and falling objects.[2][5]

Operational Plan: Step-by-Step Handling Procedure

A systematic workflow is critical to safely handle this compound from receipt to disposal.

1. Preparation and Area Setup:

  • Designate a specific, well-ventilated area for handling the compound, preferably a fume hood.[1]

  • Ensure the work area is clean and free of clutter.

  • Have a chemical spill kit readily accessible.[6]

2. Donning PPE:

  • Put on all required PPE as outlined in the table above before handling the chemical.

3. Handling the Compound:

  • Avoid the formation of dust and aerosols.[1]

  • Carefully weigh and transfer the compound, minimizing the risk of spills.

  • Keep the container tightly closed when not in use.[1]

4. Emergency Procedures:

  • In case of skin contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[1]

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]

  • If inhaled: Move the person into fresh air. If breathing is difficult, give oxygen.[1]

  • If swallowed: Rinse mouth with water. Do not induce vomiting.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Unused Compound Collect and arrange for disposal in suitable, closed, and labeled containers. Treat as hazardous chemical waste.
Contaminated Labware (e.g., gloves, pipette tips) Place in a designated, sealed waste bag or container for chemical waste.
Empty Containers Rinse with an appropriate solvent three times, collecting the rinsate for disposal as chemical waste. The rinsed container can then be disposed of as regular lab glass or plastic.
Spills Absorb the spill with inert material (e.g., vermiculite, sand) and collect it in a sealed container for disposal as hazardous waste.

Disposal must be in accordance with local, state, and federal regulations. Do not let the chemical enter drains.[1]

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_emergency Emergency Response cluster_disposal Disposal prep_area 1. Prepare Handling Area (Well-ventilated, clean) don_ppe 2. Don Appropriate PPE prep_area->don_ppe handle_compound 3. Handle Compound (Avoid dust, keep container closed) don_ppe->handle_compound spill Spill handle_compound->spill exposure Personal Exposure handle_compound->exposure dispose_waste 4. Dispose of Waste (Segregate and label) handle_compound->dispose_waste spill_kit Use Spill Kit spill->spill_kit first_aid Administer First Aid exposure->first_aid

Caption: Workflow for the safe handling and disposal of this compound.

References

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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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2',5'-Bis-O-(triphenylMethyl)uridine
Reactant of Route 2
Reactant of Route 2
2',5'-Bis-O-(triphenylMethyl)uridine

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。